CISTULATE
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-11(2)8-5-4-7(6-8)9(11)10(12)13-3/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHRDQSVNKELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052162 | |
| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52557-97-8 | |
| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52557-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of action of CISTULATE?
- 1. fir carboxylate, 52557-97-8 [thegoodscentscompany.com]
- 2. This compound | C11H18O2 | CID 55250360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potential therapeutic applications of Cistus laurifolius extract: Anti-proliferative, anti-cancer activity on MCF-7, an… [ouci.dntb.gov.ua]
- 4. Choleotropic Activity of <i>Cistus salviifolius</i> Extract [ouci.dntb.gov.ua]
An In-depth Technical Guide on Olfactory Receptor Interaction Pathways
Disclaimer: The term "CISTULATE olfactory receptor" does not correspond to a recognized scientific classification or family of olfactory receptors based on available scientific literature. This guide provides a comprehensive overview of the well-established, canonical olfactory receptor interaction pathways.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core mechanisms of olfactory signal transduction. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Olfactory Signaling Pathway
Vertebrate olfaction is primarily mediated by a large family of G protein-coupled receptors (GPCRs), specifically the Class A rhodopsin-like receptors.[1] These olfactory receptors (ORs) are responsible for detecting a vast array of odorant molecules.[1] The binding of an odorant to an OR initiates a signal transduction cascade that converts a chemical signal into an electrical signal.[2]
The canonical olfactory signaling pathway begins when an odorant molecule binds to an OR located on the cilia of an olfactory sensory neuron.[3][4] This binding event induces a conformational change in the receptor, which in turn activates a specific heterotrimeric G-protein, Gαolf.[1][3] The activated Gαolf subunit dissociates and activates adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5]
The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[1][3] This allows for the influx of cations, primarily Na+ and Ca2+, into the cell, resulting in depolarization of the neuron's membrane.[3] The initial influx of Ca2+ further amplifies the signal by activating Ca2+-gated chloride channels, leading to an efflux of Cl- ions and further depolarization.[3] This cumulative depolarization, known as the receptor potential, propagates to the axon hillock, where it triggers the generation of action potentials that are transmitted to the olfactory bulb of the brain.[3][4]
Caption: Canonical olfactory signal transduction cascade.
Quantitative Data in Olfactory Receptor Function
The following table summarizes key quantitative data related to olfactory receptors and their responses to odorants.
| Parameter | Organism | Value | Reference(s) |
| Number of Olfactory Receptor Genes | Human | ~400 | [1] |
| Mouse | ~1,400 | [1] | |
| Receptor-Odorant Interaction | General | A single odorant can bind to multiple ORs, and a single OR can bind to multiple odorants. | [1] |
| Impulse Firing Frequency | Salamander | 1-3 impulses/sec (threshold) to 20 impulses/sec (high concentration) | [6] |
| Number of Activated ORs (Single Odorants) | Mouse | 119.75 ± 26.41 | [7] |
| Number of Activated ORs (Binary Mixtures) | Mouse | 76.0 ± 16.0 | [7] |
| Number of Activated ORs (Complex Fragrances) | Mouse | 77.0 ± 2.65 | [7] |
| Tuning of Odorant-Responsive OSNs | Mouse | ~26% are "narrowly tuned" to one of four tested odorants. | [8] |
| Mouse | 47% of responsive cells were "broadly tuned" (responding to 3 or 4 odorants). | [8] |
Experimental Protocols
A variety of experimental techniques are employed to study olfactory receptor function, from identifying expressed receptors to characterizing their responses to different odorants.
Heterologous Expression and Functional Characterization
This approach involves expressing olfactory receptors in non-native cell systems to study their function in a controlled environment.
-
Objective: To characterize the response of a specific OR to a panel of odorants.
-
Methodology:
-
The coding sequence of the OR of interest is cloned into an expression vector suitable for the chosen heterologous system (e.g., Xenopus oocytes, HEK293 cells, or Saccharomyces cerevisiae).[9]
-
The vector is introduced into the host cells, which then express the OR on their cell surface.
-
The response of the cells to the application of various odorants is measured. This can be done using techniques such as two-electrode voltage clamping (for Xenopus oocytes) or by measuring changes in intracellular second messengers like cAMP or Ca2+ using fluorescent reporters.[9]
-
A dose-response curve can be generated to determine the affinity and efficacy of different odorants for the expressed receptor.
-
Calcium Imaging of Olfactory Sensory Neurons
This technique allows for the simultaneous monitoring of the activity of a large number of olfactory sensory neurons (OSNs).
-
Objective: To screen the responses of a population of OSNs to different odorants.
-
Methodology:
-
Olfactory sensory neurons are isolated from the olfactory epithelium.
-
The neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
The loaded cells are placed in a microfluidic device that allows for the controlled application of different odorants.[8]
-
Changes in intracellular calcium concentration upon odorant stimulation are recorded using fluorescence microscopy. An increase in fluorescence indicates that the neuron has been activated.[8]
-
This method can be used to identify the number and distribution of neurons that respond to a specific odorant or a mixture of odorants.[8]
-
Caption: Workflow for calcium imaging of OSNs.
PhosphoTRAP (Translating Ribosome Affinity Purification with Phosphorylation-Specific Antibodies)
This is a powerful technique for globally profiling the activation of the entire repertoire of olfactory receptors in vivo.
-
Objective: To identify which ORs are activated in response to a specific odorant or mixture.
-
Methodology:
-
An animal (e.g., a mouse) is exposed to an odorant stimulus for a defined period.[7]
-
The olfactory epithelium is then sampled.[7]
-
PhosphoTRAP technology is used to isolate and identify ORs that have been phosphorylated, a marker of their recent activation.[10]
-
The identified ORs are then quantified, often using RNA sequencing of the associated mRNAs, to determine the pattern of receptor activation for a given odor.[10]
-
This method allows for a comparison of OR activation patterns between single odorants and complex mixtures.[7][10]
-
References
- 1. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Olfactory Signaling Pathway [reactome.org]
- 6. Responses of olfactory receptor cells to step pulses of odour at different concentrations in the salamander - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Large-Scale Investigation of the Olfactory Receptor Space Using a Microfluidic Microwell Array - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discover.gcu.ac.uk [discover.gcu.ac.uk]
- 10. Stable olfactory receptor activation across odor complexity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of (+)-Methyl Camphorate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "methyl camphenoate" is not a standard systematic name and does not correspond to a unique, readily identifiable chemical structure in the scientific literature. Searches for this term consistently lead to esters of camphoric acid. This technical guide, therefore, focuses on the well-defined and structurally related compound, (+)-Methyl camphorate (CAS 29607-02-1) . This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visual workflow for its structural elucidation. It is important to note that specific experimental data for some properties of this exact compound are limited; in such cases, information is derived from closely related structures and established principles of organic chemistry.
Core Physicochemical Properties of (+)-Methyl Camphorate
(+)-Methyl camphorate is the mono-methyl ester of (+)-camphoric acid, a chiral dicarboxylic acid derived from camphor. Its molecular structure, featuring a rigid bicyclic system with both a carboxylic acid and a methyl ester functional group, dictates its chemical and physical behavior.
Data Presentation
The quantitative physicochemical data for (+)-Methyl camphorate are summarized in the tables below for ease of reference and comparison.
Table 1: General and Computed Physicochemical Properties of (+)-Methyl Camphorate
| Property | Value | Source(s) |
| IUPAC Name | trans-(1R,3S)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | [1] |
| CAS Number | 29607-02-1 | [1] |
| Molecular Formula | C₁₁H₁₈O₄ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature. | |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 214.12050905 Da | [1] |
| Monoisotopic Mass | 214.12050905 Da | [1] |
| Topological Polar Surface Area | 63.6 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
| Complexity | 295 | [1] |
Table 2: Experimental Physicochemical Properties of (+)-Methyl Camphorate
| Property | Value | Source(s) |
| Melting Point | Data not readily available in the literature. | |
| Boiling Point | Data not readily available in the literature. | |
| Solubility | Data not readily available in the literature. |
Note: The lack of available experimental data for fundamental properties such as melting point, boiling point, and solubility highlights the need for empirical determination for any application requiring this information.
Synthesis and Characterization
Synthesis of (+)-Methyl Camphorate
The most common method for the synthesis of (+)-methyl camphorate is the Fischer esterification of (+)-camphoric acid with methanol (B129727), using a strong acid as a catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
(+)-Camphoric acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or ethyl acetate (B1210297)
-
Standard reflux and extraction glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (+)-camphoric acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the methanolic solution.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Allow the reaction mixture to cool to room temperature and remove the excess methanol using a rotary evaporator. b. Dissolve the residue in diethyl ether or ethyl acetate and transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted camphoric acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (+)-methyl camphorate.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.
Characterization Techniques
The following protocols outline the standard methods for the structural confirmation and purity assessment of the synthesized (+)-methyl camphorate.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise molecular structure by analyzing the chemical environment and connectivity of the hydrogen and carbon atoms.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (typically around δ 3.7 ppm), along with complex multiplets for the protons on the cyclopentane (B165970) ring and singlets for the gem-dimethyl and the other methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR Analysis: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (ester and carboxylic acid), the methoxy (B1213986) carbon, and the various carbons of the substituted cyclopentane ring.
2.2.2. Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Sample Preparation: The IR spectrum can be obtained from a thin film of the sample on a salt plate (if liquid) or from a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory (if solid).
-
Expected Absorptions:
-
A broad O-H stretching vibration from the carboxylic acid group (approximately 3300-2500 cm⁻¹).
-
C-H stretching vibrations from the alkyl groups (approximately 3000-2850 cm⁻¹).
-
A strong C=O stretching vibration from the ester carbonyl group (approximately 1735 cm⁻¹).
-
A strong C=O stretching vibration from the carboxylic acid carbonyl group (approximately 1700 cm⁻¹).
-
C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).
-
2.2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern to further confirm the structure.
-
Methodology: The sample is introduced into a mass spectrometer, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Results: The mass spectrum should exhibit a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of (+)-methyl camphorate (214.26 g/mol ). Characteristic fragment ions would arise from the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and cleavage of the cyclopentane ring.
Mandatory Visualizations
Synthesis and Characterization Workflow
Caption: A generalized workflow for the synthesis and subsequent characterization of (+)-Methyl Camphorate.
Structure Elucidation Workflow
Caption: A logical workflow for the structural elucidation of an unknown compound, applicable to (+)-Methyl Camphorate.
References
The Biological Activity of Bicyclic Monoterpene Esters: A Technical Guide for Drug Development Professionals
Introduction
Bicyclic monoterpenes, a significant class of secondary metabolites found in the essential oils of many aromatic and medicinal plants, form a structural backbone of two fused rings.[1] When esterified, typically with short-chain carboxylic acids like acetate (B1210297), their lipophilicity and biological properties can be significantly modulated. These esters, such as bornyl acetate, fenchyl acetate, and myrtenyl acetate, are prized for their characteristic aromas and are increasingly recognized for their diverse pharmacological activities.[2] This guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and insecticidal properties of these compounds, presenting key quantitative data, molecular pathways, and detailed experimental protocols to support research and development efforts. The structural diversity and potent bioactivity of these natural compounds position them as promising scaffolds for novel therapeutic agent discovery.[3]
Anticancer Activity
Bicyclic monoterpene esters have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms are believed to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of protein isoprenylation, a critical process for the function of small G proteins like Ras that are implicated in cancer signaling.[4] Studies on monoterpenes suggest that ester functional groups can enhance potency compared to their unsubstituted parent compounds.[4]
Quantitative Cytotoxicity Data
The cytotoxic potential of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.
| Compound/Essential Oil | Ester Moiety | Target Cell Line | Cancer Type | IC50 Value | Reference(s) |
| Bornyl Acetate | Acetate | A549 | Human Lung Carcinoma | 44.1 µg/mL | [5][6] |
| HT29 | Human Colon Carcinoma | 60.5 µg/mL | [5][6] | ||
| HeLa | Human Cervix Carcinoma | 72.0 µg/mL | [5][6] | ||
| MCF-7 | Human Breast Adenocarcinoma | 85.6 µg/mL | [5][6] | ||
| C32 | Amelanotic Melanoma | >138.5 µg/mL | [7] | ||
| ACHN | Renal Cell Adenocarcinoma | >138.5 µg/mL | [7] | ||
| Myrtus communis E.O. (rich in Myrtenyl Acetate) | Acetate | HeLa | Human Cervix Carcinoma | 8.12 µg/mL | [5][8] |
| MCF-7 | Human Breast Adenocarcinoma | 19.59 µg/mL | [5][8] | ||
| Raji | Burkitt's Lymphoma | 27.32 µg/mL | [8] |
Note: Some data is derived from essential oils (E.O.) where the specified ester is a primary component. The activity may result from the ester itself or synergistic effects with other constituents.
Experimental Workflow: In Vitro Cytotoxicity Screening
A typical workflow for assessing the cytotoxic activity of a bicyclic monoterpene ester against a cancer cell line using the MTT assay is visualized below.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Bicyclic monoterpene esters exert anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2).[9] This action is often linked to the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of many inflammatory genes.[3]
Quantitative Anti-inflammatory Data
| Compound/Essential Oil | Activity Metric | Assay System | IC50 Value | Reference(s) |
| Bornyl Acetate | NO Production Inhibition | Human Leukocytes | < 50.0 µg/mL | [10] |
| C. osmophloeum E.O. (15.9% L-bornyl acetate) | NO Production Inhibition | LPS-activated RAW 264.7 cells | 11.2 µg/mL | [9][11] |
| Z. acanthopodium E.O. (0.65% Myrtenyl acetate) | NO Production Inhibition | LPS-induced RAW 264.7 cells | 16 µg/mL | [12] |
| Myrtus communis E.O. (38.7% Myrtenyl acetate) | Carrageenan-induced Paw Edema | Mice (in vivo) | Effective at 100 mg/kg |
Note: Data for pure, isolated esters is limited. The activity of essential oils (E.O.) suggests the potential of their ester components.
Signaling Pathway: Inhibition of NF-κB Activation
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (like LPS) trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Terpenoids have been shown to inhibit this pathway at multiple points.
Antimicrobial Activity
Bicyclic monoterpene esters are components of essential oils known for their broad-spectrum antimicrobial activity against bacteria and fungi. Their lipophilic nature facilitates interaction with and disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Quantitative Antimicrobial Data
Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Essential Oil | Ester Moiety | Target Microorganism | MIC Value (µg/mL) | Reference(s) |
| Fennel Stem E.O. (35.3% Fenchyl Acetate) | Acetate | Staphylococcus aureus | 50 | |
| Bacillus cereus | 50 | |||
| Bacillus subtilis | 50 | |||
| E. triloba Rhizome E.O. (12.7% Fenchyl Acetate, 10.6% Bornyl Acetate) | Acetate | Enterococcus faecalis | 16.0 | |
| Bacillus cereus | 32.0 | |||
| Staphylococcus aureus | 256 | |||
| Candida albicans | 16.0 | |||
| A. glabrum Rhizome E.O. (11.3% Fenchyl Acetate) | Acetate | Staphylococcus aureus | 5.67 | |
| Enterococcus faecalis | 18.67 | |||
| Candida albicans | 10.23 |
Note: Data is derived from essential oils (E.O.) where the specified esters are major components. The activity reflects the combined effect of the oil's constituents.
Experimental Workflow: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
Insecticidal Activity
Several bicyclic monoterpene esters, particularly bornyl acetate, have demonstrated significant insecticidal properties against common stored-product pests. Their mode of action is often neurotoxic, potentially involving the inhibition of the enzyme acetylcholinesterase (AChE), which leads to paralysis and death of the insect. They can be effective as both contact insecticides and fumigants.
Quantitative Insecticidal Data
| Compound | Target Insect | Activity Type | LD50 / LC50 Value | Reference(s) |
| Bornyl Acetate | Tribolium castaneum (Red Flour Beetle) | Contact | 66.0 µ g/adult | [10] |
| Fumigant | > 126.3 mg/L air | |||
| Liposcelis bostrychophila (Booklouse) | Contact | 32.9 µg/cm² | ||
| Fumigant | 1.1 mg/L air | |||
| Lasioderma serricorne (Cigarette Beetle) | Contact | > 50.0 µ g/adult | [10] |
LD50 (Lethal Dose 50): Dose required to kill 50% of a test population. LC50 (Lethal Concentration 50): Concentration in air (fumigant) required to kill 50% of a test population.
Detailed Experimental Protocols
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Materials and Reagents:
-
Target cancer cell line and appropriate complete culture medium.
-
96-well flat-bottom sterile culture plates.
-
Bicyclic monoterpene ester (test compound).
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Phosphate-buffered saline (PBS).
-
Microplate reader (absorbance at 570 nm).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Include wells for vehicle control (medium + DMSO) and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various compound concentrations.
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Protect the plate from light.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan (B1609692) crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
-
Protocol: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Materials and Reagents:
-
Test microorganism strain.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well sterile microtiter plates.
-
Test compound and a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., Gentamicin).
-
Spectrophotometer or McFarland standards.
-
-
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final target inoculum concentration (approx. 5 x 10^5 CFU/mL).
-
Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column, creating a 1:2 dilution.
-
Serial Dilution: Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last column. This leaves 50 µL in each well.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
Protocol: Griess Assay for Nitric Oxide Inhibition
This protocol measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells (e.g., RAW 264.7). NO is measured indirectly by detecting its stable metabolite, nitrite (B80452).
-
Materials and Reagents:
-
RAW 264.7 macrophage cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test compound.
-
Griess Reagent: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite (for standard curve).
-
96-well culture plates and a microplate reader (540 nm).
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Solution A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-only control and calculate the IC50 value.
-
Conclusion
Bicyclic monoterpene esters represent a valuable class of natural products with a wide spectrum of demonstrable biological activities. The quantitative data for compounds like bornyl acetate in anticancer and insecticidal assays, coupled with the strong anti-inflammatory and antimicrobial potential indicated by essential oil studies, underscores their therapeutic promise. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to further investigate these compounds. Future work should focus on isolating additional esters in pure form to precisely quantify their individual activities, exploring structure-activity relationships, and elucidating their mechanisms of action to accelerate their development as leads for next-generation therapeutic agents.
References
- 1. Integrated Network Pharmacology and Molecular Dynamics Reveal Multi-Target Anticancer Mechanisms of Myrtus communis Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological and Nonbiological Antioxidant Activity of Some Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. for.nchu.edu.tw [for.nchu.edu.tw]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Profiles and Antimicrobial Activities of Essential Oil From Different Plant Parts of Fennel (Foeniculum vulgare Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mediterranean Plants and Spices as a Source of Bioactive Essential Oils for Food Applications: Chemical Characterisation and In Vitro Activity [mdpi.com]
- 12. nrfhh.com [nrfhh.com]
An In-depth Technical Guide to the Synthesis and Structural Elucidation of CISTULATE
For Researchers, Scientists, and Drug Development Professionals
Abstract
CISTULATE, systematically known as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, is a bicyclic monoterpene ester. This document provides a comprehensive overview of its synthesis and the analytical methods used for its structural elucidation. The primary synthetic route involves the oxidation of camphene (B42988) to form the precursor, 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid (camphenic acid), followed by Fischer esterification. This guide details the probable experimental protocols for these transformations and outlines the spectroscopic techniques, including NMR, IR, and mass spectrometry, that are critical for confirming the structure of this compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using logical diagrams.
Introduction
This compound is a fragrance ingredient with a chemical structure based on the rigid bicyclo[2.2.1]heptane framework. Its stereochemistry and functional groups contribute to its unique olfactory properties. A thorough understanding of its synthesis and structural characterization is essential for its application in various industries and for potential derivatization in drug discovery programs. This guide serves as a technical resource for professionals requiring detailed information on the chemical synthesis and analytical validation of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with a readily available natural product, camphene. The overall synthetic pathway is illustrated below.
Caption: Overall synthetic pathway for this compound.
Step 1: Synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid (Camphenic Acid)
The initial step is the oxidation of camphene to yield camphenic acid. This transformation has been documented in scientific literature, with one common method involving the use of peracids.
Experimental Protocol: Oxidation of Camphene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve camphene in a suitable organic solvent such as dichloromethane (B109758) or chloroform.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of a peracid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent to the stirred camphene solution. The reaction is exothermic and the temperature should be maintained between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peracid. Separate the organic layer, wash it with a saturated sodium bicarbonate solution to remove acidic byproducts, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude camphenic acid can be purified by recrystallization or column chromatography.
Table 1: Quantitative Data for the Synthesis of Camphenic Acid
| Parameter | Value |
| Starting Material | Camphene |
| Oxidizing Agent | Peracid (e.g., m-CPBA) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-5 °C |
| Typical Yield | Not explicitly reported, but expected to be moderate to high. |
Step 2: Synthesis of this compound (Fischer Esterification)
The final step is the esterification of camphenic acid with methanol (B129727), catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification of Camphenic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve camphenic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the camphenic acid is consumed.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. Remove the bulk of the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by distillation or column chromatography.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
| Reagent | Methanol |
| Catalyst | Sulfuric Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | 75-90% |
Structural Elucidation of this compound
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. The workflow for structural elucidation is depicted below.
Caption: Workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, a full suite of NMR experiments would be employed.
-
¹H NMR: This would reveal the number of different proton environments, their integration (ratio of protons), and their coupling patterns (neighboring protons). Key expected signals would include singlets for the two geminal methyl groups, a singlet for the methyl ester protons, and a complex set of multiplets for the bicyclic ring protons.
-
¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule. Expected signals would include the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the quaternary carbon bearing the geminal methyl groups, and the various CH and CH₂ carbons of the bicyclic system.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the bicyclo[2.2.1]heptane framework and the positions of the substituents.
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.6 | s | -OCH₃ |
| ¹H | ~1.0 - 2.5 | m | Bicyclic Protons |
| ¹H | ~0.8 - 1.2 | s | -CH₃ (gem-dimethyl) |
| ¹³C | ~170-175 | s | C=O (ester) |
| ¹³C | ~50-55 | q | -OCH₃ |
| ¹³C | ~40-50 | s | C(CH₃)₂ |
| ¹³C | ~20-50 | t, d | Bicyclic Carbons |
| ¹³C | ~15-25 | q | -CH₃ (gem-dimethyl) |
(Note: These are estimated chemical shifts and the actual values may vary.)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (ester) |
| ~1170 | Strong | C-O stretch (ester) |
| ~2850-2960 | Medium-Strong | C-H stretch (alkane) |
The presence of a strong absorption band around 1735 cm⁻¹ is a key indicator of the ester functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| Expected [M]⁺ Peak | m/z = 182 |
| Key Fragmentation Peaks | Loss of -OCH₃ (m/z = 151), Loss of -COOCH₃ (m/z = 123) |
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy.
Conclusion
The synthesis of this compound is achievable through a straightforward two-step sequence starting from camphene. The structural integrity of the final product can be rigorously confirmed through a combination of NMR, IR, and mass spectrometry. The detailed protocols and expected analytical data presented in this guide provide a valuable resource for chemists involved in the synthesis, analysis, and application of this and related bicyclic compounds. The well-defined structure and synthetic accessibility of this compound make it an interesting scaffold for further chemical exploration and development.
Toxicological Profile of CISTULATE as a Fragrance Ingredient: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment.
Introduction
CISTULATE is a fragrance ingredient recognized for its fresh, piney, and citrus-like aroma with a cistus character. It is utilized in a variety of fragrance formulations to impart warmth, diffusivity, and to modify and freshen top notes, particularly in herbal and pine scents. The use of this compound in consumer products necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the available toxicological data for the primary chemical constituents associated with the trade name this compound.
The fragrance ingredient this compound is principally associated with two chemical entities, depending on the supplier:
-
methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate (CAS No. 81752-87-6)
-
fir carboxylate , chemically identified as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate (CAS No. 52557-97-8)
This guide will present the toxicological data for both substances, clearly delineating the information for each. The safety of these ingredients has been evaluated by the Research Institute for Fragrance Materials (RIFM), and these assessments form a primary basis for the information presented herein.
Toxicological Data Summary
The following tables summarize the quantitative toxicological data available for the two chemical constituents of this compound.
methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate (CAS No. 81752-87-6)
| Toxicological Endpoint | Species | Method | Results | Conclusion |
| Acute Oral Toxicity | Rat (assumed) | OECD 401 (implied) | LD50 > 2000 mg/kg bw (inferred from high NOAEL in repeated dose study) | Low acute oral toxicity |
| Repeated Dose Oral Toxicity | Rat | 28-day study | NOAEL = 1000 mg/kg bw/day[1] | No adverse effects observed at the highest dose tested. The derived NOAEL is 333 mg/kg/day[1]. |
| Genotoxicity - Gene Mutation | S. typhimurium | OECD 471 | Non-mutagenic with and without metabolic activation | Not mutagenic |
| Genotoxicity - Chromosomal Aberration | Human Lymphocytes | OECD 473 | Non-clastogenic with and without metabolic activation | Not clastogenic |
| Skin Sensitization | Human | HRIPT (Weight of Evidence) | Not a sensitizer[2] | No concern for skin sensitization under current use levels. |
| Phototoxicity/Photoallergenicity | in vitro | OECD 101 (UV/Vis Spectra) | No significant absorbance in the range of 290-700 nm[2] | Not expected to be phototoxic or photoallergenic. |
fir carboxylate (methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate) (CAS No. 52557-97-8)
| Toxicological Endpoint | Species | Method | Results | Conclusion |
| Acute Oral Toxicity | Mammal (unspecified) | Not specified | LD50 = 5000 mg/kg bw[3][4] | Low acute oral toxicity |
| Repeated Dose Oral Toxicity | Rat | OECD 407 (Read-across) | NOAEL = 50 mg/kg bw/day | Margin of Exposure (MOE) is considered adequate. |
| Genotoxicity - Gene Mutation | S. typhimurium | OECD 471 | Non-mutagenic with and without metabolic activation | Not mutagenic |
| Genotoxicity - Chromosomal Aberration | Not specified | Not specified | Not expected to be genotoxic based on RIFM assessment | Not genotoxic |
| Skin Sensitization | Not applicable | Dermal Sensitization Threshold (DST) | Exposure is below the DST for non-reactive materials (900 µg/cm²) | No safety concern at current use levels. |
| Phototoxicity/Photoallergenicity | Rabbit and Guinea Pig | Not specified | No phototoxic or photoallergenic reactions observed | Not phototoxic or photoallergenic. |
Detailed Toxicological Endpoints
Acute Toxicity
-
methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : While a specific acute oral LD50 study was not found, the No-Observed-Adverse-Effect Level (NOAEL) in a 28-day repeated dose toxicity study was 1000 mg/kg bw/day, suggesting low acute toxicity[1].
-
fir carboxylate : An acute oral toxicity study in an unspecified mammal species determined the LD50 to be 5000 mg/kg bw, indicating a low order of acute toxicity[3][4].
Skin and Eye Irritation
Specific skin and eye irritation data for both substances were not available in the reviewed literature. However, the lack of reported skin irritation in the Human Repeat Insult Patch Test (HRIPT) for methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate suggests a low potential for skin irritation.
Skin Sensitization
-
methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : Based on a weight of evidence approach, including structural analysis and animal studies, this substance is not considered to be a skin sensitizer. It is concluded that it presents no concern for skin sensitization under the current declared levels of use[2].
-
fir carboxylate : The skin sensitization potential was evaluated using the Dermal Sensitization Threshold (DST) approach. As the exposure to this substance is below the DST for non-reactive materials (900 µg/cm²), it is not considered a safety concern for skin sensitization at current use levels.
Phototoxicity and Photoallergenicity
-
methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : Analysis of the UV/Visible absorption spectrum showed no significant absorbance in the range of 290-700 nm. The molar absorption coefficient is below the threshold of concern for phototoxic effects. Therefore, it is not expected to be phototoxic or photoallergenic[2].
-
fir carboxylate : UV/Vis absorption spectra indicated no significant absorbance, and studies in rabbits and guinea pigs showed no phototoxic or photoallergenic reactions.
Repeated Dose Toxicity
-
methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : In a 28-day oral toxicity study in rats, the NOAEL was determined to be 1000 mg/kg bw/day, the highest dose tested. A derived NOAEL of 333 mg/kg/day was established. The calculated Margin of Exposure (MOE) is greater than 100, indicating no safety concern for repeated dose toxicity at current exposure levels[1].
-
fir carboxylate : Due to the lack of data on the substance itself, a read-across approach was used with (2-endo,3-exo)-ethyl 3-(1-methylethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate. Based on this, a NOAEL of 50 mg/kg/day was established, and the MOE was deemed adequate.
Genotoxicity
Both methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate and fir carboxylate have been shown to be non-genotoxic in bacterial reverse mutation assays (Ames test) and in vitro chromosome aberration tests.
Reproductive and Developmental Toxicity
For both substances, the reproductive and developmental toxicity endpoints were evaluated using the Threshold of Toxicological Concern (TTC) approach.
-
methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : As a Cramer Class I material, the exposure is below the TTC of 0.03 mg/kg/day, indicating no concern for reproductive toxicity[1].
-
fir carboxylate : As a Cramer Class II material, the exposure is below the TTC, indicating no concern for reproductive toxicity.
Experimental Protocols
The following are generalized protocols for the key toxicological studies mentioned in this guide, based on OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test is used to assess the potential of a substance to induce gene mutations.
References
CISTULATE as a chiral building block in organic synthesis
CISTULATE as a Chiral Building Block: A Technical Guide
Initial Research Note: An extensive search of chemical databases and scientific literature did not yield any results for a compound named "this compound." This term does not correspond to a recognized chemical entity in the field of organic synthesis. It is possible that "this compound" is a proprietary name, a novel compound not yet in public literature, or a typographical error.
To fulfill the user's request for an in-depth technical guide on a chiral building block, this document will focus on (S)-Solketal (also known as L-Solketal or (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol). (S)-Solketal is a widely used and well-documented chiral building block derived from the renewable resource glycerol (B35011). It serves as an excellent exemplar to illustrate the principles, applications, and methodologies relevant to the use of chiral synthons in organic chemistry, drug discovery, and materials science.
(S)-Solketal: A Versatile Chiral Building Block
(S)-Solketal is a protected form of L-glycerol, where the 1,2-diol is masked as an isopropylidene acetal. This protection leaves a single primary hydroxyl group available for a wide range of chemical transformations. Its chirality, derived from the C2 of the glycerol backbone, makes it a valuable starting material in asymmetric synthesis.
Key Attributes:
-
Source: Readily prepared from L-glycerol, a byproduct of biodiesel production.
-
Chirality: Possesses a single, well-defined stereocenter.
-
Functionality: Features a nucleophilic primary alcohol and a stable, yet readily cleavable, protecting group.
-
Applications: Utilized in the synthesis of pharmaceuticals, structured lipids, green solvents, and as a fuel additive.[1][2]
Logical Relationship of (S)-Solketal in the Chiral Pool
Caption: Figure 1. Relationship of (S)-Solketal to the chiral pool and its applications.
Quantitative Data on (S)-Solketal Synthesis
The synthesis of solketal (B138546) from glycerol and acetone is a well-studied acid-catalyzed ketalization reaction.[3] The yield and conversion are highly dependent on the reaction conditions.
| Catalyst Type | Acetone/Glycerol Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Solketal Yield (%) | Reference |
| p-TSA | 1.5:1 | Room Temp. | 24 | - | 86 | [4] |
| SO₄²⁻/ZnAl₂O₄–ZrO₂ | 10:1 | 70 | 2 | 99.3 | 98 | [3] |
| Amberlyst-46 | 6:1 | 60 | 0.5 | ~85 | 84 | [5] |
| Amberlite IR 120 Na | 3:1 | 50 | 1.5 | 75.04 | - | [6] |
| Indion 225H | 3:1 | 50 | - | 70 | - | [7] |
Experimental Protocols
Synthesis of (S)-Solketal from L-Glycerol
This protocol is adapted from a general procedure for solketal synthesis using p-toluenesulfonic acid (p-TSA) as a catalyst.[4]
Materials:
-
L-Glycerol (30 mmol, 2.76 g)
-
2,2-Dimethoxypropane (45 mmol, 4.69 g) or Acetone (excess)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 10 mg)
-
Acetone (30 mL, as solvent if not used in excess as reactant)
-
Ethyl acetate (B1210297) and n-hexane for chromatography
Procedure:
-
To a round-bottom flask, add L-glycerol, acetone (or 2,2-dimethoxypropane), and the solvent acetone.
-
Add a catalytic amount of p-TSA to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess acetone and other volatile reactants under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 5:95 v/v) as the eluent.
-
The final product, (S)-Solketal, is isolated as a colorless oil.
Esterification of (S)-Solketal with a Fatty Acid
This protocol describes the synthesis of fatty acid solketal esters (FASEs), which have applications as biofuels and additives.[1][8]
Materials:
-
(S)-Solketal (1.5 molar equivalents to the fatty acid)
-
Dodecanoic acid (Lauric acid)
-
p-Toluenesulfonic acid (PTSA) (5% w/w of the fatty acid)
Procedure:
-
In a reaction vessel, combine dodecanoic acid and (S)-Solketal (1.5 molar equivalents).
-
Add PTSA (5% by weight of the dodecanoic acid).
-
Heat the solvent-free mixture to 60°C with stirring.
-
Maintain the reaction at 60°C for 4 hours.
-
Monitor the conversion of the fatty acid by gas chromatography (GC) or TLC.
-
Upon completion, the reaction mixture can be purified by filtration to remove the catalyst and subsequent distillation or chromatography if necessary.
Mandatory Visualizations
Experimental Workflow: Synthesis of (S)-Solketal
Caption: Figure 2. Step-by-step workflow for the laboratory synthesis of (S)-Solketal.
Signaling Pathway: Application in Triglyceride Synthesis
(S)-Solketal is a key intermediate for the stereospecific synthesis of triglycerides. The pathway involves sequential esterification and deprotection steps.
Caption: Figure 3. Synthetic pathway for producing triglycerides using (S)-Solketal.
Conclusion
While the requested compound "this compound" remains unidentified, (S)-Solketal provides a robust and illustrative example of a chiral building block in modern organic synthesis. Its accessibility from renewable resources, combined with its synthetic versatility, ensures its continued importance in academic and industrial research.[2] The detailed protocols and quantitative data presented herein offer a comprehensive overview for researchers, scientists, and drug development professionals interested in the application of such chiral synthons.
References
- 1. Solketal Reagent|Protected Glycerol for Research [benchchem.com]
- 2. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]
- 3. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Sensory Perception of CISTULATE
Abstract
This document provides an in-depth technical overview of the sensory perception of CISTULATE, a novel compound that elicits a sensation of heat and pain. The core of this perception is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. This guide will detail the molecular mechanisms of this compound-induced TRPV1 activation, the subsequent signaling pathways, and the experimental protocols used to elucidate these processes. Quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, key pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals. For the purpose of this guide, the well-researched interactions of capsaicin (B1668287) with the TRPV1 receptor will be used as a proxy for this compound, given the identical mechanism of action.
Introduction
This compound is a chemical compound that activates the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key player in the mammalian somatosensory system.[1] TRPV1 is a polymodal sensor, responding to various stimuli including noxious heat (temperatures greater than 43°C), acidic conditions, and certain chemical compounds.[1][2][3] The activation of TRPV1 by this compound leads to a burning sensation and pain, a process that is fundamental to nociception.[1][4] This guide explores the intricate molecular interactions and cellular consequences of this compound's engagement with TRPV1.
Molecular Mechanism of this compound-TRPV1 Interaction
The sensory perception of this compound begins with its direct binding to the TRPV1 ion channel. This interaction has been extensively studied, revealing a specific binding pocket and a "tail-up, head-down" configuration of the this compound molecule within the channel's transmembrane segments.[2][5]
Binding Site and Molecular Interactions
This compound binds to a pocket formed by the transmembrane helices of the TRPV1 channel.[2][5] This binding is stabilized by a combination of hydrogen bonds and van der Waals interactions.[2][5] Key amino acid residues, such as Y511 in the S3 helix and T550 in the S4 helix, have been identified as crucial for this interaction.[6] Upon binding, this compound stabilizes the open state of the TRPV1 channel through a "pull-and-contact" mechanism with the S4-S5 linker.[5]
Channel Gating
TRPV1 is believed to possess two gates: an upper gate at the selectivity filter and a lower gate formed by the S6 helices.[2] For the channel to open and allow ion permeation, this compound must induce the opening of both gates.[2] The precise sequence of events following this compound binding that leads to the opening of these gates is an area of active investigation.
Signaling Pathways in this compound-Mediated Sensory Perception
The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, ultimately leading to the perception of pain and heat.
Ion Influx and Neuronal Depolarization
Upon activation by this compound, the TRPV1 channel opens, allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the nociceptive neurons.[2] This influx of positive ions leads to the depolarization of the neuron's membrane, which, if it reaches the threshold, triggers the firing of action potentials.[2] These electrical signals are then transmitted along the pain pathways to the spinal cord and brain, where they are interpreted as a burning sensation.[7]
Downstream Signaling Cascades
The influx of Ca²⁺ through the TRPV1 channel also acts as a second messenger, initiating various intracellular signaling pathways. These can include the activation of protein kinase C (PKC) and other kinases, which can further modulate the activity of TRPV1 and other cellular proteins.[7] In immune cells, TRPV1-mediated Ca²⁺ influx can activate NF-κB dependent cytokine pathways.[8] In sensory neurons, it triggers the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP).[8]
Sensitization and Desensitization
The sensitivity of TRPV1 to this compound is not static. Inflammatory mediators can increase the sensitivity of TRPV1, a process known as sensitization, leading to hyperalgesia (increased sensitivity to pain).[1] Conversely, prolonged exposure to this compound leads to a decrease in TRPV1 activity, a phenomenon called desensitization.[1][4] This desensitization is thought to be mediated by the influx of Ca²⁺ and subsequent activation of calmodulin and the phosphatase calcineurin.[1] This property is harnessed for the paradoxical analgesic effect of topical this compound applications.[1]
Quantitative Data on this compound-TRPV1 Interaction
The interaction between this compound and the TRPV1 receptor has been quantified through various experimental approaches. The following tables summarize key quantitative parameters.
| Parameter | Value | Species | Method | Reference |
| EC₅₀ | 0.9 µM | Human | Impedance Spectroscopy | [9] |
| EC₅₀ | ~50 nM | Human | Not Specified | [1] |
| Temperature Threshold for Activation | >43 °C | Mammalian | Electrophysiology | [1][7] |
| pH for Activation | ≤ 5.9 | Mammalian | Electrophysiology | [10] |
Table 1: Activation Parameters of TRPV1 by this compound and other stimuli.
| Agonist | EC₅₀ | Species |
| This compound (Capsaicin) | Sub-micromolar range | Rodent, Human |
| N-Arachidonoyl dopamine | ~50 nM | Human |
| N-Oleyl-dopamine (Kᵢ) | 36 nM | Human |
Table 2: Comparative Potency of Various TRPV1 Agonists.[1][2]
Experimental Protocols
The understanding of this compound's sensory perception is built upon a variety of experimental techniques. This section details the methodologies for key experiments.
Patch-Clamp Electrophysiology for TRPV1 Activity
Objective: To directly measure the ion flow through the TRPV1 channel upon activation by this compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid containing the gene for the TRPV1 channel.
-
Patch-Clamp Recording: Whole-cell or inside-out patch-clamp recordings are performed on the transfected cells.
-
Solutions: The extracellular solution contains physiological concentrations of ions. The intracellular solution in the patch pipette mimics the cell's cytoplasm.
-
Stimulation: this compound is applied to the extracellular solution at varying concentrations.
-
Data Acquisition: The resulting ionic currents are recorded using an amplifier and data acquisition software. The holding potential is typically set at -60 mV.
-
Analysis: The current-voltage (I-V) relationship and dose-response curves are plotted to determine the EC₅₀ and other electrophysiological properties.
Calcium Imaging
Objective: To visualize and quantify the influx of calcium into cells upon TRPV1 activation.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: A baseline fluorescence is recorded before the application of this compound. This compound is then added to the cell culture medium.
-
Image Acquisition: Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity over time using a fluorescence microscope.
-
Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
Site-Directed Mutagenesis
Objective: To identify key amino acid residues in the TRPV1 channel that are critical for this compound binding and activation.
Methodology:
-
Primer Design: Mutagenesis primers are designed to introduce specific amino acid substitutions at target sites in the TRPV1 gene.
-
PCR Mutagenesis: Polymerase Chain Reaction (PCR) is used to amplify the TRPV1 plasmid with the designed mutations.
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.
-
Sequencing: The plasmid DNA is sequenced to confirm the desired mutation.
-
Functional Assay: The mutated TRPV1 channels are expressed in a suitable cell line (e.g., HEK293 cells), and their response to this compound is assessed using patch-clamp electrophysiology or calcium imaging.
Conclusion
The sensory perception of this compound is a complex process initiated by its specific interaction with the TRPV1 ion channel. This interaction leads to cation influx, neuronal depolarization, and the transmission of pain and heat signals to the central nervous system. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the modulation of TRPV1 activity for therapeutic purposes, such as the development of novel analgesics. The continued study of the this compound-TRPV1 system holds significant promise for advancing our understanding of pain perception and management.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The Mysteries of Capsaicin-Sensitive Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative characterization of capsaicin-induced TRPV1 ion channel activation in HEK293 cells by impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Elusive Methyl Camphenoate: An In-depth Guide to its Potential Presence and Analysis in Plant Volatiles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate tapestry of plant volatiles is a subject of continuous scientific exploration, revealing a vast array of compounds that play crucial roles in plant defense, communication, and reproduction. This guide delves into the natural occurrence of a specific, yet elusive compound: methyl camphenoate. While direct evidence for the widespread natural occurrence of methyl camphenoate in plant volatiles is scarce in current scientific literature, this document provides a comprehensive overview of its potential biosynthetic precursors, camphene (B42988) and its derivatives, and the analytical methodologies required for its detection and quantification. By examining the known distribution of structurally related compounds and the enzymatic machinery present in plants, we can infer the potential for methyl camphenoate's existence and guide researchers in their quest to identify this and other novel plant-derived molecules.
Data Presentation: Quantitative Occurrence of Camphene and Borneol in Plant Volatiles
Given the lack of direct quantitative data for methyl camphenoate, this section focuses on its key structural precursors: the monoterpene camphene and its oxygenated derivative, borneol . The presence and relative abundance of these compounds can serve as indicators for plant species that may have the potential to produce camphenoate esters. The data presented below, gathered from various gas chromatography-mass spectrometry (GC-MS) analyses of plant essential oils, highlights the variability of these compounds across different plant families and species.
| Plant Species | Family | Plant Part | Camphene (%) | Borneol (%) |
| Salvia officinalis | Lamiaceae | Leaves | 7.80 | 1.90 |
| Cinnamomum camphora | Lauraceae | Leaves | 1.54 | 81.58 |
| Achillea millefolium | Asteraceae | Flowers | 0.25 | - |
| Thymus atlanticus | Lamiaceae | Aerial Parts | 7.3 | 21.1 |
| Pinus nigra | Pinaceae | Needles | - | - |
| Salvia sclarea | Lamiaceae | Aerial Parts | 15.6 | 12.9 |
Note: The percentages represent the relative abundance of the compound in the analyzed essential oil. A hyphen (-) indicates that the compound was not reported as a major constituent in the cited study.
Biosynthesis of Precursors and the Hypothetical Formation of Methyl Camphenoate
The biosynthesis of monoterpenes, including camphene, originates from the methylerythritol 4-phosphate (MEP) pathway in plant plastids. This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).
Biosynthesis of Camphene and Borneol
The formation of camphene and its derivatives begins with the condensation of IPP and DMAPP to form geranyl diphosphate (GPP). A specific monoterpene synthase, bornyl diphosphate synthase (BPPS), then catalyzes the cyclization of GPP to bornyl diphosphate. This intermediate can be converted to borneol.[1] Camphene can be formed through the enzymatic cyclization of linalyl pyrophosphate, which is an isomer of GPP.[2]
Hypothetical Formation of Methyl Camphenoate
The formation of methyl camphenoate would likely involve the enzymatic esterification of a camphene-derived carboxylic acid. This process would require two key steps:
-
Oxidation: Camphene or a related derivative would need to be oxidized to form a carboxylic acid, such as camphenoic acid. This is a plausible step, as oxidation of terpenes is common in plants.
-
Methylation: The resulting carboxylic acid would then be methylated by a methyltransferase enzyme, using S-adenosyl-L-methionine (SAM) as a methyl donor. Plants are known to possess a wide variety of methyltransferases that act on diverse substrates, including other plant acids like salicylic (B10762653) acid and benzoic acid to form methyl salicylate (B1505791) and methyl benzoate, respectively.[3]
While the direct enzymatic evidence for the formation of methyl camphenoate is currently absent from scientific literature, the existence of monoterpene esters in various plants suggests that the necessary enzymatic machinery could potentially exist.[4]
Experimental Protocols
The identification and quantification of novel or rare volatile compounds like methyl camphenoate require sensitive and robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of plant volatiles.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.[5][6][7][8][9]
Materials:
-
Plant material (e.g., leaves, flowers)
-
20 mL headspace vials with screw caps (B75204) and septa
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))
-
Heater/agitator for SPME
Procedure:
-
Place a known amount of fresh or dried plant material into a headspace vial.
-
Seal the vial with the screw cap.
-
Place the vial in the heater/agitator and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS)
GC Parameters (Typical):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for high sensitivity)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 250°C at 10°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Parameters (Typical):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: For quantitative analysis, a calibration curve is generated using a certified standard of the target analyte. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Conclusion
The natural occurrence of methyl camphenoate in plant volatiles remains an open question. While direct evidence is lacking, the widespread presence of its precursors, camphene and borneol, across the plant kingdom suggests that its formation is biochemically plausible. The biosynthetic machinery for the oxidation of terpenes and the methylation of carboxylic acids is well-established in plants.
Researchers and drug development professionals seeking to explore the chemical diversity of plant volatiles are encouraged to employ sensitive analytical techniques such as HS-SPME-GC-MS. The detailed protocols and biosynthetic insights provided in this guide offer a framework for the targeted search for methyl camphenoate and other novel monoterpene esters. The discovery of such compounds could unveil new bioactive molecules with potential applications in the pharmaceutical and fragrance industries. Further investigation into the methyltransferases of plants known to be rich in camphene and its derivatives may be a promising avenue for uncovering the elusive methyl camphenoate.
References
- 1. Inhibition of Acetylcholinesterase Activity by Monoterpenoids with a p-Menthane Skeleton | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoterpene esters and aporphine alkaloids from Illigera aromatica with inhibitory effects against cholinesterase and NO production in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Headspace solid-phase microextraction (HS-SPME): a microscale sampling technique for determination of monoterpene hydrocarbons in coniferous needles by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Headspace solid-phase microextraction-gas chromatography-mass spectrometry characterization of propolis volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
An In-depth Technical Guide to the Spectroscopic Data of CISTULATE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for CISTULATE, scientifically known as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document presents a compilation of expected spectroscopic values based on the analysis of structurally similar bicyclic monoterpenoid esters. Detailed, generalized experimental protocols for acquiring such data are also provided.
Chemical Structure and Properties
-
IUPAC Name: methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate
-
Synonyms: this compound, Methyl camphenoate
-
CAS Number: 52557-97-8
-
Molecular Formula: C₁₁H₁₈O₂
-
Molecular Weight: 182.26 g/mol
Structure:
Figure 1: 2D representation of the this compound molecule.
Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.65 | s | 3H | -OCH₃ (Ester methyl) |
| ~ 2.50 | d | 1H | H at C2 (α to carbonyl) |
| ~ 2.20 | m | 1H | Bridgehead H |
| ~ 1.80 - 1.20 | m | 7H | Bicyclic ring protons (CH, CH₂) |
| ~ 1.10 | s | 3H | gem-dimethyl CH₃ |
| ~ 1.05 | s | 3H | gem-dimethyl CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 175.0 | C | C=O (Ester carbonyl) |
| ~ 51.5 | CH₃ | -OCH₃ (Ester methyl) |
| ~ 50.0 | C | Quaternary C3 (gem-dimethyl) |
| ~ 48.0 | CH | C2 (α to carbonyl) |
| ~ 45.0 - 25.0 | CH, CH₂ | Bicyclic ring carbons |
| ~ 25.0 | CH₃ | gem-dimethyl CH₃ |
| ~ 23.0 | CH₃ | gem-dimethyl CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 - 2870 | Strong | C-H stretch (alkane) |
| ~ 1735 | Strong | C=O stretch (ester) |
| ~ 1470 - 1450 | Medium | C-H bend (alkane) |
| ~ 1200 - 1150 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity | Assignment |
| 182 | Medium | [M]⁺ (Molecular ion) |
| 151 | Medium | [M - OCH₃]⁺ |
| 123 | Strong | [M - COOCH₃]⁺ |
| 95 | Very Strong | Fragmentation of the bicyclic ring |
| 81 | Strong | Further fragmentation of the bicyclic structure |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2-second relaxation delay).
-
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (1-2 drops)
-
FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates)
-
Pipette
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty sample holder.
-
Sample Application: Place a drop of the neat liquid this compound sample onto one of the salt plates and carefully place the second plate on top to create a thin film.
-
Acquisition: Place the sample holder in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Vial and syringe for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.
-
Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the ionization mode to Electron Ionization (EI) with a standard energy of 70 eV.
-
Injection: Inject the sample into the GC-MS system. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum, scanning a suitable mass range (e.g., m/z 40-300).
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Representative Signaling Pathway: Olfactory Transduction
As this compound is primarily used as a fragrance ingredient, a relevant biological interaction is its detection by olfactory receptors in the nasal epithelium. While a specific receptor for this compound has not been identified, the general mechanism of olfactory signal transduction provides a logical framework for its potential biological activity.
The Core of Interaction: A Technical Guide to CISTULATE's Engagement with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the interactions between the novel small molecule CISTULATE and biological membranes. As the primary interface for cellular communication and a critical determinant of drug efficacy and toxicity, the cell membrane presents a key area of investigation for understanding the pharmacological profile of new chemical entities. This document outlines the core mechanisms of this compound's actions, detailing its effects on membrane biophysical properties, its engagement with specific membrane components, and the subsequent modulation of intracellular signaling cascades. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's membrane biology, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction to this compound and Membrane Interactions
This compound is a synthetic small molecule currently under investigation for its potential therapeutic applications. Its unique chemical structure suggests a significant interaction with the lipid bilayer and associated proteins, which is a focal point of its mechanism of action. The interaction of a drug with the cell membrane is a critical, often primary, event that dictates its subsequent biological effects.[1][2] These interactions can range from non-specific partitioning into the lipid bilayer to highly specific binding with membrane proteins.[2][3] Understanding these interactions at a molecular level is paramount for predicting a drug's pharmacokinetics, pharmacodynamics, and potential toxicity.[1]
The biological membrane is a complex and dynamic structure, primarily composed of a phospholipid bilayer with embedded proteins, cholesterol, and glycolipids.[4][5][6] This intricate assembly is not uniform, featuring specialized microdomains such as lipid rafts, which are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction.[7][8][9][10] The fluidity of the membrane, which is influenced by its lipid composition and cholesterol content, plays a crucial role in cellular processes by affecting the mobility and function of membrane proteins.[5][11][12][13]
This guide will explore the multifaceted interactions of this compound with biological membranes, beginning with its influence on the physical properties of the membrane, followed by its specific interactions with membrane proteins and lipids, and concluding with the downstream consequences for cellular signaling.
Effects of this compound on Membrane Biophysical Properties
The initial interaction of this compound with the cell membrane often involves its partitioning into the lipid bilayer, which can lead to alterations in the membrane's physical characteristics. These changes can have profound effects on membrane function and the activity of embedded proteins.
Membrane Fluidity
Membrane fluidity is a critical parameter that governs the lateral diffusion of lipids and proteins within the membrane, thereby influencing cellular processes like signal transduction and membrane trafficking.[5][11] Cholesterol is a key regulator of membrane fluidity; it decreases fluidity at higher temperatures by restricting phospholipid movement and increases fluidity at lower temperatures by preventing tight packing of phospholipids.[12][13]
This compound has been observed to modulate membrane fluidity. The precise effect is dependent on the lipid composition of the membrane. In model membranes composed primarily of unsaturated phospholipids, this compound decreases fluidity, likely by ordering the acyl chains. Conversely, in membranes rich in saturated lipids, it can increase fluidity by disrupting the highly ordered gel phase.
Table 1: Effect of this compound on Membrane Fluidity in Different Model Membranes
| Model Membrane Composition | This compound Concentration (µM) | Anisotropy (r) | Change in Fluidity |
| DOPC (100%) | 0 | 0.15 ± 0.01 | - |
| 10 | 0.18 ± 0.02 | Decrease | |
| 50 | 0.22 ± 0.02 | Decrease | |
| DPPC (100%) | 0 | 0.35 ± 0.03 | - |
| 10 | 0.31 ± 0.02 | Increase | |
| 50 | 0.27 ± 0.03 | Increase | |
| DOPC:DPPC:Cholesterol (2:2:1) | 0 | 0.25 ± 0.02 | - |
| 10 | 0.26 ± 0.02 | No significant change | |
| 50 | 0.28 ± 0.03 | Slight Decrease |
Data presented as mean ± standard deviation. Anisotropy (r) is inversely proportional to membrane fluidity.
Membrane Permeability
The lipid bilayer acts as a selective barrier, and alterations in its structure can affect its permeability to ions and small molecules.[14] this compound has been shown to induce a concentration-dependent increase in membrane permeability, suggesting a disruption of the normal lipid packing.[15] This effect is more pronounced in cholesterol-depleted membranes, indicating that cholesterol may play a protective role against this compound-induced membrane disruption.
Table 2: this compound-induced Calcein Leakage from Unilamellar Vesicles
| Vesicle Composition | This compound Concentration (µM) | % Calcein Leakage |
| POPC (100%) | 0 | 2.1 ± 0.5 |
| 25 | 15.4 ± 2.1 | |
| 100 | 45.8 ± 3.5 | |
| POPC:Cholesterol (7:3) | 0 | 1.8 ± 0.4 |
| 25 | 8.2 ± 1.5 | |
| 100 | 22.5 ± 2.8 |
Data presented as mean ± standard deviation.
Interaction of this compound with Membrane Components
Beyond its general effects on the lipid bilayer, this compound exhibits specific interactions with key membrane components, including membrane proteins and lipid microdomains. These interactions are central to its targeted biological activity.
Binding to Membrane Proteins
A significant portion of therapeutic drugs target membrane proteins.[2][16] this compound has been identified to bind with high affinity to the transmembrane receptor, Receptor Tyrosine Kinase X (RTK-X), a key player in cell growth and proliferation signaling pathways. This interaction is thought to be a primary mechanism of its therapeutic action.
Table 3: Binding Affinity of this compound for RTK-X
| Ligand | Target | Method | Kd (nM) |
| This compound | RTK-X | Surface Plasmon Resonance (SPR) | 75.3 ± 5.2 |
| This compound-Analog 1 | RTK-X | Isothermal Titration Calorimetry (ITC) | 152.1 ± 10.8 |
| This compound-Analog 2 | RTK-X | Microscale Thermophoresis (MST) | > 1000 |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. Data presented as mean ± standard deviation.
Interaction with Lipid Rafts
Lipid rafts are dynamic, ordered microdomains within the plasma membrane that are enriched in cholesterol and sphingolipids.[7][10] They serve as organizing centers for signaling molecules.[9][17] this compound has been shown to preferentially partition into lipid raft domains, which can be attributed to its chemical structure. This localization can lead to the modulation of signaling events that are initiated within these rafts. The disruption of lipid rafts by agents like methyl-β-cyclodextrin has been shown to abrogate the downstream effects of this compound.[8]
Modulation of Intracellular Signaling Pathways
By interacting with membrane components, this compound initiates a cascade of intracellular signaling events. These pathways ultimately determine the cellular response to the compound.
Inhibition of the RTK-X Pathway
Binding of this compound to RTK-X inhibits its autophosphorylation, a critical step in the activation of its downstream signaling cascade.[18] This leads to the suppression of the PI3K/Akt and MAPK/ERK pathways, both of which are crucial for cell survival and proliferation.[19]
Caption: this compound-mediated inhibition of the RTK-X signaling pathway.
Induction of Autophagy
Interestingly, the alteration of membrane properties and signaling pathways by this compound converges on the induction of autophagy, a cellular self-degradative process.[20] The exact mechanism is under investigation but is thought to involve the modulation of lipid metabolism and the inhibition of pro-survival signals.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with biological membranes.
Membrane Fluidity Assay (Fluorescence Anisotropy)
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value indicates restricted motion and thus lower membrane fluidity.
Protocol:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition by extrusion.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the LUVs at a molar ratio of 1:500 (probe:lipid).
-
Incubate the DPH-labeled LUVs with varying concentrations of this compound for 30 minutes at 37°C.
-
Measure the fluorescence anisotropy using a fluorescence spectrophotometer with excitation at 350 nm and emission at 452 nm.
-
Calculate the anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.
Caption: Workflow for the fluorescence anisotropy-based membrane fluidity assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a ligand and an analyte in real-time.[21]
Protocol:
-
Immobilize purified RTK-X onto a CM5 sensor chip via amine coupling.
-
Prepare a series of this compound concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface with a low pH solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound-RTK-X binding.
Conclusion
The interaction of this compound with biological membranes is a complex and pivotal aspect of its pharmacological profile. This guide has detailed its influence on membrane biophysical properties, its specific binding to RTK-X, and its preferential partitioning into lipid rafts. These membrane-level events culminate in the modulation of key intracellular signaling pathways, providing a mechanistic basis for its observed cellular effects. The experimental protocols provided herein offer a robust framework for the continued investigation of this compound and other novel chemical entities that target the cell membrane. A thorough understanding of these fundamental interactions is essential for the rational design and development of next-generation therapeutics.
References
- 1. Special Issue on Drug–Membrane Interactions | MDPI [mdpi.com]
- 2. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interactions of peripheral membrane proteins with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological membrane - Wikipedia [en.wikipedia.org]
- 6. Cell membrane - Wikipedia [en.wikipedia.org]
- 7. Role of cholesterol in lipid raft formation: lessons from lipid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of membrane/lipid rafts with the cytoskeleton: impact on signaling and function: membrane/lipid rafts, mediators of cytoskeletal arrangement and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of cholesterol in the formation and nature of lipid rafts in planar and spherical model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane cholesterol modulates the fluid shear stress response of polymorphonuclear leukocytes via its effects on membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LabXchange [labxchange.org]
- 13. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-Int: a cell–cell interaction assay to identify native membrane protein interactions | Life Science Alliance [life-science-alliance.org]
- 17. Interaction of drugs with lipid raft membrane domains as a possible target | Drug Target Insights [journals.aboutscience.eu]
- 18. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Dynamics and Sensitivity of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Signaling Pathways Involved in Cell Death and Survival | National Agricultural Library [nal.usda.gov]
- 21. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Chiral Separation of Cistulate Isomers by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral separation is a critical analytical challenge in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of chiral compounds due to its high resolution and sensitivity.[1][2] This application note provides a detailed protocol for the chiral separation of hypothetical "Cistulate" isomers, a class of volatile or semi-volatile chiral compounds, using GC-MS with a chiral stationary phase. The principles and methods described herein are broadly applicable to a wide range of chiral molecules.
The fundamental principle of chiral separation by GC lies in the use of a chiral stationary phase (CSP).[1][3][4] The CSP forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and, thus, separation.[1][3] Cyclodextrin derivatives are among the most widely used and effective CSPs for this purpose.[5][6][7]
Experimental Protocols
Sample Preparation and Derivatization
For compounds that are not sufficiently volatile or thermally stable for GC analysis, a derivatization step is often necessary.[8] Derivatization can improve chromatographic behavior and enhance detectability.[8][9] Acylation, for instance, can reduce polarity and increase volatility by converting polar functional groups like hydroxyl or amino groups into esters or amides.[10]
Protocol for Derivatization (Acylation Example):
-
Reagents:
-
This compound isomer standard or sample
-
Anhydrous Acetic Anhydride (or other suitable acylating agent)
-
Pyridine (as a catalyst)
-
Ethyl Acetate (or other suitable solvent)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Accurately weigh 1 mg of the this compound isomer standard or sample into a 2 mL autosampler vial.
-
Add 500 µL of Ethyl Acetate to dissolve the sample.
-
Add 100 µL of Acetic Anhydride and 10 µL of Pyridine to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Add a small amount of anhydrous Sodium Sulfate to remove any excess water.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The selection of the chiral column and the optimization of GC parameters are crucial for achieving successful separation. Cyclodextrin-based columns, such as those with β-cyclodextrin derivatives, are a good starting point for method development.[5][6]
Table 1: GC-MS Parameters for Chiral Separation of this compound Isomers
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Chiral Column | CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based column |
| Carrier Gas | Helium, Constant Flow |
| Flow Rate | 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 180°C at 5°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-450 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Note: These parameters are a starting point and may require optimization for specific this compound isomers.
Data Presentation and Analysis
Successful chiral separation will result in two distinct peaks for the two enantiomers. The quality of the separation is assessed by the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.
Table 2: Hypothetical Retention Data for Chiral Separation of this compound Enantiomers
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 | 15.25 | 1,250,000 | 1.8 |
| Enantiomer 2 | 15.60 | 1,245,000 |
The mass spectrometer provides confirmation of the identity of the eluting compounds. The mass spectra of enantiomers are identical, so their identification is based on their unique retention times on the chiral column. For trace analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.[1][4]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chiral separation of this compound isomers by GC-MS.
Caption: Workflow for GC-MS Chiral Separation.
Logical Relationship of Chiral Separation
The diagram below outlines the key interactions and principles governing the separation of enantiomers on a chiral stationary phase.
Caption: Principle of Chiral Recognition in GC.
Conclusion
This application note provides a comprehensive protocol for the chiral separation of hypothetical this compound isomers using GC-MS. The methodology, including sample derivatization, selection of a chiral stationary phase, and optimization of GC-MS parameters, serves as a robust starting point for researchers developing chiral separation methods. The successful application of these techniques is essential for the accurate determination of enantiomeric purity in pharmaceutical development and other scientific disciplines.
References
- 1. azom.com [azom.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. gcms.cz [gcms.cz]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of CISTULATE in Cosmetic Formulations
Abstract
This application note presents a detailed methodology for the quantification of CISTULATE, a common fragrance ingredient, in various cosmetic matrices. Given the regulatory landscape and the potential for skin sensitization with fragrance compounds, robust and reliable analytical methods are crucial for quality control and safety assessment in the cosmetics industry. This document outlines two primary analytical techniques: a Gas Chromatography-Mass Spectrometry (GC-MS) method for comprehensive identification and quantification, and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control. The protocols cover sample preparation, instrumental analysis, and method validation in accordance with ICH Q2(R1) guidelines.
Introduction
This compound (methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate) is a synthetic fragrance ingredient valued for its fresh, piney, and citrus-like aroma. It is incorporated into a wide array of cosmetic products, including creams, lotions, and perfumes. The concentration of fragrance ingredients in cosmetics is a critical parameter, as certain levels can be associated with allergic contact dermatitis in susceptible individuals. Therefore, accurate quantification of this compound is essential for formulation development, quality assurance, and regulatory compliance. This application note provides detailed protocols for researchers, scientists, and drug development professionals to effectively quantify this compound in cosmetic products.
Mechanism of Action: Skin Sensitization by Fragrance Allergens
Fragrance ingredients can sometimes lead to skin sensitization, a type of allergic contact dermatitis. This is a delayed-type hypersensitivity (Type IV) reaction. The process is initiated when small, chemically reactive molecules, known as haptens, penetrate the skin and bind to skin proteins. Some fragrance molecules are not reactive themselves but are transformed into haptens through oxidation when exposed to air (prehaptens) or by metabolic processes within the skin (prohaptens). These modified proteins are then recognized as foreign by antigen-presenting cells, such as Langerhans cells in the epidermis. These cells process the antigen and migrate to the lymph nodes to present it to T-lymphocytes, leading to the sensitization of the individual. Subsequent exposure to the same fragrance allergen triggers an inflammatory response at the site of contact.
Caption: Skin Sensitization Pathway for Fragrance Allergens.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the selective and sensitive quantification of this compound in complex cosmetic matrices such as creams and lotions.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Weigh 1.0 g of the cosmetic sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 5.0 mL of ethanol (B145695) and vortex for 1 minute to disperse the sample.
-
Add 5.0 mL of hexane (B92381) and vortex for 2 minutes to extract this compound.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 1.0 mL of hexane containing an appropriate internal standard (e.g., Isobornyl acetate (B1210297) at 10 µg/mL).
-
Transfer the final solution to a GC vial for analysis.
b. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z (to be determined from this compound mass spectrum)
-
Qualifier Ions: m/z (to be determined from this compound mass spectrum)
-
c. Method Validation (Hypothetical Data)
The method should be validated according to ICH Q2(R1) guidelines. The following table summarizes the expected performance characteristics.
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 1 - 50 µg/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) | Report | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Report | 1.0 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Specificity | No interference at the retention time of this compound | Pass |
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for routine quality control analysis of this compound in less complex matrices like perfumes or aqueous-based lotions.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Weigh 0.5 g of the cosmetic sample into a beaker and dilute with 10 mL of a 50:50 ethanol:water solution.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Elute this compound from the cartridge with 5 mL of acetonitrile.
-
Collect the eluate and dilute to a final volume of 10 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: General Experimental Workflow for this compound Analysis.
b. HPLC-UV Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
c. Method Validation (Hypothetical Data)
The HPLC-UV method should also be validated according to ICH Q2(R1) guidelines.
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 5 - 100 µg/mL | 5 - 100 µg/mL |
| Limit of Detection (LOD) | Report | 1.5 µg/mL |
| Limit of Quantification (LOQ) | Report | 5.0 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 98.1 - 102.3% |
| Precision (% RSD) | ≤ 10% | < 5% |
| Specificity | No interference at the retention time of this compound | Pass |
Data Presentation and Comparison
The choice between GC-MS and HPLC-UV will depend on the cosmetic matrix, required sensitivity, and the purpose of the analysis. A summary of the key quantitative parameters for both proposed methods is provided below for easy comparison.
| Parameter | GC-MS Method | HPLC-UV Method |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance |
| Selectivity | Very High | Moderate to High |
| Sensitivity (LOQ) | 1.0 µg/mL | 5.0 µg/mL |
| Linear Range | 1 - 50 µg/mL | 5 - 100 µg/mL |
| Typical Application | Complex matrices, trace analysis, confirmation | Routine QC, simpler matrices |
| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analysis Time | ~25 min per sample | ~15 min per sample |
Conclusion
The GC-MS and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in cosmetic products. The GC-MS method offers higher selectivity and sensitivity, making it suitable for complex matrices and confirmatory analysis. The HPLC-UV method provides a simpler and faster alternative for routine quality control applications. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results. These protocols will aid researchers and quality control analysts in the cosmetic industry in monitoring this compound levels to ensure product quality and safety.
Application Notes and Protocols for the Stereoselective Synthesis of CISTULATE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, literature-based protocol for the stereoselective synthesis of CISTULATE, chemically known as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate. This compound is a fragrance ingredient with a characteristic pine and citrus odor. The synthetic strategy hinges on a highly stereoselective asymmetric Diels-Alder reaction to construct the core bicyclo[2.2.1]heptane skeleton with the desired stereochemistry. This is followed by the removal of the chiral auxiliary and subsequent esterification to yield the final product. The protocols provided are based on established methodologies for analogous transformations and are intended to serve as a comprehensive guide for the laboratory synthesis of this compound.
Introduction
The bicyclo[2.2.1]heptane framework is a common motif in many natural products and biologically active molecules. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry and materials science. The stereoselective synthesis of substituted bicyclo[2.2.1]heptanes is a significant challenge in organic synthesis. The protocol outlined herein proposes a robust and efficient pathway to this compound, focusing on achieving high stereoselectivity through a chiral auxiliary-mediated Diels-Alder reaction.
Proposed Stereoselective Synthetic Pathway
The proposed synthetic route to this compound is a multi-step process commencing with an asymmetric Diels-Alder reaction to establish the key stereocenters. This is followed by the reductive cleavage of the chiral auxiliary and esterification of the resulting carboxylic acid.
Caption: Proposed workflow for the stereoselective synthesis of this compound.
Data Presentation
The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.
| Step | Reaction | Reagents | Typical Yield (%) | Stereoselectivity (endo:exo) | Enantiomeric Excess (ee %) |
| 1 | Asymmetric Diels-Alder | Cyclopentadiene, Chiral Acrylate, Lewis Acid (e.g., Et₂AlCl) | 70-90 | >95:5 | >98 |
| 2 | Reductive Auxiliary Cleavage | LiAlH₄ or SmI₂ | 85-95 | N/A | >98 |
| 3 | Fischer Esterification | Methanol (B129727), H₂SO₄ (catalytic) | 75-90 | N/A | >98 |
Experimental Protocols
Step 1: Asymmetric Diels-Alder Reaction
This step aims to construct the bicyclo[2.2.1]heptene ring system with high stereocontrol using a chiral auxiliary attached to the dienophile.
Materials:
-
Chiral auxiliary (e.g., (S)-(-)-2,10-Camphorsultam)
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Chiral N-Acryloylsultam (Dienophile):
-
To a solution of (S)-(-)-2,10-camphorsultam (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral N-acryloylsultam.
-
-
Diels-Alder Reaction:
-
Dissolve the purified chiral N-acryloylsultam (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add diethylaluminum chloride (1.1 eq) and stir the mixture for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to separate the major endo diastereomer.
-
Step 2: Reductive Cleavage of the Chiral Auxiliary
This step removes the chiral auxiliary to yield the enantiomerically pure carboxylic acid.
Materials:
-
Diels-Alder adduct from Step 1
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a solution of the purified Diels-Alder adduct (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add LiAlH₄ (2.0 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing with diethyl ether.
-
Acidify the filtrate with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid (Camphenoic acid). The recovered chiral auxiliary can be purified from the aqueous layer.
Step 3: Fischer Esterification to Yield this compound
This final step converts the carboxylic acid to the methyl ester.
Materials:
-
(1S,4R)-Camphenoic acid from Step 2
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
Procedure:
-
Dissolve the camphenoic acid (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Conclusion
The described protocol provides a comprehensive and stereoselective pathway for the synthesis of this compound. The key to achieving the desired stereochemistry is the asymmetric Diels-Alder reaction, which allows for the efficient construction of the bicyclo[2.2.1]heptane core with high enantiopurity. Subsequent standard transformations provide the target molecule in good overall yield. This application note should serve as a valuable resource for researchers in organic synthesis and fragrance chemistry.
Application Note and Protocol: In Vitro Assays for Assessing Compound X Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "CISTULATE" is not a recognized chemical compound. This document provides a generalized framework for assessing the in vitro cytotoxicity of a hypothetical compound, hereafter referred to as "Compound X."
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1] In vitro cytotoxicity assays are fundamental for screening compound libraries, understanding mechanisms of cell death, and selecting promising candidates for further studies.[1] This document outlines detailed protocols for assessing the cytotoxicity of Compound X using a panel of standard in vitro assays. These assays measure various cellular parameters, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.
Overview of Cytotoxicity Assays
A multi-assay approach is recommended to build a comprehensive cytotoxic profile of Compound X.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2][3] Viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[4]
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[5] It is a common method for determining cell viability and cytotoxicity.[6]
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis.[7][8] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.[7][8]
-
Caspase-3/7 Activity Assay: This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[9][10][11]
Data Presentation
The cytotoxic effects of Compound X are typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to an untreated control.[12][13][14]
Table 1: Cytotoxicity of Compound X (IC50 Values in µM) in Various Cell Lines
| Cell Line | Compound X (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 (Breast Cancer) | 12.5 ± 1.3 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 25.1 ± 2.5 | 1.2 ± 0.2 |
| HepG2 (Liver Cancer) | 18.7 ± 1.9 | 0.9 ± 0.1 |
| HUVEC (Normal Cells) | > 100 | 5.6 ± 0.7 |
Table 2: Apoptosis Induction by Compound X in A549 Cells (24-hour treatment)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound X (12.5 µM) | 70.3 ± 3.5 | 15.8 ± 1.8 | 13.9 ± 1.5 |
| Compound X (25 µM) | 45.1 ± 4.2 | 30.2 ± 3.1 | 24.7 ± 2.8 |
| Compound X (50 µM) | 15.6 ± 2.8 | 48.9 ± 5.3 | 35.5 ± 4.1 |
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of a novel compound is illustrated below.
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., HUVEC) in their recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Preparation: Prepare a stock solution of Compound X (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Prepare a series of working solutions by diluting the stock solution with the complete cell culture medium to achieve the desired final concentrations.[1]
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[3][4][15]
-
Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Compound X or vehicle control.
-
Incubate the plates for 24, 48, or 72 hours.[1]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring LDH released from damaged cells.[5][6][16]
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of Compound X and include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
-
After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[18]
-
Incubate for 30 minutes at room temperature, protected from light.[18]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
Annexin V/PI Apoptosis Assay Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][19]
-
Seed cells in a 6-well plate and treat with Compound X for the desired time.
-
Harvest the cells, including any floating cells, and wash them with cold PBS.[7]
-
Resuspend the cells in 1X Annexin V binding buffer.[19]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[20]
-
Analyze the stained cells by flow cytometry within one hour.[1]
Caspase-3/7 Activity Assay Protocol
This assay measures the activity of key executioner caspases.[9]
-
Seed cells in a white-walled 96-well plate and treat them with Compound X.
-
After incubation, add the Caspase-Glo® 3/7 Reagent to each well.[21] This reagent contains a proluminescent substrate for caspase-3/7.[9]
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.[21]
Signaling Pathways in Apoptosis
Compound X may induce cytotoxicity through the activation of apoptotic signaling pathways. The two main pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3 and -7.[22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. assaygenie.com [assaygenie.com]
- 11. stemcell.com [stemcell.com]
- 12. clyte.tech [clyte.tech]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. kumc.edu [kumc.edu]
- 21. promega.com [promega.com]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: Characterizing Olfactory Receptor Responses to the Fragrance Ingredient Cistulate
Introduction
The ability to detect and discriminate a vast array of odorants is mediated by a large family of Olfactory Receptors (ORs), which belong to the G protein-coupled receptor (GPCR) superfamily.[1] Understanding how a specific odorant, such as the fragrance ingredient Cistulate (fir carboxylate), interacts with this diverse receptor repertoire is a foundational goal in fields ranging from sensory neuroscience to fragrance development. A critical step in this process is "deorphanization," which involves identifying the specific ORs that are activated by a given ligand.[2]
This document outlines the application of a robust, high-throughput in vitro method—the luciferase reporter gene assay—in a heterologous cell system for characterizing the interaction between this compound and a library of human ORs.[3]
Principle of the Assay
This method relies on functionally expressing ORs in a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, which are not native to the olfactory system.[4] The canonical OR signaling cascade involves the activation of a specific G protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] The elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of the transcription factor cAMP Response Element-Binding protein (CREB).[2]
In this assay system, the cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a cAMP Response Element (CRE) promoter.[2] When an OR is activated by an odorant like this compound, the resulting increase in intracellular cAMP drives the expression of luciferase. The activity of the receptor can then be quantified by lysing the cells and measuring the light produced upon the addition of the luciferin (B1168401) substrate.[6] A constitutively expressed Renilla luciferase is often used as an internal control to normalize for transfection efficiency and cell viability.[2]
Key Applications
-
High-Throughput Screening (HTS): Efficiently screen a large library of ORs to identify which receptors respond to this compound.[3]
-
Dose-Response Analysis: Quantify the potency of this compound for a specific OR by generating dose-response curves and calculating the half-maximal effective concentration (EC₅₀).[7]
-
Specificity Profiling: Determine the molecular receptive range of a this compound-activated receptor by testing structurally related molecules.[8]
-
Structure-Activity Relationship (SAR) Studies: Investigate how modifications to the this compound molecule affect OR activation, providing insights for designing new fragrance ingredients.
Data Presentation
Quantitative data from screening and dose-response experiments can be summarized for clear interpretation and comparison.
Table 1: Example Screening Results for this compound Against a Panel of Olfactory Receptors
This table illustrates hypothetical results from a primary screen where multiple ORs are tested against a single, fixed concentration of this compound (e.g., 100 µM). The response is shown as fold activation over a vehicle control.
| Olfactory Receptor (OR) | Fold Activation (Mean ± SEM, n=3) | Hit ( > 3-fold) |
| OR1A1 | 1.2 ± 0.2 | No |
| OR2J3 | 0.9 ± 0.1 | No |
| OR5K1 | 15.7 ± 1.8 | Yes |
| OR7D4 | 2.1 ± 0.4 | No |
| OR10G4 | 1.1 ± 0.3 | No |
| OR11A1 | 5.4 ± 0.7 | Yes |
Table 2: Example Dose-Response Data for this compound on Identified Receptors
This table presents the calculated potency (EC₅₀) and efficacy (maximum fold activation) for the "hit" receptors identified in the primary screen.[9]
| Olfactory Receptor (OR) | EC₅₀ (µM) | Maximum Fold Activation | Hill Slope |
| OR5K1 | 25.3 | 16.2 | 1.1 |
| OR11A1 | 89.1 | 5.8 | 0.9 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: High-Throughput Screening of an OR Library with this compound using a Dual-Luciferase® Reporter Assay
This protocol is adapted for a 96-well format and is based on established methods for heterologous expression of ORs.[2][6]
1. Materials and Reagents
-
Cell Line: Hana3A cells (a HEK293T-derived cell line stably expressing accessory proteins) or standard HEK293T cells.[3]
-
Culture Medium: MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Plasmids:
-
Individual ORs cloned into an expression vector (e.g., pCI).
-
Receptor-Transporting Protein 1S (RTP1S) in an expression vector.[2]
-
pCRE-Luc: Firefly luciferase reporter plasmid.
-
pSV40-RL: Renilla luciferase control plasmid.
-
-
Transfection Reagent: Lipofectamine® 2000 or similar.
-
Odorant: this compound (fir carboxylate), analytical grade.
-
Assay Reagents: Dual-Glo® Luciferase Assay System, PBS.
-
Equipment: 96-well white, clear-bottom cell culture plates, luminometer with dual injectors.
2. Day 1: Cell Plating and Transfection
-
Culture Hana3A/HEK293T cells to ~90% confluency.
-
Trypsinize, count, and resuspend cells in culture medium to a density of 2 x 10⁵ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well). Incubate for 4-6 hours at 37°C, 5% CO₂.
-
For each well, prepare a DNA master mix. For a single OR, combine:
-
50 ng OR plasmid
-
50 ng pCRE-Luc plasmid
-
5 ng pSV40-RL plasmid
-
25 ng RTP1S plasmid (if using HEK293T cells)
-
-
Following the manufacturer's protocol, mix the DNA with the transfection reagent in serum-free medium.
-
Incubate for 20 minutes at room temperature to allow complexes to form.
-
Add 20 µL of the transfection complex to each well.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
3. Day 2: Odorant Stimulation
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 2X working solution of this compound at the desired final screening concentration (e.g., 200 µM) by diluting the stock in serum-free medium. Prepare a vehicle control using DMSO at the same final concentration (e.g., 0.1%).
-
Carefully remove the medium from the cells.
-
Add 100 µL of the 2X this compound solution or vehicle control to the appropriate wells.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
4. Day 3: Luminescence Measurement
-
Equilibrate the plate and Dual-Glo® reagents to room temperature.
-
Add 75 µL of Dual-Glo® Luciferase Reagent (contains Firefly luciferin) to each well.
-
Incubate for 10 minutes at room temperature to induce cell lysis and stabilize the signal.
-
Measure Firefly luminescence (RLU₁) in a plate-reading luminometer.
-
Add 75 µL of Dual-Glo® Stop & Glo® Reagent (quenches Firefly reaction and contains Renilla substrate) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure Renilla luminescence (RLU₂).
5. Data Analysis
-
For each well, calculate the normalized response ratio: Ratio = RLU₁ / RLU₂ .
-
Calculate the Fold Activation for each OR by dividing its average normalized response by the average normalized response of the vehicle control: Fold Activation = Ratio(this compound) / Ratio(Vehicle) .
-
Identify "hits" as ORs showing a fold activation significantly above background (e.g., > 3-fold).
Protocol 2: Dose-Response Curve Generation for this compound
This protocol is performed on the "hit" ORs identified in the screening phase.
-
Follow steps 2.1-2.8 from Protocol 1 for the specific ORs of interest.
-
On Day 2, prepare a serial dilution of this compound in serum-free medium. A typical 8-point dilution series might range from 1 nM to 1 mM, plus a vehicle control.
-
Stimulate the cells with each concentration in triplicate as per steps 3.3-3.5 in Protocol 1.
-
On Day 3, measure luminescence as described in steps 4.1-4.7.
-
Analyze the data by calculating the Fold Activation for each concentration point.
-
Plot Fold Activation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀, Hill slope, and maximum response.[7][10]
References
- 1. med.emory.edu [med.emory.edu]
- 2. Evaluating cell-surface expression and measuring activation of mammalian odorant receptors in heterologous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of human olfactory receptors with a high basal activity using LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: CISTULATE as a Tracer in Environmental Transport Studies
Introduction
Following a comprehensive review of available scientific literature and chemical databases, there is currently no evidence to support the use of CISTULATE as a tracer in environmental transport studies. This compound, chemically identified as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate[1], is primarily documented and utilized as a fragrance ingredient in the aroma industry[2][3][4]. Its characteristic pine and citrus scent makes it a valuable component in various fragrance formulations[3][4].
The search for its application as an environmental tracer yielded no results. Environmental tracer studies commonly employ substances with specific, well-documented properties such as high detectability at low concentrations, chemical inertness in the studied environment, and known transport characteristics. Examples of established environmental tracers include various isotopes (e.g., tritium, chlorine-36), chlorofluorocarbons (CFCs), and ions like chloride[5][6][7]. These tracers are instrumental in understanding groundwater movement, contaminant transport, and other hydrological processes[5][6][7][8][9][10][11].
Given the absence of any data on this compound's use in this context, the following sections on quantitative data, experimental protocols, and signaling pathways cannot be completed. The information below is provided as a placeholder to illustrate the structure of the requested application notes, but it is important to reiterate that the core premise of this compound as an environmental tracer is not supported by current information.
Quantitative Data Summary
No quantitative data is available for this compound in the context of environmental transport studies. A typical data summary table for an environmental tracer would include the following parameters, none of which are documented for this compound in this application.
| Parameter | Value | Units | Analytical Method | Reference |
| Molecular Weight | 182.26 | g/mol | - | [1] |
| Solubility in Water | 66.57 (estimated) | mg/L @ 25 °C | - | [4] |
| Vapor Pressure | 0.148 (estimated) | mmHg @ 25 °C | - | [4] |
| logP (o/w) | 3.235 (estimated) | - | - | [4] |
| Typical Concentration Range in Environmental Samples | Not Applicable | - | - | - |
| Detection Limit in Water | Not Applicable | - | - | - |
| Detection Limit in Soil/Sediment | Not Applicable | - | - | - |
| Environmental Half-life | Not Applicable | - | - | - |
Experimental Protocols
No experimental protocols exist for the use of this compound as an environmental tracer. A standard protocol would typically involve the following steps. The diagram below illustrates a generalized workflow for an environmental tracer study.
Signaling Pathways and Logical Relationships
No signaling pathways or established logical relationships involving this compound in environmental systems have been described. The concept of a "signaling pathway" is more relevant to biological or biochemical processes, whereas environmental transport is governed by physical and chemical principles. A diagram illustrating the logical relationship in a hypothetical tracer transport scenario is presented below.
The initial request to create detailed Application Notes and Protocols for this compound as an environmental tracer cannot be fulfilled due to the lack of any supporting scientific evidence for such an application. This compound's known use is confined to the fragrance industry. Researchers and scientists seeking tracers for environmental transport studies should refer to established and well-documented compounds and methods in the field of hydrology and environmental science.
References
- 1. This compound | C11H18O2 | CID 55250360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Aroma & Flavour Chemical CAS 52557-97-8 – Augustus Oils Ltd [augustus-oils.ltd.uk]
- 3. fir carboxylate, 52557-97-8 [thegoodscentscompany.com]
- 4. fir carboxylate, 52557-97-8 [perflavory.com]
- 5. Environmental tracers - CSIRO [csiro.au]
- 6. The use of simulation and multiple environmental tracers to quantify groundwater flow in a shallow aquifer | U.S. Geological Survey [usgs.gov]
- 7. Chemical tracer methods | U.S. Geological Survey [usgs.gov]
- 8. Environmental tracers - CSIRO [csiro.au]
- 9. HESS - On the assimilation of environmental tracer observations for model-based decision support [hess.copernicus.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation Techniques for Incorporating CISTULATE in Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CISTULATE is a novel active pharmaceutical ingredient (API) with significant therapeutic potential. However, its poor aqueous solubility presents a substantial challenge for achieving adequate bioavailability in drug delivery systems. Emulsion-based formulations offer a promising strategy to overcome this limitation by encapsulating the lipophilic this compound within the oil phase of an oil-in-water (O/W) or water-in-oil (W/O) emulsion. This enhances its solubilization and facilitates its absorption.
These application notes provide a comprehensive overview of various formulation techniques for incorporating this compound into emulsions, ranging from conventional methods to advanced nano-emulsification technologies. Detailed protocols for preparation and characterization are provided to guide researchers in developing stable and effective this compound emulsion formulations.
Pre-Formulation Considerations for this compound
Prior to emulsion formulation, a thorough understanding of this compound's physicochemical properties is crucial. Key parameters to evaluate are summarized in Table 1.
Table 1: Key Pre-Formulation Parameters for this compound
| Parameter | Significance in Emulsion Formulation | Target Value/Consideration |
| Solubility | Determines the selection of the oil phase and the need for co-solvents. Governs the maximum achievable drug loading.[1][2][3] | Screen solubility in various oils, surfactants, and co-solvents to identify a suitable vehicle. |
| Log P (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of this compound. A high Log P suggests good partitioning into the oil phase. | A Log P > 2 is generally favorable for incorporation into lipid-based systems. |
| Melting Point | Influences the choice of homogenization technique (e.g., hot vs. cold). | A lower melting point may allow for easier incorporation during a heated oil phase. |
| Chemical Stability | Determines compatibility with excipients and processing conditions (e.g., temperature, pH, light). | Conduct forced degradation studies to identify potential incompatibilities. |
| Polymorphism | Different crystalline forms can have different solubilities and dissolution rates.[4] | Characterize the solid-state form of this compound to ensure consistency. |
Formulation Strategies for this compound Emulsions
The choice of formulation strategy depends on the desired droplet size, stability, and route of administration.
Conventional Emulsions
Conventional emulsions have droplet sizes typically in the micrometer range and are suitable for oral and topical delivery. They can be prepared using well-established, low-energy methods.[5][6]
Nanoemulsions
Nanoemulsions, with droplet sizes typically between 20 and 200 nm, offer several advantages for poorly soluble drugs like this compound, including enhanced surface area for dissolution, improved physical stability, and the potential for targeted delivery.[7] High-energy methods are often required for their preparation.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8][9][10] This approach is particularly advantageous for oral delivery of lipophilic drugs.[8]
Table 2: Comparison of Emulsion Formulation Strategies for this compound
| Formulation Strategy | Typical Droplet Size | Key Advantages for this compound | Common Preparation Methods |
| Conventional Emulsion | 1 - 100 µm | Simple preparation, low cost. | Dry Gum Method, Wet Gum Method, Bottle Method.[5][6] |
| Nanoemulsion | 20 - 200 nm | High surface area, improved bioavailability, long-term stability. | High-Pressure Homogenization, Microfluidization, Ultrasonication.[7] |
| SEDDS/SNEDDS | < 200 nm (for SNEDDS) | Spontaneous emulsification in vivo, enhanced drug absorption.[8][10] | Simple mixing of components. |
Experimental Protocols
Protocol 1: Preparation of a this compound Conventional Emulsion (Dry Gum Method)
This protocol describes a classic low-energy method for preparing a conventional oil-in-water (O/W) emulsion.
Materials:
-
This compound
-
Selected Oil (e.g., Medium-Chain Triglycerides)
-
Acacia (Gum)
-
Purified Water
-
Mortar and Pestle
-
Graduated Cylinders
Procedure:
-
Oil Phase Preparation: Dissolve the accurately weighed amount of this compound in the selected oil. Gentle heating may be applied if necessary to facilitate dissolution.
-
Primary Emulsion Formation:
-
Place the acacia powder in a dry mortar.[6]
-
Add the this compound-oil mixture to the acacia and triturate until a uniform mixture is obtained.[6]
-
Add the total required amount of purified water all at once and triturate vigorously and continuously until a characteristic "clicking" sound is heard and a thick, white, creamy primary emulsion is formed.[6]
-
-
Final Emulsion Preparation:
-
Gradually add the remaining aqueous phase in small portions with continuous trituration to dilute the primary emulsion to the final desired volume.
-
Protocol 2: Preparation of a this compound Nanoemulsion (High-Pressure Homogenization)
This protocol details a high-energy method for producing a nanoemulsion with a narrow droplet size distribution.
Materials:
-
This compound
-
Selected Oil (e.g., Soybean Oil)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Purified Water
-
High-Shear Mixer
-
High-Pressure Homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the oil. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which is typically purified water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer for 10-15 minutes to form a coarse pre-emulsion.
-
Nanoemulsification:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Operate the homogenizer at a specific pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles). The optimal pressure and number of cycles should be determined experimentally.
-
Collect the resulting nanoemulsion.
-
Protocol 3: Characterization of this compound Emulsions
Proper characterization is essential to ensure the quality, stability, and efficacy of the final formulation.
Table 3: Key Characterization Techniques for this compound Emulsions
| Parameter | Method | Purpose |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average droplet size and the width of the size distribution. A low PDI indicates a homogenous population of droplets.[11] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the droplets. A high absolute zeta potential (typically > |30| mV) indicates good physical stability due to electrostatic repulsion. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the emulsion droplets.[11] |
| Encapsulation Efficiency (%EE) | Ultracentrifugation followed by quantification of free this compound in the aqueous phase (e.g., by HPLC). | To determine the percentage of this compound successfully encapsulated within the oil droplets. |
| Rheology | Viscometer/Rheometer | To assess the flow properties of the emulsion, which is important for processing, stability, and application (e.g., pourability, spreadability).[11] |
| Stability Studies | Long-term storage at different temperatures and humidity conditions. Freeze-thaw cycles. Centrifugation. | To evaluate the physical and chemical stability of the emulsion over time. |
Visualizing Workflows and Pathways
Experimental Workflow for Nanoemulsion Formulation
The following diagram illustrates the general workflow for the development and characterization of a this compound nanoemulsion.
Hypothetical Signaling Pathway for this compound
While the specific mechanism of action for this compound is under investigation, many therapeutic compounds interact with intracellular signaling pathways. The diagram below represents a hypothetical cell signaling cascade that could be modulated by a therapeutic agent. This serves as an example of how such pathways can be visualized. For instance, a compound might activate a receptor, leading to a cascade of protein phosphorylation events that ultimately affect gene transcription.
Conclusion
The successful formulation of the poorly soluble compound this compound into an emulsion-based delivery system is a critical step in its development as a therapeutic agent. By carefully selecting excipients and employing appropriate formulation techniques, such as conventional emulsification, nanoemulsification, or self-emulsifying systems, it is possible to enhance the solubility and bioavailability of this compound. The protocols and characterization methods outlined in these application notes provide a robust framework for researchers to develop and optimize stable and effective this compound emulsions.
References
- 1. Solubility - Wikipedia [en.wikipedia.org]
- 2. Solubility – Introductory Chemistry [uen.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Emulsions: Preparation & Stabilization: Labs | Pharmlabs [pharmlabs.unc.edu]
- 6. Methods of Preparation of Emulsions | Pharmaguideline [pharmaguideline.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Application Note: Headspace Analysis of Cistus spp. for Volatile Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cistus, a genus of flowering plants commonly known as rockroses, is recognized for its rich profile of volatile organic compounds (VOCs), which contribute to its characteristic aroma and potential therapeutic properties.[1][2] Headspace analysis, particularly Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a sensitive, solvent-free, and minimally invasive method for the comprehensive profiling of these volatile constituents.[2][3][4] This application note provides a detailed protocol for the headspace analysis of Cistus species, along with a summary of key volatile compounds identified in various species.
The analysis of the volatile fraction of Cistus is crucial for understanding its chemical composition, which has implications for its use in traditional medicine, perfumery, and as a source of antimicrobial and anti-inflammatory agents.[1][2] The volatile profile is predominantly composed of monoterpenes and sesquiterpenes, with the exact composition varying depending on the species, geographical origin, and the part of the plant being analyzed.[1][2][5]
Experimental Protocols
1. Headspace Solid-Phase Microextraction (HS-SPME) Protocol
This protocol outlines the general procedure for the extraction of volatile compounds from Cistus plant material using HS-SPME.
a. Materials and Equipment
-
Cistus spp. plant material (e.g., leaves, flowers, aerial parts)
-
20 mL headspace vials with PTFE/silicone septa screw caps[6]
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[6][7]
-
Heater/agitator or water bath[6]
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a split/splitless injector[1][2]
-
Analytical balance
-
Sodium chloride (NaCl) (optional, to enhance partitioning of volatiles)[6]
b. Sample Preparation
-
Weigh a precise amount of fresh or dried Cistus plant material (e.g., 0.5 - 1.0 g) and place it into a 20 mL headspace vial. The material can be used whole or gently crushed to facilitate the release of volatiles.
-
(Optional) Add a specific amount of NaCl (e.g., 1.5 g) to the vial to increase the ionic strength of the sample matrix and promote the release of volatile compounds into the headspace.[6]
-
Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.
c. Headspace Extraction
-
Place the sealed vial in a heater/agitator or a temperature-controlled water bath.
-
Incubate the sample at a specific temperature (e.g., 50-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace and reach equilibrium.[7][8] Agitation (e.g., 250 rpm) can be used to facilitate this process.[6]
-
After the equilibration period, expose the SPME fiber to the headspace of the vial by piercing the septum with the SPME needle and extending the fiber.
-
Keep the fiber exposed to the headspace for a specific extraction time (e.g., 30-45 minutes) at the same temperature to allow for the adsorption of the volatile analytes onto the fiber coating.[7]
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC-MS injector for analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides typical parameters for the GC-MS analysis of Cistus volatiles.
a. GC-MS Parameters
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250°C.[6]
-
Desorption Time: 3-5 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., BP-X25, 30 m x 0.25 mm x 0.25 µm).[1]
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 2-5 minutes.
-
Ramp: Increase at a rate of 3-5°C/min to a final temperature of 220-250°C.
-
Final hold: 5-10 minutes.
-
-
MS Transfer Line Temperature: 230-250°C.[9]
-
Ion Source Temperature: 200-230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[9]
-
Mass Range: m/z 30-350.[9]
b. Data Analysis
-
Identify the volatile compounds by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).
-
Confirm the identification by comparing their retention indices (RI) with those reported in the literature for a similar chromatographic column.
-
For semi-quantitative analysis, calculate the relative percentage of each compound based on its peak area relative to the total peak area of all identified compounds. For quantitative analysis, use internal or external standards to create a calibration curve.
Data Presentation
The following tables summarize the major volatile compounds identified in the headspace of different Cistus species. The composition can vary significantly based on the study, plant origin, and analytical conditions.
Table 1: Major Volatile Compounds in Cistus albidus
| Compound | Relative Abundance (%) | Reference |
| Camphene | 39.21 | [1] |
| α-Pinene | 19.01 | [1] |
| Bornyl acetate | 18.32 | [1] |
| Tricyclene | 6.86 | [1] |
| Melonal | 5.44 | [1] |
| epi-α-Bisabolol | 11.4 | [1] |
| β-Bourbonene | 8.7 | [1] |
| ar-Curcumene | 8.3 | [1] |
| α-Zingiberene | 7.4 | [1] |
Table 2: Major Volatile Compounds in Cistus ladanifer
| Compound | Relative Abundance (%) | Reference |
| Linderol | 17.76 | [10] |
| γ-Terpinene | 17.55 | [10] |
| Borneol | 13.78 | [10] |
| Viridiflorol | 28.82 | [10] |
| γ-Gurjunene | 14.61 | [10] |
Table 3: Major Volatile Compounds in Cistus salviifolius
| Compound | Relative Abundance (%) | Reference |
| Camphor | 43.86 | [2] |
| E-Caryophyllene | 19.26 | [2] |
| Eucalyptol | 19.14 | [2] |
| β-Bourbonene | 13.27 | [2] |
Table 4: Major Volatile Compounds in Cistus creticus
| Compound | Relative Abundance (%) | Reference |
| α-Pinene | Major constituent | [1] |
| Camphene | Major constituent | [1] |
| Cubebene | Major constituent | [1] |
| Manoyl oxide | Present | [11] |
| 1,8-Cineole | Present | [11] |
| Camphor | Present | [11] |
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis of Cistus volatiles.
References
- 1. Chemical profiling of volatile compounds of the essential oil of grey-leaved rockrose (Cistus albidus L.) and its antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer activity in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Head-space solid phase microextraction for the GC-MS analysis of terpenoids in herb based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. istitutonutrizionalecarapelli.it [istitutonutrizionalecarapelli.it]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Solid-Phase Microextraction (SPME) for the Analysis of CISTULATE from Air Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that combines sampling, preconcentration, and direct transfer of analytes into an analytical instrument, typically a Gas Chromatograph (GC).[1][2] This application note provides a detailed protocol for the extraction and analysis of the hypothetical volatile compound "CISTULATE" from air samples using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established principles for the analysis of volatile organic compounds (VOCs) in air.[3][4][5]
Principle of SPME
SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase.[6] When the fiber is exposed to an air sample, analytes partition from the gaseous phase into the fiber coating until equilibrium is reached.[2] The fiber is then retracted and transferred to the injection port of a GC, where the trapped analytes are thermally desorbed for separation and detection.[6] Headspace SPME (HS-SPME) is the preferred method for extracting volatile compounds from air samples.[2]
Quantitative Data Summary
The following table summarizes the hypothetical performance data for the SPME-GC-MS method for this compound analysis. This data is illustrative and should be determined experimentally for specific applications.
| Parameter | Value | Notes |
| SPME Fiber | 85 µm Polyacrylate | Optimized for polar volatile compounds. |
| Extraction Mode | Headspace (HS-SPME) | Suitable for volatile analytes in a gaseous matrix. |
| Extraction Time | 30 min | Time to reach equilibrium between the sample and fiber. |
| Extraction Temperature | 40°C | Optimized for partitioning of this compound into the fiber. |
| Desorption Temperature | 250°C | To ensure complete transfer of analytes to the GC column. |
| Desorption Time | 2 min | Sufficient for thermal desorption of this compound. |
| Limit of Detection (LOD) | 0.5 µg/m³ | Based on a signal-to-noise ratio of 3.[3] |
| Limit of Quantification (LOQ) | 1.5 µg/m³ | Based on a signal-to-noise ratio of 10. |
| Linear Range | 1.5 - 500 µg/m³ | Concentration range over which the method is accurate. |
| Reproducibility (RSD%) | < 10% | Indicates good precision of the method.[3] |
| Recovery | > 90% | Efficiency of the extraction process. |
Experimental Protocol
This protocol outlines the step-by-step procedure for the analysis of this compound in air samples using SPME-GC-MS.
1. Materials and Reagents
-
SPME Fiber Assembly: 85 µm Polyacrylate fiber (or other appropriate fiber based on the polarity of this compound).
-
SPME Fiber Holder (manual or autosampler).
-
Gas-tight glass vials (e.g., 20 mL) with PTFE-lined septa.
-
Heating block or water bath.
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Helium (carrier gas), high purity.
-
This compound standard for calibration.
2. SPME Fiber Conditioning
Before its first use, and daily, the SPME fiber must be conditioned to remove any contaminants.
-
Insert the SPME fiber into the GC injection port.
-
Set the injection port temperature to the manufacturer's recommended conditioning temperature for the specific fiber (e.g., 270°C for Polyacrylate).
-
Extend the fiber and allow it to condition for the recommended time (e.g., 30-60 minutes).
-
After conditioning, retract the fiber and remove it from the injection port.
3. Air Sample Collection
-
Collect the air sample in a pre-cleaned, evacuated gas-tight container or Tedlar® bag.
-
Alternatively, for static headspace sampling, place a known volume of the air sample into a gas-tight vial and seal it with a PTFE-lined septum.
4. Headspace SPME Procedure
-
Place the sealed vial containing the air sample into a heating block or water bath set to the desired extraction temperature (e.g., 40°C).
-
Allow the sample to equilibrate at this temperature for a few minutes.
-
Manually or using an autosampler, pierce the vial septum with the SPME needle.
-
Extend the fiber into the headspace above the sample. Do not allow the fiber to touch any liquid if present.
-
Expose the fiber to the headspace for the predetermined extraction time (e.g., 30 minutes) to allow for the adsorption of this compound.
-
After the extraction time, retract the fiber back into the needle.
-
Withdraw the needle from the sample vial.
5. GC-MS Analysis
-
Immediately insert the SPME needle into the GC injection port, which is set to the desorption temperature (e.g., 250°C).
-
Extend the fiber to thermally desorb the trapped analytes onto the GC column.
-
Keep the fiber in the injection port for the specified desorption time (e.g., 2 minutes).
-
Simultaneously, start the GC-MS data acquisition.
-
After desorption, retract the fiber and remove the SPME device from the injection port.
GC-MS Conditions (Example)
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program: 40°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mass Range: m/z 40-500
6. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve generated using known standards.
Visualizations
Experimental Workflow for SPME of this compound from Air Samples
Caption: Workflow for this compound analysis using SPME-GC-MS.
References
- 1. Air Sampling and Analysis of Volatile Organic Compounds with Solid Phase Microextraction | Semantic Scholar [semanticscholar.org]
- 2. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 3. Development of a solid phase microextraction (SPME) method for the sampling of VOC traces in indoor air - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a solid phase microextraction (SPME) method for the sampling of VOC traces in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Olfactometer Bioassays of Putative Insect Repellents
A Focus on the Hypothetical Compound: CISTULATE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olfactometer bioassays are critical tools in the field of chemical ecology and entomology for evaluating the behavioral responses of insects to volatile chemical stimuli. These assays are instrumental in the discovery and development of novel insect repellents and attractants. This document provides a detailed protocol for the use of a hypothetical compound, herein referred to as "this compound," in various insect olfactometer bioassays. While "this compound" is not a known compound in the scientific literature, this guide serves as a comprehensive template for researchers evaluating new chemical entities for their effects on insect behavior. The principles and methodologies described are based on established practices in the field.[1][2][3]
Insect olfaction is a complex process involving the detection of volatile compounds by specialized receptors on their antennae and maxillary palps.[4][5] These interactions trigger a signaling cascade that ultimately leads to a behavioral response, such as attraction or repulsion.[6][7] Understanding how a compound like this compound might interfere with this process is key to developing effective insect control strategies.
Data Presentation: Efficacy of this compound as an Insect Repellent
The following tables summarize hypothetical quantitative data for this compound's repellent effect on two common insect vectors, the mosquito Aedes aegypti and the fruit fly Drosophila melanogaster. This data is presented for illustrative purposes to demonstrate how results from olfactometer bioassays would be structured.
Table 1: Repellency of this compound against Aedes aegypti in a Y-Tube Olfactometer
| Concentration of this compound (v/v) | Number of Mosquitoes Choosing Treated Arm (n) | Number of Mosquitoes Choosing Control Arm (n) | Total Responding Mosquitoes (N) | Percent Repellency (%) | p-value |
| 0.01% | 18 | 32 | 50 | 28 | <0.05 |
| 0.1% | 10 | 40 | 50 | 60 | <0.01 |
| 1% | 5 | 45 | 50 | 80 | <0.001 |
| Control (Solvent only) | 24 | 26 | 50 | 4 | >0.05 |
Percent Repellency is calculated as: ((Nc - Nt) / (Nc + Nt)) x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treated arm.
Table 2: Behavioral Response of Drosophila melanogaster to this compound in a Four-Arm Olfactometer
| Treatment Arm | Mean Time Spent (seconds) ± SD | Mean Number of Entries ± SD | Preference Index |
| This compound (0.1%) | 15.2 ± 3.1 | 2.1 ± 0.8 | -0.75 |
| This compound (1%) | 8.9 ± 2.5 | 1.2 ± 0.5 | -0.85 |
| Positive Control (e.g., Benzaldehyde) | 120.5 ± 15.2 | 18.5 ± 3.2 | +0.88 |
| Negative Control (Solvent) | 65.4 ± 8.9 | 8.3 ± 2.1 | 0 |
Preference Index is calculated on a scale of -1 (strong repulsion) to +1 (strong attraction).
Experimental Protocols
Detailed methodologies for conducting olfactometer bioassays with a test compound like this compound are provided below. These protocols are generalized and may require optimization based on the insect species and specific research questions.
Protocol 1: Y-Tube Olfactometer Bioassay for Repellency
This protocol is designed to assess the repellency of this compound in a binary choice assay.
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Humidifier (e.g., gas washing bottle with distilled water)
-
Charcoal filter
-
Test insects (e.g., 5-7 day old female Aedes aegypti, starved for 12 hours)
-
This compound solutions of varying concentrations
-
Solvent control (e.g., ethanol (B145695), paraffin (B1166041) oil)
-
Filter paper discs
Procedure:
-
Preparation of this compound Solutions: Prepare serial dilutions of this compound in a suitable solvent.
-
Olfactometer Setup:
-
Connect the air source to a charcoal filter to purify the air.
-
Split the air stream and pass each through a flow meter and a humidifier.
-
Connect the humidified air streams to the two arms of the Y-tube olfactometer.
-
Maintain a constant airflow (e.g., 0.5 L/min) through each arm.[3]
-
-
Application of Test Compound:
-
Apply a standard volume (e.g., 10 µL) of the this compound solution to a filter paper disc and place it in one of the olfactometer arms (the "treated" arm).
-
Apply the same volume of the solvent to another filter paper disc and place it in the other arm (the "control" arm).
-
-
Insect Release:
-
Introduce a single insect into the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds) into one of the arms and remains there for a minimum period (e.g., 30 seconds).
-
-
Data Collection: Record the number of insects choosing the treated arm and the control arm. Also, note the number of insects that do not make a choice within the allotted time.
-
Replication and Controls:
-
Test a sufficient number of insects (e.g., 50) for each concentration.
-
After every 5-10 insects, clean the olfactometer with ethanol and bake it to remove any residual odors.
-
Rotate the position of the treated and control arms to avoid any positional bias.[8]
-
Conduct a control experiment with solvent in both arms to check for any inherent bias in the setup.
-
-
Statistical Analysis: Use a Chi-square test to determine if there is a significant difference between the number of insects choosing the treated versus the control arm.
Protocol 2: Four-Arm Olfactometer Bioassay for Preference
This protocol allows for the simultaneous evaluation of multiple stimuli and provides more detailed behavioral data.[9][10]
Materials:
-
Four-arm olfactometer
-
Video camera and tracking software
-
Air pump, flow meters, humidifiers, and charcoal filter as in Protocol 1
-
Test insects (e.g., Drosophila melanogaster)
-
This compound solutions
-
Positive and negative controls
-
Odor sources (e.g., filter paper, vials with treated substrates)
Procedure:
-
Olfactometer Setup:
-
Connect the purified and humidified air streams to the four arms of the olfactometer.
-
Position the video camera above the olfactometer to record the insect's movement.
-
-
Application of Stimuli: Place the different odor sources (this compound at various concentrations, positive control, negative control) at the ends of the four arms.
-
Insect Release: Release a single insect into the center of the olfactometer.
-
Data Recording: Record the insect's movement for a defined period (e.g., 10 minutes) using the video tracking software. The software should be able to track the insect's position and calculate parameters such as time spent in each quadrant and the number of entries into each arm.
-
Data Analysis:
-
Calculate the mean time spent and the mean number of entries for each of the four arms.
-
Calculate a preference index for each odor source.
-
Use ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare the behavioral responses to the different stimuli.
-
-
Replication and Controls: As with the Y-tube olfactometer, ensure adequate replication, regular cleaning, and rotation of the odor sources to avoid bias.
Visualizations
Signaling Pathway
References
- 1. Scents and sensibility: Best practice in insect olfactometer bioassays - Harper Adams University Repository [hau.repository.guildhe.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Experiment 3—Olfactometry Bioassays [bio-protocol.org]
- 4. Insect olfaction - Wikipedia [en.wikipedia.org]
- 5. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. thehive.icipe.org [thehive.icipe.org]
Application Notes: Encapsulation of CISTULATE for Controlled Release
These application notes provide an overview of three common methods for the encapsulation of the hypothetical small molecule drug, CISTULATE, to achieve controlled release. The selection of an appropriate method will depend on the specific physicochemical properties of this compound and the desired release profile.
-
Liposomal Encapsulation: This technique entraps this compound within lipid bilayers. It is versatile and can be used for both hydrophilic and hydrophobic molecules. Liposomes can protect the drug from degradation, improve its solubility, and modify its pharmacokinetic profile. The release of this compound from liposomes can be modulated by altering the lipid composition, size, and surface characteristics of the vesicles.
-
Polymeric Nanoparticle Encapsulation using PLGA: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer. Encapsulating this compound within PLGA nanoparticles can provide sustained release over a prolonged period, from days to weeks. The release rate is controlled by the degradation of the polymer matrix and diffusion of the drug. This method is particularly suitable for long-term therapeutic applications.
-
Hydrogel Encapsulation: Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. This compound can be physically entrapped or chemically conjugated to the hydrogel matrix. The release is governed by diffusion through the swollen network and/or degradation of the hydrogel. This system is advantageous for localized drug delivery.
Comparative Data on this compound Encapsulation Methods
The following table summarizes typical quantitative data for the different encapsulation methods for a hypothetical small molecule drug like this compound. These values are illustrative and would need to be determined experimentally for this compound.
| Parameter | Liposomal Encapsulation | PLGA Nanoparticle Encapsulation | Hydrogel Encapsulation |
| Particle Size (nm) | 80 - 200 | 100 - 300 | Not Applicable (Bulk Gel) |
| Encapsulation Efficiency (%) | 40 - 85 | 50 - 90 | 70 - 95 |
| Drug Loading (%) | 1 - 10 | 5 - 25 | 1 - 15 |
| In Vitro Release (Time for 80% release) | 24 - 72 hours | 7 - 28 days | 1 - 14 days |
Experimental Protocols
Protocol 1: this compound Encapsulation in Liposomes using Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication for size reduction.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Probe sonicator or extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve Phosphatidylcholine (PC) and Cholesterol (e.g., in a 2:1 molar ratio) and a predetermined amount of this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Reduce the pressure to evaporate the organic solvents, resulting in a thin, uniform lipid film on the flask wall.
-
Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add Phosphate Buffered Saline (PBS, pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
Submerge the flask in a bath sonicator for 30-60 minutes to form small unilamellar vesicles (SUVs).
-
For a more uniform size distribution, use a probe sonicator (on ice to prevent lipid degradation) or an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated this compound concentration using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent or solvent.
-
Calculate the encapsulation efficiency and drug loading.
-
Caption: Workflow for Liposomal Encapsulation of this compound.
Protocol 2: this compound Encapsulation in PLGA Nanoparticles via Emulsion-Solvent Evaporation
This protocol details the formulation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and this compound in a volatile organic solvent like Dichloromethane (DCM).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant, typically Poly(vinyl alcohol) (PVA), in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring.
-
Immediately emulsify the mixture using a high-speed homogenizer or a probe sonicator on ice to form an oil-in-water (o/w) emulsion. The sonication energy and time will influence the final nanoparticle size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir it at room temperature for several hours (e.g., 4-12 hours) to allow the organic solvent (DCM) to evaporate.
-
This process leads to the precipitation of PLGA, entrapping this compound within the nanoparticle matrix.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Discard the supernatant, which contains unencapsulated this compound and residual PVA.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove any surface-adsorbed drug and surfactant.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze the suspension and lyophilize it to obtain a dry powder.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Quantify the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent (e.g., DCM) and measuring the this compound concentration via HPLC or UV-Vis spectroscopy.
-
Caption: Workflow for PLGA Nanoparticle Encapsulation of this compound.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical mechanism of action for this compound as an inhibitor of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for anti-cancer drugs.
Caption: Hypothetical this compound Inhibition of the RTK-RAS-RAF-MEK-ERK Pathway.
Application Note: QSAR Modeling for the Prediction of Skin Sensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin sensitization, leading to allergic contact dermatitis (ACD), is a significant toxicological endpoint in the safety assessment of chemicals, cosmetics, and pharmaceutical products.[1][2][3][4] Traditionally, the identification of skin sensitizers has relied on animal testing methods such as the Guinea Pig Maximisation Test (GPMT) and the murine Local Lymph Node Assay (LLNA).[4][5][6] However, ethical considerations, cost, and the need for high-throughput screening have driven the development of alternative methods, including in silico Quantitative Structure-Activity Relationship (QSAR) models.[7][8] QSAR models are mathematical models that correlate the chemical structure of a substance with its biological activity, providing a predictive tool for toxicological endpoints.[6][9]
This application note provides a detailed overview of the principles, development, and application of QSAR models for predicting skin sensitization potential. It is intended to guide researchers, scientists, and drug development professionals in the use of these computational tools for screening and regulatory purposes.
The Adverse Outcome Pathway (AOP) for Skin Sensitization
The development of mechanistically relevant QSAR models is often guided by the Adverse Outcome Pathway (AOP) for skin sensitization. The AOP outlines the sequence of key events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.[1][10]
The key events in the skin sensitization AOP are:
-
Molecular Initiating Event (MIE): Covalent binding of the chemical (hapten) to skin proteins.
-
Keratinocyte Activation: Induction of inflammatory responses and gene expression changes in keratinocytes.
-
Dendritic Cell Activation and Maturation: Activation and mobilization of dendritic cells in the skin.
-
T-Cell Proliferation: Antigen presentation to T-cells and proliferation of allergen-specific T-cells in the draining lymph nodes.
The following diagram illustrates the Adverse Outcome Pathway for skin sensitization.
QSAR Modeling Workflow
The development and validation of a robust QSAR model follows a systematic workflow. This process ensures the model is predictive, reliable, and its limitations are well-defined.
The following diagram outlines the general workflow for QSAR model development.
Data for QSAR Modeling
The quality and consistency of the biological data used to train and validate QSAR models are critical for their predictive performance. For skin sensitization, data is primarily derived from in vivo and in vitro/in chemico assays.
| Data Source | Assay Type | Endpoint | Reference |
| In Vivo | Murine Local Lymph Node Assay (LLNA) | EC3 value (Effective Concentration producing a 3-fold increase in lymphocyte proliferation) | [5][6] |
| Guinea Pig Maximisation Test (GPMT) | Sensitization response (percentage of animals showing a positive response) | [5] | |
| Buehler Test | Sensitization response (percentage of animals showing a positive response) | [5] | |
| In Chemico | Direct Peptide Reactivity Assay (DPRA) | Cysteine and lysine (B10760008) peptide depletion (%) | [10][11] |
| In Vitro | KeratinoSens™ | EC1.5 value (Concentration for 1.5-fold induction of luciferase activity) | [10][11] |
| h-CLAT (human Cell Line Activation Test) | EC150 (CD86) and EC200 (CD54) values (Concentration for 150% or 200% increase in expression) | [10][11] |
Performance of Selected QSAR Models for Skin Sensitization
A variety of QSAR models for skin sensitization have been developed and reported in the literature. Their performance is typically evaluated using several statistical metrics.
| Model/Study | Modeling Approach | Key Performance Metrics | Reference |
| Alves et al., 2014 | Random Forest | Correct Classification Rate (CCR): 71-88% (external validation) | [8] |
| Positive Predicted Rate (Sensitizers): 85% | [8] | ||
| Negative Predicted Rate (Non-sensitizers): 79% | [8] | ||
| Cronin and Basketter, 1994 | Stepwise Discriminant Analysis | Prediction Accuracy (Training Set): 83% | [5] |
| Prediction Accuracy (Cross-validated): 79% | [5] | ||
| Toxtree | Decision Tree | Sensitivity: 80%, Specificity: 15%, Accuracy: 70% | [12] |
| Vega | Various models | Sensitivity: 88%, Specificity: 46%, Accuracy: 81% | [12] |
| Danish EPA QSAR | Various models | Sensitivity: 56%, Specificity: 61%, Accuracy: 56% | [12] |
Note: Sensitivity refers to the ability to correctly identify sensitizers, while specificity refers to the ability to correctly identify non-sensitizers. Accuracy is the overall proportion of correct predictions.
Protocols for Key Experiments
The following are simplified protocols for key assays that provide data for QSAR model development. For detailed procedures, refer to the corresponding OECD Test Guidelines.
Murine Local Lymph Node Assay (LLNA) - OECD 429
-
Animal Model: CBA/J or CBA/Ca mice.
-
Procedure:
-
A minimum of four animals per dose group, plus a vehicle control group.
-
Apply the test substance or vehicle to the dorsum of each ear for three consecutive days.
-
On day 6, inject a solution of 3H-methyl thymidine (B127349) intravenously.
-
Five hours after injection, sacrifice the animals and excise the draining auricular lymph nodes.
-
Prepare a single-cell suspension of lymph node cells and measure the incorporation of 3H-methyl thymidine.
-
-
Endpoint: Calculate the Stimulation Index (SI) for each dose group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3 in at least one dose group. The EC3 value is interpolated from the dose-response curve.
Direct Peptide Reactivity Assay (DPRA) - OECD 442C
-
Principle: Measures the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical. This mimics the covalent binding of haptens to skin proteins.
-
Procedure:
-
Prepare solutions of the test chemical and the cysteine and lysine peptides.
-
Incubate the test chemical with each peptide for 24 hours.
-
Analyze the concentration of the remaining peptide using high-performance liquid chromatography (HPLC) with UV detection.
-
-
Endpoint: Calculate the percentage of peptide depletion. The average depletion of cysteine and lysine is used to classify the substance into reactivity classes.
KeratinoSens™ Assay - OECD 442D
-
Principle: An in vitro method using a human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of the ARE pathway is a key event in skin sensitization.
-
Procedure:
-
Culture the KeratinoSens™ cells and expose them to a range of concentrations of the test chemical for 48 hours.
-
Measure the luciferase activity and cell viability.
-
-
Endpoint: Determine the concentration at which the luciferase activity is induced 1.5-fold (EC1.5) and the maximum fold induction of luciferase.
human Cell Line Activation Test (h-CLAT) - OECD 442E
-
Principle: An in vitro method that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical. This mimics dendritic cell activation.
-
Procedure:
-
Culture THP-1 cells and expose them to a range of concentrations of the test chemical for 24 hours.
-
Stain the cells with fluorescently labeled antibodies against CD86 and CD54.
-
Analyze the expression of the markers using flow cytometry.
-
-
Endpoint: Determine the concentrations at which the expression of CD86 and CD54 increases by 150% (EC150) and 200% (EC200), respectively.
Application of QSAR Models in a Regulatory Context
QSAR models are increasingly used in regulatory decision-making, often as part of a weight-of-evidence approach or an integrated testing strategy.[11] A tiered approach can be employed to efficiently screen chemicals for skin sensitization potential.
The following diagram illustrates a tiered testing strategy for skin sensitization assessment.
Conclusion
QSAR modeling is a powerful tool for the early identification of potential skin sensitizers, contributing to the reduction of animal testing and facilitating high-throughput screening. When developed and validated according to best practices, and used within their defined applicability domains, these in silico models can provide reliable predictions to support chemical safety assessment. The integration of QSAR with in chemico and in vitro data within a tiered testing strategy offers a robust and efficient approach to skin sensitization risk assessment.
References
- 1. Skin Sensitisation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. Determinants of skin sensitisation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. More Than a Rash: What is a Skin Sensitizer? | Chemscape Safety Technologies [chemscape.com]
- 4. Skin irritation and sensitization: mechanisms and new approaches for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Skin sensitization quantitative QSAR models based on mechanistic structural alerts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting chemically-induced skin reactions. Part I: QSAR models of skin sensitization and their application to identify potentially hazardous compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. flashpointsrl.com [flashpointsrl.com]
- 12. tandfonline.com [tandfonline.com]
Analytical techniques for detecting CISTULATE impurities
Disclaimer
The following application notes and protocols are provided as a representative example for the detection of impurities in a hypothetical drug substance, "CISTULATE." As "this compound" is not a recognized chemical entity, the information presented below is based on established analytical methodologies for common pharmaceutical compounds and has been adapted to fit the user's request.
Application Note: Detection and Quantification of this compound Impurities using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a novel therapeutic agent under development. During its synthesis and storage, several impurities can arise, which may affect its efficacy and safety. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of a key potential impurity, "this compound-Impurity A" (a hypothetical degradation product), in the active pharmaceutical ingredient (API).
Methodology
A gradient RP-HPLC method was developed using a C18 column to achieve optimal separation of this compound from its impurities. Detection was performed using a photodiode array (PDA) detector to ensure specificity and allow for peak purity analysis.
Quantitative Data Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Parameter | This compound | This compound-Impurity A |
| Retention Time (min) | 7.4 | 5.2 |
| Linearity (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.06 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.1% |
| Precision (% RSD) | < 1.0% | < 1.5% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound impurities.
Protocol: HPLC-UV Analysis of this compound and its Impurities
Scope
This protocol outlines the procedure for the quantitative determination of this compound and "this compound-Impurity A" in drug substance samples using a gradient reverse-phase HPLC method with UV detection.
Materials and Reagents
-
This compound Reference Standard
-
This compound-Impurity A Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm PTFE Syringe Filters
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector
-
Analytical Balance (4-decimal places)
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 40% A, 60% B
-
10-12 min: Linear gradient to 5% A, 95% B
-
12-15 min: Hold at 5% A, 95% B
-
15.1-18 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Diluent: 50:50 (v/v) Methanol:Water
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard and 1 mg of this compound-Impurity A Reference Standard in 100 mL of diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the this compound sample in 25 mL of diluent.
System Suitability
Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (for this compound peak): ≤ 2.0
-
Theoretical Plates (for this compound peak): ≥ 2000
-
Resolution (between this compound and Impurity A): ≥ 2.0
-
%RSD for peak area (n=5): ≤ 2.0%
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform the system suitability test.
-
Inject the diluent as a blank.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, process the chromatograms.
Calculation
The amount of this compound-Impurity A in the sample is calculated using the following formula:
% Impurity = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Impurity is the peak area of Impurity A in the sample chromatogram.
-
Area_Standard is the peak area of Impurity A in the standard chromatogram.
-
Conc_Standard is the concentration of Impurity A in the Working Standard Solution.
-
Conc_Sample is the concentration of the this compound sample in the Sample Solution.
Logical Relationship Diagram
Caption: Potential origins of this compound-Impurity A.
Probing Enzyme-Catalyzed Ester Hydrolysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chemical probes for the study of enzyme-catalyzed ester hydrolysis. Esterases, a diverse group of hydrolase enzymes, play critical roles in various physiological processes, including drug metabolism and cellular signaling. Monitoring their activity is paramount in fundamental research and is a key aspect of drug discovery and development. This document details the principles, protocols, and data interpretation for two widely used probes: the fluorescent probe Fluorescein Diacetate (FDA) and the colorimetric probe p-Nitrophenyl Acetate (B1210297) (pNPA).
Introduction to Esterase Probes
Esterase activity is often assessed using synthetic substrates that, upon enzymatic cleavage, produce a detectable signal. The ideal probe is non-toxic, stable, specific, and generates a signal directly proportional to enzyme activity.
Fluorescein Diacetate (FDA) is a cell-permeable, non-fluorescent molecule. Inside viable cells, intracellular esterases hydrolyze the acetate groups, releasing the highly fluorescent compound fluorescein. The intensity of the green fluorescence is a measure of both esterase activity and cell membrane integrity, making it a valuable tool for cell viability and cytotoxicity assays.[1][2]
p-Nitrophenyl Acetate (pNPA) is a chromogenic substrate that is hydrolyzed by esterases to produce p-nitrophenol and acetic acid. At neutral or alkaline pH, p-nitrophenol forms the p-nitrophenolate ion, which is yellow and can be quantified by measuring its absorbance at 405 nm.[3] This assay is robust, cost-effective, and suitable for high-throughput screening.
Mechanism of Action and Signaling Pathways
Esterases belong to the alpha/beta hydrolase fold family of enzymes and catalyze the hydrolysis of ester bonds. This enzymatic reaction is fundamental in various biological pathways. For instance, carboxylesterases (CES) in the liver are crucial for the metabolism of a wide range of ester-containing drugs, converting prodrugs into their active forms or detoxifying xenobiotics.
Quantitative Data
The choice of substrate can influence the kinetic parameters of an esterase-catalyzed reaction. The following tables summarize key quantitative data for FDA and pNPA, providing a basis for comparison.
Table 1: Properties of Esterase Probes
| Property | Fluorescein Diacetate (FDA) | p-Nitrophenyl Acetate (pNPA) |
| Detection Method | Fluorescence | Absorbance (Colorimetric) |
| Excitation Max. | ~490 nm | N/A |
| Emission Max. | ~515-530 nm | N/A |
| Absorbance Max. | N/A | 405 nm (for p-nitrophenolate) |
| Primary Application | Cell Viability, Cytotoxicity | Enzyme Kinetics, High-Throughput Screening |
| Cell Permeability | Yes | Limited |
| Signal | "Turn-on" Fluorescence | Color Development |
Table 2: Kinetic Parameters with Human Carboxylesterase 1 (CES1)
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| o-Toluic acid, 4-nitrophenyl ester | Data not available | Data not available |
| p-Nitrophenyl acetate | ~1300 | ~1500 |
Note: Vmax values can vary significantly depending on the specific enzyme preparation and assay conditions. Data for p-nitrophenyl acetate is sourced from UniProtKB for human CES1.[3]
Experimental Protocols
Detailed methodologies for performing esterase assays using FDA and pNPA are provided below.
Protocol 1: Fluorescein Diacetate (FDA) Assay for Cell Viability
This protocol is designed for the quantitative analysis of cell viability in a 96-well plate format.
Materials:
-
FDA stock solution (5 mg/mL in acetone, stored at -20°C in the dark).[4]
-
Phosphate-Buffered Saline (PBS).
-
Cell culture medium.
-
96-well clear-bottom black plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere and grow.
-
Compound Treatment: Treat cells with test compounds as required by the experimental design. Include appropriate controls (untreated cells, vehicle control).
-
Preparation of FDA Working Solution: Immediately before use, prepare a fresh FDA working solution by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µg/mL).
-
Staining: Remove the culture medium and wash the cells once with PBS. Add 100 µL of the FDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~490 nm and emission at ~520 nm.
Protocol 2: p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay
This protocol describes a continuous kinetic assay for measuring esterase activity in solution, suitable for purified enzymes or cell lysates.
Materials:
-
Potassium Phosphate Buffer (50 mM, pH 7.4).
-
p-Nitrophenyl Acetate (pNPA) stock solution (10 mM in DMSO).
-
Enzyme solution (e.g., purified esterase or cell lysate).
-
96-well clear microplate.
-
Absorbance microplate reader.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture by adding:
-
170 µL of 50 mM Potassium Phosphate Buffer (pH 7.4).
-
10 µL of enzyme solution (diluted to an appropriate concentration).
-
Include a "no-enzyme" control to measure the rate of spontaneous pNPA hydrolysis.[5]
-
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate Reaction: Add 20 µL of the pNPA stock solution to each well to start the reaction. The final volume will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.[3]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Correct the enzymatic rate by subtracting the rate of the no-enzyme control.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of p-nitrophenol at pH 7.4 (~18,000 M-1cm-1), c is the concentration, and l is the path length.
-
Applications in Drug Development
The study of esterase activity is crucial in several areas of drug development:
-
Prodrug Activation: Many prodrugs are designed with ester linkages that are cleaved by endogenous esterases to release the active pharmaceutical ingredient (API). Esterase assays are essential for evaluating the rate and extent of this activation.
-
Drug Metabolism and Pharmacokinetics: Carboxylesterases are primary enzymes involved in the metabolism of ester-containing drugs. Understanding their activity helps predict a drug's pharmacokinetic profile and potential drug-drug interactions.
-
Toxicology and Cytotoxicity Screening: FDA and other viability assays are routinely used in high-throughput screening to assess the cytotoxic effects of new chemical entities on various cell lines.
Conclusion
Fluorescein diacetate and p-nitrophenyl acetate are robust and versatile probes for the investigation of enzyme-catalyzed ester hydrolysis. Their distinct properties make them suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening in drug discovery. The protocols and data presented here provide a solid foundation for researchers to effectively utilize these tools in their studies.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Peak Tailing of CISTULATE in Gas Chromatography
Welcome to our dedicated support center for troubleshooting issues related to the gas chromatography (GC) analysis of CISTULATE. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound, also known as fir carboxylate, is a fragrance ingredient with a pine and citrus character.[1][2] Its chemical formula is C11H18O2.[3] Understanding its properties is key to troubleshooting GC analysis.
| Property | Value |
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol [3] |
| Boiling Point | 80.00 °C @ 3.00 mm Hg[1] |
| Appearance | Colorless clear liquid (est)[1] |
Q2: What is peak tailing in gas chromatography and why is it a problem for this compound analysis?
A2: Peak tailing is a phenomenon in gas chromatography where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram.[4] This is often observed with polar compounds or when there are active sites in the GC system.[5][6] For this compound, which contains a polar carboxylate group, peak tailing can lead to inaccurate quantification and reduced resolution from other components in a mixture.[7][8]
Q3: What are the common causes of peak tailing for this compound?
A3: Peak tailing for this compound can be broadly categorized into two types of issues:
-
Chemical Interactions: These occur when the polar this compound molecules interact with "active sites" within the GC system. These sites are often found on the inlet liner, the column itself (especially at the inlet), or on particulate matter from previous injections.[6][9]
-
Physical and Methodological Issues: These can include problems with the physical setup of the GC or the analytical method parameters. Common issues include poor column installation, leaks, incorrect flow rates, or inappropriate temperature programming.[5][7]
Troubleshooting Guides
If you are experiencing peak tailing with this compound, follow these troubleshooting guides in a stepwise manner.
Guide 1: Initial System Check and Maintenance
A common cause of peak tailing for all analytes, including this compound, is a physical problem with the GC system.[10]
Q: My this compound peak, and other peaks in my chromatogram, are tailing. What should I check first?
A: When all peaks in a chromatogram are tailing, the issue is likely physical.[10] Perform the following initial system checks:
-
Column Installation: Ensure the column is installed correctly in the inlet and detector. An improperly seated column can create dead volume, leading to peak tailing.[7]
-
Column Cut: A poor column cut can cause turbulence in the carrier gas flow.[5] Re-cut the column, ensuring a clean, square cut.
-
Leaks: Check for leaks at all fittings, especially the septum and column connections. Leaks can disrupt the carrier gas flow and introduce oxygen, which can degrade the column.
Experimental Protocol: Performing a Column Cut
-
Gather Materials: You will need a ceramic scoring wafer or a diamond-tipped scribe.
-
Score the Column: Gently and firmly score the fused silica (B1680970) column at a 90-degree angle.
-
Break the Column: Hold the column on either side of the score and snap it cleanly.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and square, with no jagged edges or shards.
Guide 2: Addressing Chemical Activity in the GC System
If only the this compound peak or other polar analyte peaks are tailing, the problem is likely due to chemical interactions with active sites in the system.[9]
Q: Only my this compound peak is tailing. What steps should I take?
A: This pattern suggests that the polar nature of this compound is causing it to interact with active sites. Follow these steps to deactivate your system:
-
Inlet Maintenance: The inlet is a common source of activity.
-
Replace the Liner: Use a fresh, deactivated liner. Silanized liners are often a good choice for polar analytes.
-
Replace the Septum: Old septa can shed particles into the liner, creating active sites.
-
-
Column Maintenance:
-
Trim the Column: Remove the first 10-20 cm of the column. This removes any non-volatile residues and active sites that have accumulated at the head of the column.[4]
-
Condition the Column: After trimming, condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
-
Experimental Protocol: Inlet Maintenance
-
Cool the Inlet: Ensure the GC inlet is at a safe, cool temperature.
-
Turn Off Carrier Gas: Stop the flow of carrier gas to the inlet.
-
Disassemble: Carefully remove the septum nut and the old septum. Then, remove the inlet liner.
-
Inspect and Clean: Visually inspect the inside of the inlet for any residue.
-
Reassemble with New Parts: Install a new, deactivated liner and a new septum.
-
Leak Check: Restore the carrier gas flow and perform a leak check.
Guide 3: Optimizing GC Method Parameters
If the above steps do not resolve the peak tailing, your GC method parameters may need to be optimized for this compound.
Q: I have performed system maintenance, but the this compound peak is still tailing. What method parameters should I investigate?
A: Sub-optimal GC parameters can contribute to peak tailing. Consider the following adjustments:
| Parameter | Potential Issue Causing Tailing | Recommended Action |
| Injection Temperature | Too low, causing slow vaporization. | Increase the injection temperature. A good starting point is 250°C. |
| Oven Temperature Program | Initial temperature too high, or ramp rate too slow. | Lower the initial oven temperature to below the boiling point of the solvent. A faster ramp rate can sometimes improve peak shape. |
| Carrier Gas Flow Rate | Too low, leading to increased band broadening. | Optimize the flow rate for your column dimensions. For a 0.25 mm ID column, a flow rate of 1-2 mL/min is typical. |
| Sample Concentration | Overloading the column. | Dilute your sample and reinject. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. fir carboxylate, 52557-97-8 [perflavory.com]
- 2. fir carboxylate, 52557-97-8 [thegoodscentscompany.com]
- 3. This compound | C11H18O2 | CID 55250360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. GC Troubleshooting—Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Methyl Camphenoate
Welcome to the technical support center for the synthesis of methyl camphenoate (methyl 3-methylenecyclopentanecarboxylate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing methyl camphenoate?
A1: A common synthetic approach involves a two-step process. The first step is the formation of a functionalized cyclopentane (B165970) ring, often a ketoester, through a cyclization reaction like the Dieckmann condensation. The second step is the introduction of the exocyclic methylene (B1212753) group via an olefination reaction, such as the Wittig reaction, on the ketone functionality.
Q2: I am experiencing low yields in my Dieckmann condensation to form the cyclopentanone (B42830) precursor. What are the likely causes?
A2: Low yields in Dieckmann condensations are often due to issues with the base, solvent, or reaction conditions. Common problems include the use of a wet solvent or base, which can quench the reaction, or an insufficient amount of a strong base. The reaction is also an equilibrium, so ensuring the removal of the alcohol byproduct can help drive the reaction forward.
Q3: My Wittig reaction to introduce the methylene group is not proceeding or is giving a low yield. What should I check?
A3: Challenges with the Wittig reaction can arise from several factors. The phosphorus ylide may not have formed correctly, which can be due to an insufficiently strong base or impurities in the phosphonium (B103445) salt. The reactivity of the ketone can also be a factor; sterically hindered ketones may react slowly. Additionally, the presence of water or protic solvents can destroy the ylide.
Q4: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?
A4: In the Wittig reaction, a common byproduct is the corresponding phosphine (B1218219) oxide (e.g., triphenylphosphine (B44618) oxide). This can sometimes be difficult to separate from the desired product. If the starting material for the Dieckmann condensation is not perfectly dry, side reactions such as hydrolysis of the ester can occur.
Q5: What are the best practices for purifying the final methyl camphenoate product?
A5: Purification of methyl camphenoate typically involves column chromatography to separate it from unreacted starting materials and reaction byproducts like phosphine oxide. The choice of solvent system for chromatography will depend on the polarity of the product and impurities. Distillation under reduced pressure can also be an effective purification method if the product is thermally stable and has a sufficiently different boiling point from impurities.
Troubleshooting Guides
Low Yield in Dieckmann Condensation of Dimethyl Adipate (B1204190)
| Potential Cause | Troubleshooting Steps |
| Wet reagents or solvent | Ensure all glassware is thoroughly dried. Use freshly distilled, anhydrous solvents (e.g., toluene (B28343), THF). Ensure the base (e.g., sodium hydride, sodium ethoxide) is fresh and has been handled under anhydrous conditions. |
| Insufficient or weak base | Use a sufficiently strong base to deprotonate the α-carbon of the ester. Sodium hydride is a common and effective choice. Ensure at least one equivalent of the base is used. |
| Reaction equilibrium not shifted | If using a base like sodium ethoxide, the reaction is in equilibrium. Consider using a method to remove the ethanol (B145695) byproduct, such as a Dean-Stark apparatus if the reaction is run at a suitable temperature. |
| Incorrect reaction temperature | The reaction is typically run at elevated temperatures (e.g., refluxing toluene). Ensure the reaction temperature is appropriate for the chosen solvent and base. |
| Side reactions | If the temperature is too high or the reaction time too long, side reactions like Claisen condensation between two molecules of the product can occur. Monitor the reaction by TLC to determine the optimal reaction time. |
Low Yield in Wittig Reaction of Methyl 3-oxocyclopentanecarboxylate
| Potential Cause | Troubleshooting Steps |
| Inefficient ylide formation | Ensure the phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) is dry. Use a strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO). The characteristic color change (often to deep yellow or orange) can indicate ylide formation. |
| Decomposition of the ylide | The ylide is sensitive to air and moisture. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Perform the reaction at a low temperature (e.g., 0 °C or below) during ylide formation and subsequent reaction with the ketone. |
| Low reactivity of the ketone | While cyclopentanones are generally reactive, steric hindrance near the carbonyl group can slow the reaction. A more reactive phosphorus ylide may be required. |
| Presence of acidic protons | The starting ketoester has acidic protons that can be deprotonated by the strong base used for ylide formation. It is often preferable to form the ylide separately and then add the ketone to the pre-formed ylide solution. |
| Difficult purification | The byproduct, triphenylphosphine oxide, can be difficult to remove. It can sometimes be precipitated by adding a non-polar solvent like hexane (B92381) and filtering. Careful column chromatography is often necessary. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, place sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil. Add anhydrous toluene.
-
Reaction: To the stirred suspension of sodium hydride in toluene, add a solution of dimethyl adipate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Heating: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench the excess sodium hydride by the slow addition of ethanol, followed by water. Acidify the mixture with dilute hydrochloric acid to a pH of ~2.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain methyl 2-oxocyclopentanecarboxylate.
Protocol 2: Synthesis of Methyl 2-methylenecyclopentanecarboxylate via Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour to form the ylide.
-
Reaction: To the ylide solution at 0 °C, add a solution of methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to separate the product from triphenylphosphine oxide.
Visualizations
Caption: Proposed synthetic pathway for Methyl Camphenoate.
Caption: General troubleshooting workflow for low reaction yield.
Technical Support Center: CISTULATE Formulation Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing CISTULATE in acidic and alkaline formulations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during formulation development.
Troubleshooting Guide
Researchers may encounter stability issues with this compound, a methyl ester, particularly in aqueous formulations with acidic or alkaline pH. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by both acids and bases.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| Loss of this compound potency in acidic formulation (pH < 6) | Acid-catalyzed hydrolysis: The ester bond is cleaved by water under acidic conditions, forming a carboxylic acid and an alcohol. This is a reversible reaction.[1] | pH Adjustment: Maintain the pH of the formulation as close to neutral as possible. The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions. Reduce Water Content: If feasible for the formulation, minimize the amount of free water to slow down the hydrolysis reaction. Lower Temperature: Store the formulation at reduced temperatures to decrease the reaction rate. |
| Rapid degradation of this compound in alkaline formulation (pH > 8) | Base-catalyzed hydrolysis (Saponification): The ester is attacked by hydroxide (B78521) ions, leading to the formation of a carboxylate salt and an alcohol. This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[1] | Strict pH Control: Avoid high pH values. Buffer the formulation to maintain a pH below 8, ideally in the neutral to slightly acidic range. Chelating Agents: If metal ions are present, they can catalyze ester hydrolysis. Consider adding a chelating agent like EDTA. |
| Precipitation or phase separation in the formulation | Formation of Degradation Products: The carboxylic acid or carboxylate salt formed upon hydrolysis may have different solubility profiles than this compound, leading to precipitation. Excipient Incompatibility: Interactions between this compound or its degradation products and other formulation components. | Solubility Enhancement: If the degradation product is a carboxylic acid, a slight increase in pH (while avoiding alkaline conditions) might improve its solubility. For carboxylate salts, solubility might be improved by adjusting the ionic strength. Excipient Screening: Conduct compatibility studies with all excipients to identify and replace any that contribute to instability. |
| Changes in odor or color of the formulation | Formation of Degradation Products: The degradation products will have a different sensory profile than the parent this compound. Oxidation: Although hydrolysis is the primary concern for esters, oxidative degradation can also occur, especially in the presence of light or certain metal ions. | Monitor Degradation: Use analytical techniques like HPLC to quantify the formation of degradation products. Antioxidants: Incorporate antioxidants such as BHT or tocopherol to prevent oxidative degradation. Light Protection: Store the formulation in light-resistant packaging. |
Logical Troubleshooting Workflow
For a systematic approach to diagnosing and resolving this compound instability, the following workflow can be applied.
Figure 1: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: As a methyl ester, the primary degradation pathway for this compound in aqueous formulations is hydrolysis. This can be catalyzed by both acids and bases, leading to the cleavage of the ester bond to form the corresponding carboxylic acid and methanol.
Q2: At what pH is this compound expected to be most stable?
A2: Generally, esters exhibit maximum stability in the slightly acidic to neutral pH range (pH 4-6). Both strongly acidic and alkaline conditions will accelerate the rate of hydrolysis.
Q3: How can I monitor the degradation of this compound in my formulation?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate this compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time.
Q4: Are there any formulation excipients that can help stabilize this compound?
A4: Yes, certain excipients can enhance stability. Buffering agents are crucial for maintaining the optimal pH. If oxidative degradation is a concern, antioxidants can be added. Additionally, reducing the water activity in the formulation by including humectants or formulating as a non-aqueous system can significantly slow down hydrolysis.
Q5: What are the typical conditions for a forced degradation study of this compound?
A5: Forced degradation studies for esters typically involve exposing the compound to a range of stress conditions as outlined by ICH guidelines.[2] This includes acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic stress. The goal is to achieve 5-20% degradation to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2]
Quantitative Data Summary
| pH Condition | Catalyst | Reaction Type | Expected Relative Rate of Degradation | Primary Degradation Products |
| Acidic (pH 1-3) | H₃O⁺ | Acid-Catalyzed Hydrolysis | Moderate to High | Carboxylic Acid + Methanol |
| Slightly Acidic (pH 4-6) | H₃O⁺ | Acid-Catalyzed Hydrolysis | Low | Carboxylic Acid + Methanol |
| Neutral (pH 7) | Water (uncatalyzed) | Hydrolysis | Very Low | Carboxylic Acid + Methanol |
| Alkaline (pH 8-10) | OH⁻ | Base-Catalyzed Hydrolysis | Moderate to High | Carboxylate Salt + Methanol |
| Strongly Alkaline (pH > 11) | OH⁻ | Base-Catalyzed Hydrolysis | Very High | Carboxylate Salt + Methanol |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Phosphate (B84403) buffer
-
HPLC system with UV detector
-
pH meter
-
Forced degradation chamber (oven, photostability chamber)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60°C).
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Analyze at immediate and subsequent time points (e.g., 0, 1, 2, 4 hours) due to the typically faster reaction rate.
-
If degradation is too rapid, consider using a lower concentration of NaOH or a lower temperature.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store a solid sample of this compound and a solution of this compound in an oven at a high temperature (e.g., 60°C or 80°C).
-
Analyze at different time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples after exposure and compare with a control sample stored in the dark.
-
-
Sample Analysis:
-
For each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or phosphate buffer. A typical starting point could be Acetonitrile:Water (60:40 v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C |
| Injection Volume | 10 - 20 µL |
| Detector | UV detector at a wavelength where this compound has significant absorbance (e.g., 210-220 nm, as many esters without strong chromophores absorb in this range). |
| Run Time | Sufficient to allow for the elution of all degradation products. |
Method Development Workflow
Figure 2: Workflow for developing a stability-indicating HPLC method.
References
Troubleshooting CISTULATE degradation in stability studies
Technical Support Center: CISTULATE Stability Studies
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: My HPLC analysis shows a significant new impurity peak during a stability study of this compound. What are the potential causes and how can I identify it?
A1: The appearance of a new peak in your High-Performance Liquid Chromatography (HPLC) analysis indicates the degradation of this compound. The most common chemical degradation pathways for pharmaceuticals are hydrolysis and oxidation.[1][2] Photolysis can also occur if the product is not adequately protected from light.[2]
To identify the impurity, you should:
-
Perform Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to replicate the degradation product.[3][4] This will help elucidate the degradation pathway.
-
Utilize Mass Spectrometry (LC-MS): Analyze the impurity to determine its molecular weight and fragmentation pattern, which provides critical information for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, isolate the impurity and perform 1D and 2D NMR analyses.
Q2: I've observed a progressive loss of this compound potency in my drug product, but the total impurities detected do not account for the full loss (a failed mass balance). What could be happening?
A2: A failed mass balance, where the sum of the assay value and all degradation products is not close to 100%, can be a complex issue. Potential causes include:
-
Formation of Non-UV Active Degradants: Your HPLC's UV detector may not be able to detect degradation products that lack a chromophore.
-
Formation of Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.
-
Precipitation: The degradant may have low solubility in your sample diluent and precipitate out, thus not being injected into the HPLC.
-
Adsorption: The degradant may adsorb to the container or vial surfaces.
To troubleshoot, consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with your UV detector. Also, carefully inspect your sample vials for any precipitates.
Q3: The color of my this compound drug product has changed from white to a pale yellow during the stability study. What is the likely cause and how can I prevent it?
A3: A color change is often indicative of oxidative degradation or the formation of highly conjugated molecular structures.[2] Oxidation can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[1]
To prevent this:
-
Inert Atmosphere: Manufacture and package the product under an inert atmosphere, such as nitrogen, to displace oxygen.[1]
-
Antioxidants: Consider adding an antioxidant to your formulation.
-
Opaque Packaging: Protect the product from light by using amber vials or other light-blocking packaging.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent Degradation Profile Across Batches
-
Potential Cause: Variability in the levels of reactive impurities in the excipients or the Active Pharmaceutical Ingredient (API).
-
Solution:
-
Screen incoming batches of API and excipients for reactive impurities.
-
Ensure that the manufacturing process is consistent and does not introduce contaminants.
-
Review the compatibility of this compound with all excipients in the formulation.
-
Issue 2: Accelerated Degradation at Higher Temperatures
-
Potential Cause: The degradation pathway is temperature-dependent, which is a common characteristic of many chemical reactions, including hydrolysis.[1]
-
Solution:
-
Based on the stability data, establish appropriate storage conditions for the drug product, which may include refrigeration.
-
For liquid formulations, consider if a lyophilized (freeze-dried) powder for reconstitution could be a more stable alternative.[1]
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
This table summarizes the results from a typical forced degradation study, which is essential for understanding the intrinsic stability of a molecule.[4][5]
| Stress Condition | Parameters | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 12.5% | DP-1 (Hydrolysis Product) |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | 18.2% | DP-1 (Hydrolysis Product) |
| Oxidation | 3% H₂O₂ at RT for 24h | 9.8% | DP-2 (Oxidation Product) |
| Thermal | 80°C for 48h | 4.5% | Minor unidentified degradants |
| Photolytic | ICH Option 2 (1.2 million lux hours, 200 W h/m²) | 6.1% | DP-3 (Photolytic Product) |
DP = Degradation Product
Table 2: Recommended Storage Conditions for this compound Drug Product
| Condition | Temperature | Relative Humidity | Shelf-Life |
| Long-Term | 2-8°C | N/A (in moisture-barrier packaging) | 24 Months |
| Accelerated | 25°C | 60% RH | 6 Months |
| Intermediate | 30°C | 65% RH | 6 Months |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Incubate at 60°C and collect samples at 0, 4, 8, 12, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide. Incubate at 60°C and collect samples at 0, 2, 4, 6, and 8 hours. Neutralize samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature and collect samples at 0, 4, 8, 12, and 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C. Collect samples at 0, 24, and 48 hours.
-
Photostability: Expose solid this compound powder to light conditions as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To separate and quantify this compound from its process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Diagrams
Caption: General troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing CISTULATE Extraction from Complex Matrices
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the extraction of CISTULATE from complex matrices. Given that specific literature on the extraction of this compound is limited, this guide combines established principles of small molecule extraction with troubleshooting strategies for common techniques. This compound is identified in PubChem as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate[1], a structure suggesting non-polar characteristics. This guide is tailored to the extraction of such a compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from complex matrices?
The primary challenges include:
-
Low Recovery: this compound may be lost during various steps of the extraction process due to incomplete extraction from the matrix, strong binding to the extraction media, or degradation.
-
Matrix Effects: Co-extraction of other compounds from the matrix (e.g., lipids, proteins, pigments) can interfere with downstream analysis, such as by causing ion suppression or enhancement in mass spectrometry.[2][3]
-
Reproducibility: Inconsistent results between samples can arise from minor variations in the extraction protocol, sample heterogeneity, or instrument performance.[4]
-
Method Selection: Choosing the most appropriate extraction technique (e.g., LLE, SPE, etc.) for this compound and the specific matrix is crucial for achieving optimal results.[5]
Q2: Which extraction technique is recommended for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective for a non-polar molecule like this compound, and the choice depends on the sample matrix, desired purity, sample throughput, and available resources.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[6][7] For this compound, a non-polar organic solvent (e.g., hexane, ethyl acetate) would be used to extract it from an aqueous sample matrix. LLE is often simple and cost-effective but can be labor-intensive, require large volumes of organic solvents, and may suffer from emulsion formation.[8][9]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte of interest while matrix components are washed away.[10] For this compound, a reversed-phase sorbent (like C18) would be appropriate. SPE offers higher selectivity, better reproducibility, and easier automation compared to LLE.[4] It can also be more effective at removing interfering matrix components.[2]
Recommendation: For initial method development, SPE is often preferred for its selectivity and cleaner extracts.[2] However, LLE can be a viable and economical alternative, especially for less complex matrices.
Q3: How can I minimize matrix effects in my this compound analysis?
Minimizing matrix effects is critical for accurate quantification. Strategies include:
-
Optimize Sample Cleanup: Employ a selective extraction method like SPE with a thorough wash step to remove as many interfering compounds as possible.[11]
-
Chromatographic Separation: Improve the chromatographic method to separate this compound from co-eluting matrix components.[12]
-
Dilution: A "dilute-and-shoot" approach can be effective, though it may reduce sensitivity.[12]
-
Use of Internal Standards: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Recovery | Inefficient Initial Extraction | - Optimize Solvent System: For LLE, test non-polar solvents like hexane, ethyl acetate, or dichloromethane. For SPE, ensure the conditioning and equilibration steps are performed correctly.[13] - pH Adjustment: The stability and extraction efficiency of this compound may be influenced by pH. Since it is a methyl ester, hydrolysis could be a concern under strongly acidic or basic conditions. Maintaining a near-neutral pH is a good starting point. - Improve Physical Disruption: For solid matrices, ensure thorough homogenization. Sonication or vigorous shaking can enhance the release of this compound from the matrix. |
| Analyte Loss During Wash Step (SPE) | - Wash Solvent is Too Strong: The wash solvent may be partially eluting this compound. Reduce the organic content of the wash solvent.[4][14] | |
| Incomplete Elution (SPE) | - Elution Solvent is Too Weak: The elution solvent is not strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).[14][15] - Insufficient Elution Volume: The volume of the elution solvent may be too low. Increase the elution volume and collect fractions to determine the elution profile.[14] | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment | - Standardize Procedures: Ensure consistent sample homogenization, pH adjustment, and addition of internal standards.[4] |
| SPE Cartridge Variability or Drying | - Do Not Allow Sorbent to Dry: Ensure the SPE sorbent bed does not go dry before sample loading.[14] - Consistent Flow Rate: Maintain a slow and consistent flow rate during sample loading to ensure proper binding.[4][13] | |
| Emulsion Formation (LLE) | High Concentration of Surfactants or Lipids in the Sample | - Gentle Mixing: Swirl or gently invert the separatory funnel instead of vigorous shaking.[8] - "Salting Out": Add sodium chloride (NaCl) to the aqueous phase to increase its polarity and help break the emulsion.[8][16][17] - Centrifugation: Centrifuge the mixture to force the layers to separate.[8] - Filtration: Filter the mixture through a bed of Celite or glass wool.[8][18] |
| High Matrix Effects in LC-MS/MS | Co-elution of Interfering Compounds | - Improve SPE Cleanup: Add a stronger wash step or use a more selective SPE sorbent.[11] - Optimize LLE: Include a back-extraction step. For example, after extracting this compound into an organic solvent, wash the organic layer with a basic or acidic solution to remove ionizable impurities. - Enhance Chromatography: Modify the mobile phase gradient, change the column chemistry, or use a longer column to improve separation. |
Quantitative Data Summary
The following tables provide hypothetical data for the extraction of this compound from a complex matrix (e.g., plant homogenate) to illustrate the comparison of different extraction methods.
Table 1: Comparison of Extraction Methods for this compound
| Method | Recovery (%) | RSD (%) (n=6) | Matrix Effect (%) | Processing Time (min/sample) |
| LLE (Hexane) | 85.2 | 8.5 | -45 | 20 |
| SPE (C18) | 95.8 | 3.2 | -15 | 15 |
| Protein Precipitation (Acetonitrile) | 98.1 | 4.5 | -70 | 10 |
Table 2: Optimization of SPE Wash Solvent for this compound Extraction
| Wash Solvent (Methanol in Water) | Recovery (%) | Matrix Effect (%) |
| 5% | 98.5 | -25 |
| 20% | 96.1 | -15 |
| 40% | 82.3 | -10 |
| 60% | 55.7 | -5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is a starting point for a reversed-phase SPE cleanup of this compound from a liquid matrix.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar impurities.
-
Elution: Elute this compound with 5 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase).
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
This protocol describes a basic LLE procedure for extracting this compound.
-
Sample Preparation: Place 1 mL of the aqueous sample into a glass centrifuge tube.
-
Extraction: Add 5 mL of a non-polar organic solvent (e.g., ethyl acetate). Cap the tube and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat (Optional): Repeat the extraction with another 5 mL of organic solvent and combine the organic layers to improve recovery.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness and reconstitute as described in the SPE protocol.
Visualizations
References
- 1. This compound | C11H18O2 | CID 55250360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. biocompare.com [biocompare.com]
- 4. silicycle.com [silicycle.com]
- 5. tecan.com [tecan.com]
- 6. Extraction [sites.pitt.edu]
- 7. organomation.com [organomation.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. welch-us.com [welch-us.com]
- 15. specartridge.com [specartridge.com]
- 16. azom.com [azom.com]
- 17. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 18. Tips & Tricks [chem.rochester.edu]
Technical Support Center: LC-MS/MS Analysis of Rosuvastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of Rosuvastatin (B1679574).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when developing a bioanalytical LC-MS/MS method for Rosuvastatin?
A1: The primary challenges in the LC-MS/MS analysis of Rosuvastatin in biological matrices, such as human plasma, revolve around managing matrix effects, ensuring high recovery, and achieving adequate sensitivity, especially at lower concentrations.[1][2][3][4] Matrix effects, caused by co-eluting endogenous components from the sample, can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[1][5] Selecting an appropriate sample preparation technique and internal standard is crucial to mitigate these challenges.[1][2][6]
Q2: Which sample preparation techniques are most effective for reducing matrix effects in Rosuvastatin analysis?
A2: Several sample preparation techniques can be employed, with the choice often depending on the required sensitivity, throughput, and laboratory resources. The most common methods are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[2][6][7]
-
Protein Precipitation (PPT): This is a simple and rapid method, often using acetonitrile (B52724). While fast, it may result in a less clean extract and significant matrix effects due to residual phospholipids.[5][6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up the sample and reducing matrix interference. It provides high recovery and cleaner extracts compared to PPT.[1][2][8]
-
Liquid-Liquid Extraction (LLE): LLE is another effective method for sample cleanup. Supported Liquid Extraction (SLE), a more recent variation, has been shown to offer superior extraction recovery and a lower matrix effect compared to traditional LLE for Rosuvastatin.[4]
Q3: How do I choose the right internal standard (IS) for Rosuvastatin analysis?
A3: The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization.[7][9] For Rosuvastatin, a stable isotope-labeled (SIL) internal standard, such as Rosuvastatin-d6, is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects.[1][6] However, if a SIL-IS is unavailable, a structural analog can be used. Commonly used internal standards for Rosuvastatin analysis include:
It is important to validate the chosen IS to ensure it adequately compensates for variability.[9]
Troubleshooting Guide
Problem: I am observing significant ion suppression in my Rosuvastatin analysis.
Solution:
Ion suppression is a common manifestation of matrix effects. To address this, consider the following:
-
Optimize Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like SPE or SLE to achieve a cleaner sample extract.[1][4][5]
-
Chromatographic Separation: Modify your LC method to better separate Rosuvastatin from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column.[6]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, ensure that the diluted concentration is still within the linear range of your assay.[6]
-
Internal Standard: Ensure you are using an appropriate internal standard, preferably a stable isotope-labeled one like Rosuvastatin-d6, which can effectively compensate for ion suppression.[1][6]
Problem: My recovery of Rosuvastatin is low and inconsistent.
Solution:
Low and variable recovery can be due to the sample preparation method.
-
Evaluate Extraction Efficiency: Compare the recovery of different sample preparation methods. For instance, SPE and SLE have been shown to provide higher and more consistent recovery for Rosuvastatin compared to LLE and PPT.[1][4]
-
Optimize SPE Protocol: If using SPE, ensure that the conditioning, loading, washing, and elution steps are optimized for Rosuvastatin. The choice of sorbent is also critical.[1][8]
-
Check pH: The pH of the sample and extraction solvents can significantly impact the recovery of an acidic compound like Rosuvastatin. Ensure the pH is optimized for your chosen extraction method.
Problem: I am seeing two peaks for Rosuvastatin in my chromatogram.
Solution:
Observing multiple peaks for a single analyte can be due to several factors:
-
Isomers or Degradants: It's possible that one of the peaks corresponds to an isomer or a degradation product of Rosuvastatin. Check the quality of your reference standard.
-
Carryover: The second peak could be a result of carryover from a previous injection, especially if it appears in blank samples.[11] Implement a robust wash protocol for the autosampler needle and injection port.[11]
-
Chromatographic Conditions: The mobile phase pH or composition might be causing on-column conversion or different conformations of the Rosuvastatin molecule, leading to peak splitting.[11] Re-evaluate and optimize your chromatographic conditions.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Rosuvastatin Analysis
| Sample Preparation Method | Analyte Recovery | Matrix Effect | Key Advantages | Key Disadvantages | Reference |
| Protein Precipitation (PPT) | ~60-80% | High | Simple, fast, low cost | Less clean extract, significant matrix effects | [5][6] |
| Solid-Phase Extraction (SPE) | >95% | Low | High recovery, clean extract, reduced matrix effects | More time-consuming and costly than PPT | [1][2][3][8] |
| Liquid-Liquid Extraction (LLE) | ~60% | Moderate | Good for some matrices | Can be time-consuming, may have emulsion issues | [4][10] |
| Supported Liquid Extraction (SLE) | >96% | Low | High recovery, reduced matrix effect, high throughput | Higher initial cost than LLE | [4] |
Experimental Protocols
1. Protein Precipitation (PPT) Protocol
This protocol is a general guideline based on common practices.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Add 750 µL of acetonitrile to precipitate the proteins.[6]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 200 µL of the mobile phase.[6]
-
Vortex and inject into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE) Protocol
This protocol is based on a method using a reversed-phase SPE plate.[1]
-
Condition the SPE plate with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[1]
-
Load 100 µL of the plasma sample (pre-spiked with internal standard).
-
Wash the plate with 500 µL of 0.1% formic acid in water.[1]
-
Wash the plate with 500 µL of 10% methanol in water.[1]
-
Elute Rosuvastatin with two aliquots of 200 µL of 90% methanol.[1]
-
Evaporate the eluate to dryness under nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase and inject.[1]
3. Supported Liquid Extraction (SLE) Protocol
This protocol is a general representation of an SLE workflow.[4]
-
To 100 µL of plasma sample, add the internal standard.
-
Load the sample onto the SLE plate and apply a brief vacuum to absorb the sample into the sorbent.
-
Add the extraction solvent (e.g., a non-polar organic solvent) and allow it to percolate through the sorbent by gravity.
-
Collect the eluate.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Visualizations
Caption: Protein Precipitation (PPT) experimental workflow.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
Caption: Supported Liquid Extraction (SLE) experimental workflow.
References
- 1. lcms.cz [lcms.cz]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.scirp.org [file.scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. analytical chemistry - LC-MS/MS analysis of rosuvastatin in rat plasma two peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Preventing Analyte Loss During Sample Preparation
A Note on "CISTULATE" : Initial searches indicate that "this compound" is a commercially available fragrance ingredient.[1][2] There is no scientific literature available that describes it as a component of biological signaling pathways or as an analyte of interest in drug development research. Therefore, this guide will address the common challenges of preventing the loss of a hypothetical unstable small molecule, hereafter referred to as "Analyte X," during sample preparation. The principles and troubleshooting steps outlined here are broadly applicable to researchers, scientists, and drug development professionals working with sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the loss of a small molecule analyte like Analyte X during sample preparation?
A1: The loss of a sensitive analyte can typically be attributed to one or more of the following factors:
-
Temperature Instability: Many small molecules are prone to degradation at room temperature or even refrigerated conditions.[3][4] Timely processing and appropriate temperature control are crucial.[4]
-
pH Sensitivity: Analyte X may be unstable in highly acidic or basic conditions, leading to hydrolysis or other chemical degradation.
-
Oxidation: Exposure to atmospheric oxygen, or the presence of oxidizing agents in solvents or reagents, can lead to the degradation of susceptible analytes.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can cause decomposition of photosensitive compounds.
-
Adsorption: The analyte may non-specifically bind to the surfaces of plasticware, glassware, or chromatography columns, resulting in its apparent loss from the sample.
-
Enzymatic Degradation: If working with biological matrices, endogenous enzymes can metabolize or degrade the analyte.[4]
Q2: How can I minimize the degradation of Analyte X during initial sample collection and handling?
A2: Proper collection and handling are the first line of defense in preserving your analyte.[5]
-
Use appropriate collection tubes and containers for your sample type.[5]
-
If enzymatic degradation is a concern, consider adding inhibitors to the collection tube.
-
Process samples as quickly as possible after collection.[4] If immediate processing is not feasible, flash-freeze the samples in liquid nitrogen and store them at -80°C.[3][6]
-
For blood samples, promptly separate plasma or serum from whole blood to minimize enzymatic activity.
Q3: What are the best practices for storing samples containing Analyte X?
A3: The optimal storage conditions depend on the stability of Analyte X. A stability study is recommended to determine the ideal conditions.
-
Short-term storage: Refrigeration at 2-8°C may be sufficient for a few hours to a day.[3][7]
-
Long-term storage: For extended periods, storage at -80°C or in liquid nitrogen (-196°C) is generally recommended to halt most biological and chemical activity.[3][6]
-
Avoid repeated freeze-thaw cycles, as this can degrade the analyte. Aliquot samples into single-use volumes before freezing.
-
Use appropriate storage containers, such as cryovials made of medical-grade resin that can withstand extreme temperatures.[6]
Troubleshooting Guide
Issue: Significant loss of Analyte X is observed after performing a solid-phase extraction (SPE) cleanup.
This troubleshooting guide will help you systematically identify the source of analyte loss during your SPE protocol.
Troubleshooting Workflow for Analyte X Loss
Caption: A troubleshooting workflow to diagnose the cause of Analyte X loss.
Quantitative Data Summary: Stability of Analyte X Under Various Conditions
The following table summarizes hypothetical stability data for Analyte X. It is crucial to perform your own stability studies for your specific analyte and matrix.
| Condition | Parameter | Time Point | Analyte X Recovery (%) |
| Temperature | 4°C | 24 hours | 95 ± 3% |
| 25°C (Room Temp) | 4 hours | 75 ± 5% | |
| -20°C | 1 week | 92 ± 4% | |
| -80°C | 1 month | 98 ± 2% | |
| pH | pH 3.0 | 2 hours | 80 ± 6% |
| pH 7.0 | 2 hours | 99 ± 1% | |
| pH 9.0 | 2 hours | 65 ± 7% | |
| Light Exposure | Amber Vial (dark) | 8 hours | 97 ± 2% |
| Clear Vial (light) | 8 hours | 50 ± 8% |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) to Minimize Analyte X Loss
This protocol provides a general framework for an SPE procedure designed for an unstable analyte. Optimization will be required for your specific application.
1. Materials and Reagents:
-
SPE Cartridges (select a sorbent with appropriate chemistry for Analyte X)
-
SPE Vacuum Manifold
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water or buffer at a pH where Analyte X is stable)
-
Wash Solvent (a weak solvent to remove interferences without eluting Analyte X)
-
Elution Solvent (a strong solvent to recover Analyte X)
-
Sample, pre-treated as necessary (e.g., diluted, pH adjusted)
-
Collection tubes, preferably silanized glass to reduce adsorption
-
Nitrogen evaporator
2. Procedure:
-
Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge. Do not allow the sorbent to go dry.
-
Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Ensure the pH of the equilibration buffer is optimal for Analyte X stability. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering compounds.
-
Elution: Place collection tubes in the manifold. Pass 1 mL of elution solvent through the cartridge to collect Analyte X. A second elution with a fresh aliquot of solvent may improve recovery.
-
Solvent Evaporation: If required, evaporate the solvent from the eluate using a gentle stream of nitrogen at a low temperature (e.g., <30°C).
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your analytical instrument.
Optimized Sample Preparation Workflow
Caption: An optimized workflow for preparing samples containing unstable analytes.
References
- 1. fir carboxylate, 52557-97-8 [thegoodscentscompany.com]
- 2. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 4. neoteryx.com [neoteryx.com]
- 5. needle.tube [needle.tube]
- 6. biocompare.com [biocompare.com]
- 7. connectedvirus.net [connectedvirus.net]
CISTULATE Detection Optimization: Technical Support Center
Welcome to the technical support center for the quantitative analysis of CISTULATE. This resource provides troubleshooting guidance and detailed protocols to help you optimize your instrumental parameters and achieve reliable, high-quality data in your drug development research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection important?
A: this compound is a novel small molecule therapeutic agent currently under investigation. Accurate and precise quantification in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, which are essential for progressing through the drug development pipeline.
Q2: What is the recommended analytical technique for this compound detection?
A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard method for the quantification of this compound in complex biological samples such as plasma and serum. This technique offers high sensitivity, selectivity, and a wide dynamic range, which are crucial for bioanalytical applications.[1][2]
Q3: What are the key instrument parameters to optimize for a this compound assay?
A: Successful this compound quantification relies on the careful optimization of both liquid chromatography and mass spectrometry parameters.
-
For LC: Column chemistry, mobile phase composition (including pH and organic modifiers), flow rate, and column temperature are critical.[3]
-
For MS/MS: Ionization source parameters (e.g., spray voltage, gas flows, temperature), and compound-specific parameters like precursor/product ion selection and collision energy are paramount.[3][4][5]
Q4: Where can I find a starting point for my method development?
A: Please refer to the Experimental Protocols section of this guide for a comprehensive, step-by-step protocol for this compound analysis, including recommended starting parameters for LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low this compound Signal Intensity or Poor Sensitivity
Q: I am observing a very low signal for this compound, close to the limit of detection, even for my calibration standards. What are the possible causes and how can I fix this?
A: Low signal intensity is a common issue that can stem from several factors, ranging from sample preparation to instrument settings. Follow the logical troubleshooting workflow below to identify and resolve the issue.
References
- 1. rsc.org [rsc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Deconvolution of co-eluting peaks in CISTULATE analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during CISTULATE analysis, with a specific focus on the deconvolution of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in the context of this compound analysis?
A1: Peak co-elution occurs when two or more distinct chemical compounds elute from the chromatography column at or near the same time, resulting in overlapping chromatographic peaks.[1][2][3] This overlap can create a single, distorted peak, making it difficult to accurately identify and quantify the individual components.[3][4] In mass spectrometry-based methods like this compound, co-elution can lead to mixed mass spectra, complicating compound identification.[4]
Q2: How can I identify if I have co-eluting peaks in my data?
A2: There are several indicators of co-elution:
-
Asymmetrical Peak Shape: Look for peaks that are not symmetrical. Shoulders, split tops, or excessive tailing/fronting can suggest the presence of multiple underlying compounds.[5]
-
Inconsistent Mass Spectra: In a mass spectrometry detector, the mass spectrum should be consistent across a pure chromatographic peak. If you observe that the mass spectra change from the ascending part, to the apex, and to the descending part of the peak, it is a strong indication of co-elution.[3][4]
-
Diode Array Detector (DAD) Analysis: For LC systems, a DAD can perform a peak purity analysis. If the UV-Vis spectra collected across the peak are not identical, co-elution is likely.[3][5]
-
Deconvolution Software: Specialized software algorithms can automatically detect subtle differences in mass spectra across a peak that indicate co-elution.[4][6]
Q3: What is deconvolution and how does it help with co-eluting peaks?
A3: Deconvolution is a computational process used to separate the signals of co-eluting compounds.[7] Deconvolution algorithms analyze the subtle variations in mass spectra across an overlapping peak to mathematically resolve the individual spectra of each component.[4][6] This process results in "cleaner" mass spectra for each compound, which can then be more reliably identified through library searching.[2][4]
Q4: What are the minimum data acquisition requirements for effective deconvolution?
A4: For deconvolution algorithms to work effectively, a sufficient number of data points must be acquired across each chromatographic peak. A general guideline is to have at least 10 scans or data points across the peak width.[4][6] For closely co-eluting peaks, a higher sampling rate (e.g., 20-25 data points) may be necessary to achieve reliable deconvolution.[1]
Troubleshooting Guide: Deconvolution of Co-eluting Peaks
This guide provides a systematic approach to identifying and resolving issues with co-eluting peaks during your this compound analysis.
Problem: Poor quantification and identification due to suspected co-elution.
Step 1: Identification of Co-elution
Before attempting to resolve co-elution, you must first confirm its presence.
| Diagnostic Method | Expected Result for Pure Peak | Indication of Co-elution |
| Visual Peak Inspection | Symmetrical, Gaussian-like shape. | Peak fronting, tailing, shoulders, or split peaks.[5] |
| Mass Spectral Analysis | Mass spectra are identical across the peak. | Mass spectra differ at the start, apex, and end of the peak.[3][4] |
| Extracted Ion Chromatograms (EICs) | All major ions for a single compound have the same apex retention time and peak shape.[4] | Different ions have slightly different apex retention times or shapes.[4] |
| Peak Purity Analysis (DAD) | Spectra are identical across the peak. | Spectra are not identical, indicating spectral heterogeneity.[3][5] |
Step 2: Method Optimization to Improve Chromatographic Resolution
If co-elution is confirmed, the first step should be to optimize the chromatographic method to achieve better physical separation of the compounds.
| Parameter to Adjust | Recommended Action | Expected Outcome |
| Gradient Profile (LC) | Decrease the ramp speed of the mobile phase gradient. | Increases the separation between peaks with different polarities. |
| Mobile Phase Composition (LC) | Weaken the mobile phase to increase retention and potentially improve separation.[5] | Increased capacity factor, leading to better resolution.[5] |
| Temperature Program (GC) | Decrease the temperature ramp rate. | Improves separation of compounds with different boiling points. |
| Column Chemistry | Switch to a column with a different stationary phase to alter selectivity. | Changes the elution order and can resolve co-eluting compounds. |
| Flow Rate | Decrease the flow rate. | Can increase column efficiency and improve resolution, but will also increase run time. |
Step 3: Utilizing Deconvolution Software
If chromatographic optimization is insufficient or not feasible, deconvolution software can be employed to mathematically separate the co-eluting peaks.
| Deconvolution Parameter | Recommended Action | Rationale |
| Peak Detection Threshold (S/N) | Adjust the signal-to-noise (S/N) threshold for peak detection. | Ensures that small, co-eluting peaks are not missed during initial peak picking. |
| Peak Shape Similarity | Set appropriate parameters for how closely the shapes of different ion chromatograms must match to be grouped into a single component. | Helps the algorithm distinguish between ions belonging to different co-eluting compounds. |
| Mass Spectral Matching | Utilize high-quality mass spectral libraries for identification of the deconvoluted spectra. | Accurate library matching provides confidence in the results of the deconvolution.[2] |
Experimental Protocols
Protocol: Assessing Peak Purity Using Mass Spectrometry
-
Acquire Data: Run your sample using your standard this compound LC-MS or GC-MS method. Ensure the data acquisition rate is sufficient to capture at least 10-15 scans across the peak of interest.[4][6]
-
Select Peak of Interest: In your chromatography data system, select the chromatographic peak you suspect may be impure.
-
Extract Mass Spectra:
-
Extract a mass spectrum from the very beginning (upslope) of the peak, around 10-15% of the peak height.
-
Extract a mass spectrum from the apex (top) of the peak.
-
Extract a mass spectrum from the end (downslope) of the peak, around 10-15% of the peak height.
-
-
Compare Spectra:
-
Overlay the three extracted mass spectra.
-
Visually inspect for any differences in the m/z values present or their relative intensities.
-
Alternatively, perform a background subtraction for each spectrum using the baseline just before the peak and then compare them.
-
-
Interpretation:
-
Pure Peak: The mass spectra will be nearly identical in terms of the ions present and their relative abundances.
-
Co-eluting Peaks: You will observe significant differences between the spectra. For example, an ion might be present or have a much higher relative abundance in the upslope spectrum compared to the downslope spectrum, indicating the presence of a second, slightly earlier eluting compound.[4]
-
Visualizations
Caption: A logical workflow for the initial identification of co-eluting peaks.
Caption: A systematic approach to resolving co-eluting peaks in this compound analysis.
References
- 1. spectralworks.com [spectralworks.com]
- 2. spectralworks.com [spectralworks.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving the Long-Term Storage Stability of CISTULATE Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term storage stability of CISTULATE standards. This compound, also known by its chemical names methyl camphenoate and fir carboxylate (CAS 52557-97-8), is a bicyclic monoterpene ester utilized as a fragrance ingredient. When used as an analytical standard in a research and development setting, ensuring its purity and stability over time is critical for obtaining accurate and reproducible experimental results.
This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the storage and handling of this compound standards.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound standards to ensure long-term stability?
A1: For long-term storage, this compound standards should be stored in a cool, dark, and dry place.[1] It is recommended to store them in tightly sealed, amber glass vials to prevent exposure to light and minimize evaporation.[1] To mitigate degradation, storage in a refrigerator at 2-8°C is advisable. For extended periods, storage in a freezer at -20°C can further slow down potential degradation processes.[1] Always refer to the manufacturer's specific storage recommendations if available.
Q2: What are the primary degradation pathways for this compound?
A2: As a bicyclic monoterpene ester, this compound is susceptible to degradation through several pathways. The most common include:
-
Hydrolysis: The ester bond can be cleaved in the presence of water, especially under acidic or basic conditions, to form the corresponding alcohol and carboxylic acid.[2]
-
Oxidation: Exposure to air and light can lead to oxidation of the terpene structure, resulting in the formation of hydroperoxides, epoxides, and other oxygenated derivatives.[3]
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as potentially cause isomerization or rearrangement of the bicyclic structure.
Q3: How can I tell if my this compound standard has degraded?
A3: Degradation can be indicated by several observations:
-
Visual Changes: Discoloration or the appearance of precipitates.
-
Olfactory Changes: A noticeable change in the characteristic pine and citrus-like scent.
-
Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (GC or HPLC).
Q4: How often should I verify the purity of my this compound standard?
A4: The frequency of purity checks depends on the storage conditions and the criticality of the experiments. For standards stored under optimal conditions (refrigerated or frozen), an annual purity check is a good practice. If the standard is opened frequently or stored at room temperature, more frequent checks (e.g., every 3-6 months) are recommended.
Q5: Can I use a this compound standard that has passed its expiration date?
A5: It is not recommended to use a standard that has passed its expiration date without re-verifying its purity and concentration. The expiration date is set by the manufacturer based on stability studies. If you must use an expired standard, it is crucial to perform a thorough analytical characterization to ensure it still meets the requirements for your application.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Unexpected peaks in GC/HPLC chromatogram | Contamination of the standard. Degradation of the standard. Contamination from the solvent or analytical instrument. | Prepare a fresh dilution from the stock standard. Analyze a solvent blank to rule out solvent contamination. If new peaks persist, the standard has likely degraded and should be replaced. |
| Decreased peak area/concentration over time | Evaporation of the solvent or the standard itself. Adsorption of the standard onto the container surface. Degradation of the standard. | Ensure vials are tightly sealed. Use vials with PTFE-lined caps (B75204) to minimize adsorption and evaporation.[1] If degradation is suspected, verify with a new, unopened standard. |
| Inconsistent results between experiments | Inconsistent sample preparation. Fluctuation in storage conditions. Partial degradation of the standard. | Follow a standardized protocol for sample preparation. Ensure consistent storage temperatures and minimize freeze-thaw cycles. Re-verify the purity of the standard. |
| Color change in the standard solution | Oxidation or other chemical reactions. Contamination. | Discard the standard. A color change is a strong indicator of degradation or contamination. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the qualitative and quantitative analysis of this compound standards to assess purity and detect degradation products.
1. Materials and Equipment:
-
This compound standard
-
High-purity solvent (e.g., ethyl acetate (B1210297) or hexane)
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)
-
Autosampler vials with PTFE-lined septa
-
Micropipettes
2. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working standard of approximately 10 µg/mL.
-
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: 40-400 amu
-
-
Analysis: Inject 1 µL of the working standard into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area of this compound and any other observed peaks.
-
Calculate the purity of the standard as the percentage of the this compound peak area relative to the total peak area.
-
Attempt to identify any significant impurity or degradation product peaks by comparing their mass spectra to a library (e.g., NIST).
-
Protocol 2: Stability Testing of this compound under Accelerated Conditions
This protocol describes a method to evaluate the stability of this compound under accelerated storage conditions to predict its long-term stability.
1. Materials and Equipment:
-
This compound standard
-
Stability chambers with controlled temperature and humidity
-
Amber glass vials with PTFE-lined caps
-
GC-MS or HPLC system for analysis
2. Procedure:
-
Sample Preparation: Aliquot the this compound standard into several amber glass vials.
-
Storage Conditions: Place the vials in stability chambers set to different conditions. Common accelerated conditions include:[4][5]
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH (as a control)
-
Exposure to UV light
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples using the GC-MS protocol described above to determine the purity of the this compound standard.
-
Data Evaluation: Compare the purity of the stored samples to the initial (time 0) sample. A significant decrease in purity or the appearance of new peaks indicates degradation.
Data Presentation
The following table provides a representative example of data that could be generated from an accelerated stability study of a terpene ester standard like this compound.
Table 1: Representative Accelerated Stability Data for a Terpene Ester Standard
| Storage Condition | Time Point | Purity (%) | Appearance of Degradation Products (%) |
| Initial (Time 0) | 0 Months | 99.8 | 0.2 |
| 25°C / 60% RH | 1 Month | 99.7 | 0.3 |
| 3 Months | 99.5 | 0.5 | |
| 6 Months | 99.2 | 0.8 | |
| 40°C / 75% RH | 1 Month | 98.5 | 1.5 |
| 3 Months | 96.2 | 3.8 | |
| 6 Months | 92.1 | 7.9 | |
| UV Light Exposure | 1 Month | 95.0 | 5.0 |
| 3 Months | 88.3 | 11.7 | |
| 6 Months | 80.5 | 19.5 |
Note: This data is illustrative and serves as an example of expected trends in an accelerated stability study. Actual results for this compound may vary.
Visualizations
Caption: Workflow for a typical stability study of a chemical standard.
Caption: Primary degradation pathways for an ester like this compound.
References
- 1. scentjourner.com [scentjourner.com]
- 2. scentjourner.com [scentjourner.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Gas–liquid chromatography of terpenes. Part III. The use of oleic acid esters as liquid phases - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
Technical Support Center: Mitigating Interference from Structurally Similar Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of interference from structurally similar compounds in their experimental work. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter.
Table of Contents
-
Immunoassay Troubleshooting Guide
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
-
Experimental Protocols
-
Signaling Pathway Interference
Immunoassay Troubleshooting Guide
Interference from structurally similar compounds in immunoassays can lead to inaccurate quantification and false-positive or false-negative results. This guide provides solutions to common problems.
Frequently Asked Questions (FAQs) - Immunoassays
Q1: What is cross-reactivity in an immunoassay, and how can I identify it?
A1: Cross-reactivity occurs when an antibody in your assay binds to molecules that are structurally similar to the target analyte, leading to an overestimation of the analyte's concentration. To identify cross-reactivity, you should test compounds that are structurally analogous to your target analyte.
Experimental Protocol to Test for Cross-Reactivity:
-
Prepare a dilution series of your target analyte (standard) and the potential cross-reacting compounds.
-
Run a competitive immunoassay:
-
Add a fixed concentration of your primary antibody and the diluted standard or potential cross-reactant to separate tubes.
-
Add a fixed concentration of an enzyme-conjugated version of your target analyte.
-
Incubate to allow for competitive binding.
-
Transfer the mixtures to a pre-coated microtiter plate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and measure the signal.
-
-
Analyze the data: Plot the signal against the concentration for your standard and the tested compounds. Determine the IC50 value (the concentration that inhibits 50% of the signal) for each. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Structurally Similar Compound) x 100%
Q2: My immunoassay is showing high background signal. What are the common causes and how can I reduce it?
A2: High background in an ELISA can obscure the specific signal from your analyte, reducing the sensitivity of your assay.[1] Common causes include insufficient washing, inadequate blocking, or non-specific binding of antibodies.[1][2]
Troubleshooting High Background Signal:
| Probable Cause | Solution | Expected Outcome |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Add a 30-second soak time between each wash.[1] Ensure all wells are completely aspirated after each wash. | Reduction in non-specifically bound reagents, leading to lower background. |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[1] Test different blocking agents (e.g., non-fat dry milk, casein, or commercial blockers).[3][4] Extend the blocking incubation time.[1] | More effective saturation of non-specific binding sites on the plate, reducing background noise. |
| High Antibody Concentration | Titrate your primary and/or secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. | Lower antibody concentrations can reduce non-specific binding and background signal. |
| Cross-Reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity. | Ensures that the signal is generated only from the specific binding of the primary antibody. |
Quantitative Comparison of Blocking Agents for ELISA:
| Blocking Agent | Typical Concentration | Background OD (Example) | Signal-to-Noise Ratio (Example) |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 0.250 | 10 |
| Non-Fat Dry Milk | 1-5% (w/v) | 0.200 | 15 |
| Casein | 1-2% (w/v) | 0.150 | 20 |
| Commercial Blocker A | Manufacturer's Rec. | 0.120 | 25 |
| Commercial Blocker B | Manufacturer's Rec. | 0.100 | 30 |
Note: The optimal blocking agent and concentration are assay-dependent and should be empirically determined. Data is illustrative.
Workflow for Identifying and Mitigating Immunoassay Interference
Caption: A workflow diagram for troubleshooting common immunoassay issues.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
In LC-MS analysis, structurally similar compounds, such as isomers and metabolites, can co-elute and have the same mass-to-charge ratio, leading to significant interference. This guide provides strategies to improve selectivity and reduce matrix effects.
Frequently Asked questions (FAQs) - LC-MS
Q1: My positional isomers are co-eluting. How can I improve their separation?
A1: The separation of positional isomers is challenging due to their similar physicochemical properties. To improve resolution, you need to enhance the selectivity of your chromatographic method.[5]
Strategies to Improve Isomer Separation:
-
Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns with different stationary phases that offer alternative separation mechanisms, such as π-π interactions. Phenyl-hexyl or pentafluorophenyl (PFP) columns are often effective for separating aromatic positional isomers.[5]
-
Mobile Phase Optimization:
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.[5]
-
pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can change the charge state of the isomers and significantly impact their retention and separation.[5]
-
-
Temperature: Varying the column temperature can also influence selectivity.
Comparison of HPLC Columns for Positional Isomer Separation (Illustrative Data):
| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism | Resolution (Rs) of Isomer Pair X |
| Standard C18 | Octadecylsilane | Hydrophobicity | 0.8 (Co-eluting) |
| Phenyl-Hexyl | Phenyl-Hexyl | Hydrophobicity, π-π interactions | 1.7 (Baseline separated) |
| PFP | Pentafluorophenyl | Hydrophobicity, π-π, dipole-dipole | 2.1 (Well resolved) |
Note: Resolution values are illustrative and depend on the specific isomers and chromatographic conditions.
Q2: I'm observing significant matrix effects (ion suppression or enhancement). What are the best strategies to mitigate this?
A2: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[6] Effective sample preparation is the most critical step to reduce matrix effects.[7]
Comparison of Sample Preparation Techniques for Matrix Effect Reduction:
| Sample Preparation Technique | Principle | Analyte Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent or acid.[8] | High | Low (often significant ion suppression remains)[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[8] | Variable (can be low for polar analytes) | Moderate to High |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent.[8] | High | High (especially with mixed-mode sorbents)[7] |
Q3: How do I develop a robust sample preparation method to remove interfering compounds?
A3: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and removing interfering compounds. A general protocol is provided below.
Workflow for LC-MS Method Development for Structurally Similar Compounds
Caption: A workflow for developing an LC-MS method to separate structurally similar compounds.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Interfering Compounds
This protocol provides a general guideline for using SPE to clean up samples before LC-MS analysis.
1. Sorbent Selection: Choose an SPE sorbent based on the properties of your analyte and the interfering compounds. Reversed-phase (e.g., C18) is common for non-polar to moderately polar analytes, while ion-exchange or mixed-mode sorbents can provide higher selectivity.
2. Conditioning:
-
Wash the SPE cartridge with 1-2 column volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Equilibrate the cartridge with 1-2 column volumes of the sample loading buffer (e.g., water or an aqueous buffer). Do not let the sorbent dry out.
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).
4. Washing:
-
Wash the cartridge with a weak solvent that will elute interfering compounds but not the analyte of interest. This step may require optimization.
5. Elution:
-
Elute the analyte with a strong solvent that disrupts the interaction between the analyte and the sorbent.
6. Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your LC mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup
LLE is a useful technique for removing highly polar or non-polar interferences.
1. pH Adjustment: Adjust the pH of the aqueous sample to ensure your analyte of interest is in a neutral, un-ionized state.
2. Solvent Selection: Choose an immiscible organic solvent in which your analyte has high solubility.
3. Extraction:
-
Mix the aqueous sample with the organic solvent in a separatory funnel.
-
Shake vigorously to allow for the partitioning of the analyte into the organic phase.
-
Allow the layers to separate.
4. Collection: Collect the organic layer containing your analyte. Multiple extractions can be performed to increase recovery.
5. Back Extraction (Optional): To further purify the sample, you can perform a back extraction by mixing the organic layer with an aqueous solution at a pH where the analyte becomes ionized, causing it to partition back into the aqueous phase, leaving neutral impurities in the organic layer.
6. Final Preparation: Evaporate the final solvent and reconstitute the analyte in a suitable solvent for analysis.
Signaling Pathway Interference
Structurally similar compounds, including off-target drug interactions, can interfere with cellular signaling pathways, leading to unintended biological effects. Understanding these interactions is crucial in drug development and toxicology.
Example: Off-Target Inhibition of a Kinase Signaling Pathway
Kinase inhibitors are designed to target specific kinases in a signaling cascade. However, due to structural similarities in the ATP-binding pockets of different kinases, these inhibitors can have off-target effects, inhibiting other kinases and disrupting unrelated signaling pathways.
The diagram below illustrates a hypothetical scenario where a drug designed to inhibit Kinase A in one pathway also inhibits Kinase X in a separate pathway due to structural similarity, leading to an unintended downstream effect.
Caption: Off-target inhibition of a kinase signaling pathway by a drug molecule.
References
- 1. arp1.com [arp1.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Calibration strategies for accurate CISTULATE quantification
Welcome to the technical support center for CISTULATE quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable measurement of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound, systematically known as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, is an ester compound primarily used as a fragrance ingredient in personal care and household products.[1][2][3][4] Accurate quantification is crucial for quality control in manufacturing, stability testing of formulations, and ensuring product consistency. For research and drug development professionals, the principles of quantifying a small molecule like this compound are applicable to a wide range of analytes where precise measurement is critical for determining pharmacokinetics, metabolism, and formulation stability.
Q2: Which analytical technique is most suitable for this compound quantification?
Liquid chromatography-mass spectrometry (LC-MS) is a highly suitable technique for the quantification of this compound. LC-MS offers high sensitivity and selectivity, allowing for the detection and quantification of the analyte even in complex matrices.[5][6]
Q3: What are the initial steps for developing an LC-MS method for this compound?
The initial steps involve:
-
Standard Preparation: Obtain a certified reference standard of this compound.
-
Solvent Selection: Test the solubility of this compound in various organic solvents to prepare stock solutions.
-
MS Optimization: Infuse a standard solution of this compound into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flow) and identify the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for tandem MS (MS/MS).
-
Chromatographic Method Development: Develop a liquid chromatography method to achieve good peak shape and retention of this compound, separating it from other matrix components. This involves selecting an appropriate column and mobile phase.
Troubleshooting Guides
Issue 1: Poor Peak Shape or No Peak Detected
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For a relatively non-polar molecule like this compound, a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid is a good starting point. |
| Incorrect Column Chemistry | Ensure the column chemistry is suitable for the analyte. A C18 or C8 column is generally a good choice for esters. |
| Sample Degradation | This compound, being an ester, can be susceptible to hydrolysis. Ensure sample and standard solutions are fresh and stored appropriately. Avoid extreme pH conditions in your sample preparation and mobile phase. |
| MS Parameters Not Optimized | Re-infuse the this compound standard to ensure optimal ionization and fragmentation parameters are being used. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Recommended Solution |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.[7] To mitigate this, use an appropriate internal standard, preferably a stable isotope-labeled version of this compound. If that is not available, a structurally similar compound that does not co-elute with other sample components can be used.[8] |
| Inconsistent Sample Preparation | Ensure a consistent and reproducible sample preparation workflow. Use precise pipetting techniques and ensure complete extraction of the analyte. The use of an internal standard added at the beginning of the sample preparation process can help to correct for variability. |
| Instrument Instability | Check the stability of the LC-MS system by injecting a standard solution multiple times to assess the reproducibility of the peak area and retention time. If there is significant drift, the system may require maintenance or re-calibration. |
| Improper Calibration Curve | Ensure the calibration curve covers the expected concentration range of the samples and has a good coefficient of determination (R² > 0.99). Use a sufficient number of calibration points. |
Issue 3: Inaccurate Quantification at Low Concentrations
| Potential Cause | Recommended Solution |
| Low Sensitivity | Optimize MS parameters for maximum sensitivity. This includes adjusting the collision energy for the product ions in MS/MS. Consider using a more sensitive instrument or a larger injection volume if possible. |
| High Background Noise | Improve sample cleanup procedures to remove interfering compounds. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure the mobile phase and LC system are clean to reduce chemical noise. |
| Inappropriate Lower Limit of Quantification (LLOQ) | The LLOQ should be established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[8] If samples are below the LLOQ, consider concentrating the sample or using a more sensitive method. |
Experimental Protocols
Protocol: Quantification of this compound in a Cream Formulation by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in a complex matrix like a cosmetic cream.
1. Materials and Reagents
-
This compound certified reference standard
-
Stable isotope-labeled this compound (this compound-d3) as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
A cosmetic cream base (as a blank matrix)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
2. Preparation of Stock and Standard Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d3 and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation
-
Accurately weigh 100 mg of the cream sample into a 2 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution.
-
Add 990 µL of acetonitrile to precipitate the cream matrix and extract this compound.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion(s)
-
This compound-d3: Precursor ion → Product ion(s)
-
5. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking the blank cream base with the this compound working standards and processing them alongside the samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Table of Calibration Strategies
| Calibration Strategy | Description | Advantages | Disadvantages |
| External Standard | A series of standards containing known concentrations of the analyte are analyzed separately from the samples. | Simple to prepare. | Does not account for matrix effects or variability in sample preparation and injection volume.[3] |
| Internal Standard | A fixed amount of a compound (internal standard) is added to all standards and samples.[6][8][9] | Compensates for variations in sample preparation, injection volume, and matrix effects.[8][9] Improves accuracy and precision. | Requires a suitable internal standard that is not present in the sample and has similar chemical properties to the analyte.[8] |
| Standard Addition | Known amounts of the analyte are added to aliquots of the sample. The concentration is determined by extrapolating the calibration curve to the x-intercept. | Effectively compensates for matrix effects as the calibration is performed in the sample matrix itself. | More time-consuming and requires more sample material. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Comparison of calibration strategies.
References
- 1. Buy this compound | 52557-97-8 [smolecule.com]
- 2. This compound | C11H18O2 | CID 55250360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fir carboxylate, 52557-97-8 [thegoodscentscompany.com]
- 4. fir carboxylate, 52557-97-8 [perflavory.com]
- 5. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implementation of an intraleukocitary cystine quantification method for diagnosis of cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Navigating HPLC Method Validation: A Comparative Guide for Cilostazol and Citicoline Analysis
In the pursuit of precise and reliable quantification of pharmaceutical compounds, the validation of analytical methods is a cornerstone of drug development and quality control. This guide addresses the likely misspelling of "CISTULATE" by providing a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for two plausible correct compounds: Cilostazol (B1669032) and Citicoline (B1669096) . Both are neurologically active drugs where accurate quantification is critical. This document serves as a practical resource for researchers, scientists, and drug development professionals by detailing experimental protocols, presenting comparative performance data, and visualizing the validation workflow.
Comparative Analysis of HPLC Method Validation for Cilostazol
Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III inhibitor and is used to treat intermittent claudication. Accurate determination of its concentration in plasma and pharmaceutical formulations is essential for pharmacokinetic studies and quality assurance.
Quantitative Performance Data
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of cilostazol and its active metabolites in human plasma.[1]
| Parameter | Cilostazol | OPC-13015 (Metabolite) | OPC-13213 (Metabolite) | OPC-13217 (Metabolite) |
| Linearity Range (ng/mL) | 5.0 - 1200.0 | 5.0 - 1200.0 | 5.0 - 1200.0 | 5.0 - 1200.0 |
| Correlation Coefficient (r) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (Relative Recovery) | 92.1% - 106.4% | 92.1% - 106.4% | 92.1% - 106.4% | 92.1% - 106.4% |
| Precision (%CV) | 4.6% - 6.5% | 4.6% - 6.5% | 4.6% - 6.5% | 4.6% - 6.5% |
Experimental Protocol: LC-MS/MS Method for Cilostazol in Human Plasma
This protocol is based on a validated method for the simultaneous determination of cilostazol and its three active metabolites.[1]
1. Sample Preparation:
- Liquid-Liquid Extraction: Extract cilostazol, its metabolites, and an internal standard (OPC-3930) from human plasma.
- Solid-Phase Extraction (SPE): Further purify the extract using a Sep-Pak silica (B1680970) column.
- Reconstitution: Evaporate the eluent from the SPE column and reconstitute the residue in a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) (2:8 v/v).
2. Chromatographic Conditions:
- HPLC System: A system capable of gradient elution.
- Column: Supelcosil LC-18-DB (dimensions not specified).
- Mobile Phase: A gradient elution program over 17.5 minutes (specific gradient not detailed).
- Flow Rate: Not specified.
- Injection Volume: Not specified.
- Column Temperature: Not specified.
3. Detection:
- Detector: Tandem mass spectrometer (MS/MS) with a Turbo Ionspray interface.
- Ionization Mode: Positive ion mode.
4. Validation Parameters:
- Specificity: Assessed by analyzing six different lots of blank human plasma to ensure no interference from endogenous substances.
- Linearity: Determined by a standard curve over the range of 5.0-1200.0 ng/mL for all analytes.
- Accuracy and Precision: Evaluated by analyzing quality control samples at three different concentrations.
- Stability: Assessed under various conditions (e.g., freeze-thaw, short-term benchtop).
Comparative Analysis of HPLC Method Validation for Citicoline
Citicoline is a nootropic compound used in the treatment of stroke and cognitive impairment. Its quantification in pharmaceutical dosage forms is crucial for ensuring product quality.
Quantitative Performance Data
The following table presents the performance characteristics of a validated RP-HPLC method for the simultaneous estimation of Citicoline and a preservative, Methyl Paraben, in an oral drop formulation.[2]
| Parameter | Citicoline Sodium | Methyl Paraben |
| Linearity Range (ppm) | 80 - 120 | 8 - 12 |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Retention Time (min) | 2.06 | 14.68 |
| % Purity | >99.0% | >99.0% |
| LOD (based on other studies) | 0.025 µg/mL (for Vildagliptin)[3] | - |
| LOQ (based on other studies) | 0.054 µg/mL (for Vildagliptin)[3] | - |
Note: LOD and LOQ values for Citicoline were not explicitly stated in the primary source but are included from a similar HPLC validation study for context.
Experimental Protocol: RP-HPLC Method for Citicoline in Oral Drops
This protocol is derived from a validated method for the simultaneous determination of citicoline sodium and methyl paraben.[2]
1. Sample Preparation:
- Prepare standard solutions of Citicoline Sodium and Methyl Paraben in the mobile phase.
- Dilute the oral drop formulation with the mobile phase to achieve a concentration within the linear range.
2. Chromatographic Conditions:
- HPLC System: Isocratic High-Performance Liquid Chromatography system with a UV detector.
- Column: Merck C8 (250mm x 4.6 mm, 5µm particle size).
- Mobile Phase: 0.1 M monobasic potassium phosphate: Methanol (70:30, v/v).
- Flow Rate: 1.5 ml/min.
- Injection Volume: 10 µl.
- Column Temperature: 30°C.
3. Detection:
- Detector: UV Detector.
- Wavelength: 294 nm.
4. Validation Parameters (as per ICH Guidelines):
- Linearity: Assessed over the range of 80-120 ppm for citicoline sodium and 8-12 ppm for methyl paraben.
- Precision: Evaluated through repeatability and intermediate precision studies.
- Accuracy: Determined by recovery studies.
- Specificity: Confirmed by the absence of interfering peaks at the retention times of the analytes.
- Sensitivity: Determined by calculating the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of a typical HPLC method validation process, applicable to both Cilostazol and Citicoline, as guided by the International Conference on Harmonisation (ICH) guidelines.
Caption: General workflow for HPLC method validation.
This guide provides a foundational comparison of HPLC method validation for Cilostazol and Citicoline. Researchers should always refer to the specific requirements of regulatory bodies and the unique characteristics of their sample matrix when developing and validating their own analytical methods.
References
Comparative Toxicity of CISTULATE and its Isomers: A Methodological Guide
Disclaimer: As of December 2025, publicly available scientific literature and toxicological databases do not contain specific comparative toxicity data for "CISTULATE" and its isomers. This compound is primarily documented as a fragrance ingredient with a pine-like character.[1][2] The oral LD50 in mammals is reported to be 5000 mg/kg, indicating low acute toxicity.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the comparative toxicological assessment of a compound and its isomers, using this compound as a hypothetical subject. The principles and methodologies outlined are based on established toxicological testing strategies and the known differences in biological activity among isomers of other chemical compounds.[3][4][5]
The Significance of Isomerism in Toxicology
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[6][7][8] These structural differences can be subtle, as in the case of stereoisomers, or more distinct as with structural isomers. Such variations can lead to significant differences in how a molecule interacts with biological systems, including metabolic pathways and therapeutic targets.[3][9] Consequently, isomers of the same compound can exhibit markedly different pharmacological and toxicological profiles.[4][5][10] A well-known example is the drug thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects.[9]
For a compound like this compound, it is plausible that different isomers could exist, each with a unique toxicity profile. A thorough toxicological evaluation would therefore necessitate the separate assessment of each isomer to identify any potential hazards.
Hypothetical Framework for a Comparative Toxicity Study
A comprehensive comparative toxicity assessment of this compound and its isomers would involve a tiered approach, beginning with in vitro assays to screen for potential toxicities and progressing to more complex in vivo studies to understand the effects in a whole organism.[11][12][13]
Table 1: Hypothetical Acute Toxicity Data for this compound Isomers
| Isomer | Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg, rabbit) | Inhalation LC50 (mg/L, 4h, rat) |
| Isomer A | (Hypothetical) | XXX-XX-X | >5000 | >2000 | >5 |
| Isomer B | (Hypothetical) | YYY-YY-Y | 2500 | 1500 | 2.1 |
| Isomer C | (Hypothetical) | ZZZ-ZZ-Z | 4000 | >2000 | 4.5 |
Data presented in this table is purely hypothetical and for illustrative purposes only.
Table 2: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM) in HepG2 and A549 Cell Lines
| Isomer | HepG2 (Liver) | A549 (Lung) |
| Isomer A | >1000 | >1000 |
| Isomer B | 150 | 250 |
| Isomer C | 750 | 800 |
Data presented in this table is purely hypothetical and for illustrative purposes only.
Table 3: Hypothetical Genotoxicity Assessment of this compound Isomers
| Isomer | Ames Test (Salmonella typhimurium) | In Vitro Micronucleus Assay (CHO cells) |
| Isomer A | Negative | Negative |
| Isomer B | Positive (with S9 activation) | Positive |
| Isomer C | Negative | Equivocal |
Data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of toxicological studies. Below are standard protocols for key experiments that would be employed in a comparative toxicity assessment.
Acute Oral Toxicity (as per OECD Guideline 423)
-
Objective: To determine the acute oral toxicity (LD50) of each isomer.
-
Test System: Female rats, typically of the Wistar strain.
-
Procedure: A single dose of the test substance is administered orally to a group of animals. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 is calculated based on the dose that causes mortality in 50% of the test animals.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To assess the concentration at which each isomer induces cell death.
-
Test System: Human cell lines, such as HepG2 (liver) and A549 (lung), are commonly used.[14]
-
Procedure: Cells are cultured in 96-well plates and exposed to a range of concentrations of each isomer for a specified period (e.g., 24 or 48 hours). The MTT reagent is then added, which is converted to a colored formazan (B1609692) product by viable cells. The absorbance is measured, and the IC50 (the concentration that inhibits cell growth by 50%) is calculated.
Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471)
-
Objective: To assess the mutagenic potential of each isomer.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. The number of revertant colonies is counted.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.
Caption: Tiered testing strategy for comparative toxicity assessment of isomers.
Caption: Hypothetical signaling pathway for isomer-induced apoptosis.
References
- 1. fir carboxylate, 52557-97-8 [thegoodscentscompany.com]
- 2. fir carboxylate, 52557-97-8 [perflavory.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pioneerpublisher.com [pioneerpublisher.com]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Structural isomer - Wikipedia [en.wikipedia.org]
- 9. sciencealert.com [sciencealert.com]
- 10. Chiral drugs - Wikipedia [en.wikipedia.org]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. tandfonline.com [tandfonline.com]
- 13. In Vivo and in Vitro Assays To Assess the Health Effects of Environmental Tobacco Smoke - Environmental Tobacco Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Analysis of Olfactory Thresholds in Cistulate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Olfactory Thresholds of 4-MCHM Isomers
As a proxy for cistulate enantiomers, the following table summarizes the quantitative data on the air odor threshold concentrations for the cis- and trans-isomers of 4-methylcyclohexane methanol (B129727) (4-MCHM). This data highlights the significant difference in olfactory perception that can exist between stereoisomers.
| Isomer | Odor Descriptor(s) | Air Odor Threshold Concentration (ppb-v) | 95% Confidence Interval (ppb-v) |
| trans-4-MCHM | Licorice, Sweet | 0.060 | 0.040 - 0.091 |
| cis-4-MCHM | - | ~120 (approx. 2000x higher than trans) | - |
Data sourced from a study on the chemical spill of crude 4-MCHM in West Virginia[1].
The trans-isomer of 4-MCHM is the dominant odorant, with a significantly lower odor threshold, making it detectable at much smaller concentrations[1]. In contrast, the cis-isomer has an odor threshold approximately 2000 times higher, rendering it far less potent[1]. This dramatic difference underscores the high degree of selectivity of olfactory receptors.
Experimental Protocols: Determination of Olfactory Thresholds
The determination of odor detection thresholds is a specialized process that combines analytical chemistry with sensory analysis. The most common and robust method is Gas Chromatography-Olfactometry (GC-O).
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that separates volatile compounds in a sample using a gas chromatograph (GC) and allows a human assessor to sniff the effluent from the GC column to detect and characterize odors[2][3][4][5][6].
Key Steps:
-
Sample Preparation: The sample containing the volatile compounds of interest is prepared, often by extraction or headspace analysis.
-
Gas Chromatographic Separation: The prepared sample is injected into a GC equipped with a chiral column capable of separating the enantiomers. The column separates the compounds based on their physicochemical properties.
-
Effluent Splitting: The effluent from the GC column is split into two paths. One path leads to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other path is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist or a group of assessors sniffs the effluent from the sniffing port. The assessor records the time of odor detection, the perceived odor quality (descriptors), and the odor intensity.
-
Threshold Determination: To determine the odor threshold, a dilution series of the sample is prepared and analyzed by GC-O. The lowest concentration at which the odor of a specific compound is detected by a certain percentage of the panel (typically 50%) is defined as the odor detection threshold[2][7]. Common methods for threshold determination in GC-O include:
-
Detection Frequency: A panel of assessors evaluates the sample, and the number of panelists who detect an odor at a specific retention time is recorded[2].
-
Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample is serially diluted, and each dilution is analyzed until no odor is detected. The highest dilution at which an odor is still perceived determines the flavor dilution (FD) factor, which is related to the odor potency[2].
-
Direct Intensity: Assessors rate the perceived intensity of the odorants at the sniffing port[2].
-
Mandatory Visualizations
Caption: Experimental workflow for olfactory threshold determination using GC-O.
References
- 1. Tale of two isomers: complexities of human odor perception for cis- and trans-4-methylcyclohexane methanol from the chemical spill in West Virginia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 3. aidic.it [aidic.it]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]
- 5. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Odor detection threshold - Wikipedia [en.wikipedia.org]
Cross-Validation of Analytical Methods for Cystine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cystine is crucial for advancing research and therapeutic interventions, particularly in the context of metabolic disorders like cystinosis. This guide provides an objective comparison of the two predominant analytical methods for cystine quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS/MS). The information presented, supported by experimental data, aims to assist in the selection and implementation of the most suitable method for specific research needs.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for cystine analysis depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and throughput. While HPLC-UV is a robust and cost-effective method, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for clinical research and diagnostics where low levels of detection are critical.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on physicochemical properties, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Lower, with Limits of Quantification (LOQ) typically in the low pmol range.[1][2] | Higher, with LOQs in the low μM to fmol range.[3] |
| Specificity | Good, but may be susceptible to interference from co-eluting compounds. | Excellent, highly specific due to mass-based detection. |
| Linearity Range | Typically in the range of 2.5–300 μmol L⁻¹.[1][2] | Wide linear range, for example, 0.078-100 μM.[3] |
| Precision (%CV) | Intra- and inter-day precision values are generally below 15%.[1][2] | Excellent precision, with intra- and inter-day %CVs often ≤10%.[3] |
| Sample Throughput | Moderate, with run times that can be optimized. | High, with rapid analysis times, often around 3 minutes per sample.[3] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Derivatization | Often required to introduce a UV-absorbing chromophore.[1][2] | Can often be performed without derivatization.[3] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of cystine in biological samples.
HPLC-UV Method for Cystine Analysis
This method often involves a pre-column derivatization step to allow for UV detection.
1. Sample Preparation (from Plasma or Urine):
-
Reduction: Treat the sample with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce disulfide bonds, converting cystine to cysteine.[1][2]
-
Protein Precipitation: Precipitate proteins using an agent such as an acid or organic solvent. Centrifuge to separate the precipitated proteins.
-
Derivatization: React the supernatant containing the reduced thiols with a derivatizing agent, for example, 2-chloro-1-methylquinolinium tetrafluoroborate, to form a stable, UV-absorbing derivative.[1][2]
-
Injection: Inject the derivatized sample into the HPLC system.
2. HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used, such as an Aeris PEPTIDE XB-C18 (150 mm × 4.6 mm, 3.6 µm).[1][2]
-
Mobile Phase: An isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., water and ethanol) is often employed.[1][2]
-
Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[1][2]
-
Detection: UV detection is performed at a wavelength corresponding to the maximum absorbance of the derivative (e.g., 355 nm).[1][2]
LC-MS/MS Method for Cystine Analysis
This method offers high sensitivity and specificity and can often be performed without derivatization.
1. Sample Preparation (from Leukocytes):
-
Cell Lysis: Isolate leukocytes from whole blood and lyse the cells to release intracellular contents.
-
Protein Precipitation: Precipitate proteins using a suitable agent like 12% trichloroacetic acid, which has been shown to provide high sensitivity.[3]
-
Supernatant Collection: Centrifuge the sample and collect the supernatant for analysis.
-
Internal Standard: Add a stable isotope-labeled internal standard, such as d4-cystine, to the sample to ensure accurate quantification.[4]
2. LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often used for fast and efficient separation.
-
Column: A suitable column for separating polar compounds, such as a C18 column, is employed.
-
Mobile Phase: A gradient elution with mobile phases consisting of water and acetonitrile (B52724) with an acid modifier (e.g., 0.1% formic acid) is common.[5]
-
Mass Spectrometry: A tandem mass spectrometer is used for detection. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3] The specific mass transitions for cystine and the internal standard are monitored.
Signaling and Metabolic Pathways
Understanding the biological context of cystine is essential for interpreting analytical results. The following diagrams illustrate the metabolic pathway of cystine and the pathophysiology of cystinosis.
The diagram above illustrates the key pathways of cysteine metabolism. Cysteine can be synthesized from methionine via the transsulfuration pathway or taken up from the extracellular environment in its oxidized form, cystine, which is then reduced to cysteine.[6][7][8][9] Cysteine is a precursor for the synthesis of glutathione (GSH), taurine, and can be catabolized to pyruvate.[10]
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Cysteine metabolism - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. KEGG PATHWAY: Cysteine and methionine metabolism - Allomeiothermus silvanus [kegg.jp]
- 9. CYSTEINE METABOLISM | PPTX [slideshare.net]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Fragrance Stability: CISTULATE™ vs. Other Monoterpene Esters
In the dynamic landscape of fragrance formulation, the longevity and stability of aromatic compounds are paramount. Monoterpene esters are a vital class of molecules, prized for their diverse and pleasant scents. However, their inherent volatility and susceptibility to degradation pose significant challenges for perfumers and product developers. This guide provides an objective comparison of the fragrance stability of CISTULATE™, a proprietary monoterpene ester, with other commonly used monoterpene esters, namely Linalyl Acetate (B1210297) and Geranyl Acetate. This analysis is supported by established experimental protocols to provide a framework for empirical evaluation.
Introduction to Monoterpene Esters
Monoterpene esters are formed through the reaction of a monoterpene alcohol with an acid, typically acetic acid. They are characterized by their often fruity and floral aromas and are key components in many essential oils and fragrance formulations.[1] Their chemical structure, particularly the presence of double bonds and ester linkages, influences their scent profile, volatility, and stability.
This compound™ (methyl (1R,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl carbonate) is a fragrance ingredient with a complex odor profile, often described as having piney, citrus, and fresh characteristics.[2] Its bicyclic structure is a key differentiator from many common acyclic monoterpene esters.
Linalyl Acetate is a naturally occurring phytochemical that is a major component of essential oils like lavender and bergamot.[3][4] It possesses a fresh, sweet, and slightly citrusy aroma.[4] However, it is often cited as being one of the more unstable acetate esters.[5]
Geranyl Acetate is another common monoterpene ester found in essential oils such as geranium and rose.[6][7] It has a sweet, fruity, and floral rose-like scent and is generally considered to have good stability in various applications.[7][8]
Factors Influencing Fragrance Stability
The stability of a fragrance compound is its ability to maintain its chemical integrity and sensory characteristics over time and under various environmental conditions. Several factors can contribute to the degradation of monoterpene esters:
-
Oxidation: The presence of double bonds in the carbon skeleton of many monoterpenes makes them susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. This can lead to the formation of off-odors and a decrease in fragrance intensity.
-
Hydrolysis: The ester linkage can be susceptible to hydrolysis, particularly in aqueous or highly acidic/alkaline environments. This reaction breaks the ester down into its constituent alcohol and acid, altering the fragrance profile.
-
Temperature: Elevated temperatures can accelerate the rates of both oxidation and hydrolysis, leading to faster degradation of the fragrance molecule.
-
Light Exposure: UV radiation can provide the energy to initiate degradation reactions, particularly oxidation.
-
Matrix Effects: The stability of a fragrance ingredient can also be influenced by the other components in the formulation, such as solvents, surfactants, and other fragrance molecules.
Comparative Stability Data
While direct, publicly available, side-by-side comparative stability studies of this compound™ against other monoterpene esters are limited, we can infer relative stability based on their chemical structures and information from various sources. The bicyclic and saturated ring structure of the core of this compound™ suggests a potentially higher resistance to oxidation compared to the acyclic structures of linalyl acetate and geranyl acetate, which contain reactive double bonds.
The following table presents illustrative data based on expected chemical stability and information from fragrance industry literature. This data should be confirmed by direct experimental testing using the protocols outlined below.
| Parameter | This compound™ | Linalyl Acetate | Geranyl Acetate | Reference |
| Chemical Structure | Bicyclic Ester | Acyclic Ester | Acyclic Ester | [3][6][9] |
| Odor Profile | Pine, Citrus, Fresh | Floral, Sweet, Citrus | Floral, Fruity, Rose | [2][4][7] |
| Molecular Weight ( g/mol ) | 182.26 | 196.29 | 196.29 | [3][7][9] |
| Flash Point (°C) | 93.89 | 69.6 | 104 | [2][4][6] |
| Relative Oxidative Stability | High (Expected) | Low | Moderate | [5][8] |
| Relative Hydrolytic Stability | Moderate to High (Expected) | Low to Moderate | Moderate | [5] |
| Illustrative Half-life (Accelerated Aging at 40°C in Ethanol (B145695), days) | 90 | 30 | 60 | N/A |
| Illustrative Odor Intensity Retention (after 4 weeks at 40°C) | 85% | 50% | 70% | N/A |
Note: The illustrative data is based on general principles of chemical stability and qualitative statements from various sources. Actual values will vary depending on the specific formulation and test conditions.
Experimental Protocols
To empirically determine the fragrance stability of this compound™ in comparison to other monoterpene esters, the following experimental protocols are recommended.
Accelerated Stability Testing via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides quantitative data on the degradation of the fragrance compounds over time under stressed conditions.
Objective: To quantify the concentration of this compound™, Linalyl Acetate, and Geranyl Acetate in a fragrance formulation over time under accelerated aging conditions.
Methodology:
-
Sample Preparation:
-
Prepare identical solutions of this compound™, Linalyl Acetate, and Geranyl Acetate (e.g., 1% w/w) in a suitable solvent base (e.g., ethanol).
-
Dispense equal volumes of each solution into multiple sealed glass vials suitable for headspace analysis.
-
-
Aging Conditions:
-
Store the vials in a stability chamber at an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
Protect the samples from light to isolate the effect of heat.
-
A control set of samples should be stored at a lower temperature (e.g., 4°C).
-
-
Headspace Sampling and GC-MS Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a set of vials for analysis.
-
Equilibrate the vials at a consistent temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[10]
-
Use a solid-phase microextraction (SPME) fiber to sample the headspace for a defined time.[10][11]
-
Inject the extracted analytes into a GC-MS system.
-
-
GC-MS Parameters (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan mode (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound™, Linalyl Acetate, and Geranyl Acetate based on their retention times and mass spectra.
-
Quantify the peak area of each compound at each time point.
-
Calculate the percentage of each compound remaining relative to the initial concentration (time 0).
-
Plot the concentration of each ester as a function of time to determine the degradation kinetics and estimate the half-life.
-
Sensory Evaluation of Fragrance Longevity
This method provides qualitative and semi-quantitative data on how the perceived scent profile and intensity change over time.
Objective: To assess the perceived longevity and character of this compound™, Linalyl Acetate, and Geranyl Acetate on a neutral substrate.
Methodology:
-
Panelist Training:
-
Select and train a panel of sensory assessors (typically 8-12 individuals) to recognize and rate the intensity of different fragrance notes.
-
-
Sample Application:
-
Dip standard fragrance blotters into 1% solutions of this compound™, Linalyl Acetate, and Geranyl Acetate in ethanol for a standardized amount of time.
-
Allow the blotters to air-dry for a set period (e.g., 1 minute).
-
-
Sensory Evaluation:
-
At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), the panelists will evaluate the fragrance intensity of each blotter.[12]
-
Intensity can be rated on a labeled magnitude scale (LMS) or a simple numerical scale (e.g., 0-10, where 0 is no odor and 10 is very strong).[13]
-
Panelists should also provide descriptors of the fragrance character at each time point to track changes in the scent profile.[14]
-
-
Data Analysis:
-
Calculate the average intensity rating for each fragrance at each time point.
-
Plot the average intensity versus time to create a longevity curve for each compound.
-
Analyze the fragrance descriptors to identify any changes in the scent profile over time, which may indicate degradation.
-
Visualizations
Degradation Pathway of Monoterpene Esters
Caption: General degradation pathways for monoterpene esters.
Experimental Workflow for Fragrance Stability Testing
References
- 1. Esters, terpenes and flavours [wisdomlib.org]
- 2. fir carboxylate, 52557-97-8 [thegoodscentscompany.com]
- 3. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Linalyl acetate - Wikipedia [en.wikipedia.org]
- 5. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 6. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]
- 7. Geranyl Acetate | Geranyl Acetate Information & Details - Elchemy [elchemy.com]
- 8. Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. This compound | C11H18O2 | CID 55250360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 13. researchgate.net [researchgate.net]
- 14. umbrex.com [umbrex.com]
CISTULATE: A Comparative Analysis of In Vivo and In Vitro Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro toxicological profiles of CISTULATE, a fragrance ingredient. The following sections present quantitative data from key toxicological studies, detailed experimental protocols for the cited assays, and a proposed metabolic pathway.
Data Presentation: Summary of Toxicological Endpoints
The toxicological data for this compound, gathered from a variety of studies, indicates a low toxicity profile. A summary of the key quantitative findings is presented in the tables below.
In Vitro Toxicity Data
| Test Type | Cell Line/Organism | Concentration Range | Results | Conclusion |
| Ames Test | Salmonella typhimurium | Not Specified | No increase in revertant colonies | Not Mutagenic[1] |
| Mammalian Cell Micronucleus Assay | Human Peripheral Blood Lymphocytes | Not Specified | No significant increase in micronuclei | Not Clastogenic[1][2] |
In Vivo Toxicity Data
| Test Type | Species | Dose Levels | Key Findings | Conclusion |
| Acute Oral Toxicity (LD50) | Mammal (species unspecified) | Not Specified | LD50: 5000 mg/kg | Low Acute Toxicity[3] |
| Repeated Dose 28-Day Oral Toxicity* | Sprague Dawley Rats | 0, 50, 150, 1000 mg/kg/day | NOAEL: 150 mg/kg/day | Low Sub-acute Toxicity[2] |
| Skin Sensitization (Guinea Pig Maximization Test) | Guinea Pig | Not Specified | No skin sensitization observed | Not a Skin Sensitizer[2] |
| Phototoxicity/Photoallergenicity | Not Specified | Not Applicable | No significant UV/Vis absorbance | Unlikely to be Phototoxic/Photoallergenic[2] |
*Data from a study on a structurally related compound, used as a surrogate.
Experimental Protocols
The following are detailed methodologies for the key toxicological assays cited in this guide, based on internationally recognized OECD guidelines.
In Vitro Assays
1. Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471
This assay evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli are used to detect different types of mutations.
-
Procedure: The bacterial strains are exposed to this compound at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar (B569324) medium.
-
Evaluation: After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
2. In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487
This test identifies substances that cause chromosomal damage in mammalian cells.
-
Test System: Human peripheral blood lymphocytes or other suitable mammalian cell lines are used.
-
Procedure: Cell cultures are exposed to this compound at a range of concentrations. The cells are then treated with a cytokinesis inhibitor (like cytochalasin B) to allow for the identification of cells that have completed one cell division.
-
Evaluation: The cells are harvested, stained, and scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
In Vivo Assays
1. Acute Oral Toxicity - Acute Toxic Class Method - Based on OECD Guideline 423
This study provides information on the potential lethality of a substance after a single oral dose.
-
Test System: Typically, female rats are used.
-
Procedure: A stepwise procedure is used where a small group of animals (usually 3) is dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher dose level, or termination of the study.
-
Evaluation: The Lethal Dose 50 (LD50), the statistically estimated dose that would be lethal to 50% of the animals, is determined. The LD50 value is used to classify the substance according to its acute toxicity.
2. Repeated Dose 28-Day Oral Toxicity Study in Rodents - Based on OECD Guideline 407
This study provides information on the potential adverse effects of a substance following repeated oral administration over 28 days.
-
Test System: Typically, Sprague Dawley rats are used, with both male and female animals in each dose group.
-
Procedure: The test substance is administered daily by gavage or in the diet at three or more dose levels, plus a control group, for 28 days. Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored weekly.
-
Evaluation: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of organs and tissues is performed. The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.
3. Skin Sensitization: Guinea Pig Maximization Test (GPMT) - Based on OECD Guideline 406
This test assesses the potential of a substance to cause skin sensitization (allergic contact dermatitis).
-
Test System: Albino guinea pigs are used.
-
Procedure: The test consists of two phases: an induction phase and a challenge phase.
-
Induction: The animals are initially exposed to the test substance by intradermal injection (with an adjuvant to enhance the immune response) and then by topical application one week later.
-
Challenge: Two weeks after the induction phase, the animals are challenged with a topical application of the test substance.
-
-
Evaluation: The skin reactions at the challenge site are observed and scored for erythema and edema. The incidence and severity of the skin reactions in the test group are compared to a control group. A substance is considered a sensitizer (B1316253) if a significantly higher proportion of animals in the test group show a positive skin reaction compared to the control group.
Mandatory Visualizations
Experimental Workflow: In Vitro Toxicity Assessment
Caption: Workflow for in vitro toxicity testing of this compound.
Experimental Workflow: In Vivo Toxicity Assessment
Caption: Workflow for in vivo toxicity testing of this compound.
Proposed Metabolic Pathway of this compound
As a carboxylate ester, this compound is expected to undergo hydrolysis as its primary metabolic pathway.
Caption: Proposed metabolic pathway for this compound.
References
Comparison of different synthesis routes for CISTULATE
For researchers, scientists, and professionals in drug development and fragrance chemistry, the efficient synthesis of target molecules is a critical aspect of product development. CISTULATE®, a valuable fragrance ingredient known chemically as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, presents several synthetic pathways. This guide provides a comparative analysis of two primary routes for its synthesis: Fischer Esterification of Camphenoic Acid and a Diels-Alder Cycloaddition approach.
This document outlines the methodologies, experimental data, and logical workflows for each synthetic route, offering a clear comparison to aid in selecting the most suitable method based on factors such as yield, atom economy, and precursor availability.
Data Summary
| Parameter | Route 1: Fischer Esterification | Route 2: Diels-Alder Cycloaddition |
| Starting Materials | Camphenoic Acid, Methanol | Cyclopentadiene (B3395910), Methyl Methacrylate (B99206) |
| Key Reactions | Fischer Esterification | Diels-Alder Reaction, Hydrogenation |
| Catalyst | Sulfuric Acid (H₂SO₄) | Lewis Acid (e.g., AlCl₃), Pd/C |
| Reaction Temperature | 60-80°C | 0°C to room temperature (Diels-Alder), Room temperature (Hydrogenation) |
| Reaction Time | 2-6 hours | Variable (typically several hours for each step) |
| Reported Yield | 75-90%[1] | Potentially lower overall yield due to multiple steps |
| Purity | High, requires purification | Requires purification after each step |
| Scalability | Established industrial process | Potentially complex for large-scale production |
Route 1: Fischer Esterification of Camphenoic Acid
This is the predominant industrial method for synthesizing this compound®.[1] It is a straightforward and well-established process that involves the acid-catalyzed esterification of camphenoic acid with methanol.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve camphenoic acid (3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid) in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux at a temperature between 60-80°C and maintain for 2-6 hours.[1]
-
Workup: After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation to yield this compound®.
Synthesis Pathway
Caption: Fischer Esterification of Camphenoic Acid to this compound®.
Route 2: Diels-Alder Cycloaddition
This route builds the characteristic bicyclo[2.2.1]heptane core of this compound® through a [4+2] cycloaddition reaction, a powerful tool in organic synthesis. While not the primary industrial route, it offers a convergent approach starting from simpler, readily available precursors.
Experimental Protocol
-
Diels-Alder Reaction:
-
In a reaction vessel, cool a solution of methyl methacrylate in a suitable solvent (e.g., dichloromethane) to 0°C.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the dienophile.
-
Slowly add freshly cracked cyclopentadiene to the mixture.
-
Allow the reaction to proceed at low temperature and then warm to room temperature over several hours.
-
Quench the reaction and perform an aqueous workup to isolate the bicyclic alkene intermediate.
-
-
Hydrogenation:
-
Dissolve the intermediate from the previous step in a suitable solvent like ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter off the catalyst and concentrate the solvent to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or distillation to yield this compound®.
Synthesis Pathway
Caption: Diels-Alder synthesis of this compound®.
Comparison and Conclusion
The Fischer Esterification of camphenoic acid is a robust and high-yielding method, making it the preferred route for industrial-scale production of this compound®.[1] Its primary advantage lies in its simplicity and efficiency, assuming the availability of the camphenoic acid precursor.
The Diels-Alder Cycloaddition approach offers greater flexibility in terms of starting materials, utilizing simple and inexpensive diene and dienophile. However, this multi-step synthesis may result in a lower overall yield and requires more complex purification procedures. This route is particularly valuable in a research setting for the synthesis of analogues and for exploring structure-activity relationships, as modifications to the initial diene and dienophile can lead to a variety of derivatives.
The choice between these synthetic routes will ultimately depend on the specific requirements of the research or production goal, including scale, cost, and the desired level of molecular diversity.
References
Evaluating the Biodegradability of CISTULATE in the Landscape of Fragrance Compounds
A Comparative Guide for Researchers and Drug Development Professionals
The fragrance industry is increasingly navigating the dual demands of creating captivating scents while ensuring minimal environmental impact. A key aspect of this sustainable approach is the biodegradability of fragrance compounds. This guide provides a comparative evaluation of the biodegradability of CISTULATE®, a fragrance ingredient with a characteristic pine and cistus profile, against other commonly used fragrance compounds. This analysis is based on established testing protocols and available experimental data to inform researchers, scientists, and drug development professionals on the environmental fate of these molecules.
Understanding Biodegradability of Fragrance Ingredients
The biodegradability of a chemical substance refers to its susceptibility to being broken down by microorganisms into simpler substances like carbon dioxide, water, and biomass.[1] In the context of fragrance ingredients, which are often released into aquatic environments through "down-the-drain" products, "ready biodegradability" is a critical parameter.[2] A substance is classified as readily biodegradable if it undergoes rapid and ultimate biodegradation in an aquatic environment under stringent laboratory conditions.[3] The Organisation for Economic Co-operation and Development (OECD) has established a series of tests to assess this, with the OECD 301F Manometric Respirometry Test being a widely used method.[3][4] In this test, a substance is considered readily biodegradable if it achieves at least 60% biodegradation within a 28-day period, and this level of degradation is reached within a 10-day window that begins once 10% biodegradation is achieved.[3]
Biodegradability Profile of this compound®
This compound®, chemically identified as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, has been evaluated for its environmental safety. According to a safety assessment by the Research Institute for Fragrance Materials (RIFM), this compound® was found not to be Persistent, Bioaccumulative, and Toxic (PBT) as per the IFRA Environmental Standards.[5] While this assessment indicates a favorable environmental profile, specific quantitative data from ready biodegradability tests like the OECD 301F are not publicly available in the reviewed literature.
Comparative Analysis of Fragrance Compound Biodegradability
To provide a comprehensive understanding of where this compound® might stand in terms of biodegradability, this guide presents data from OECD 301F tests for a range of other fragrance compounds. The selection includes substances with varying chemical structures and observed biodegradation percentages.
Table 1: Comparative Biodegradability of Selected Fragrance Compounds (OECD 301F)
| Fragrance Compound | Chemical Structure | % Biodegradation (28 days) | Classification |
| Camphene | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene- | 78%[6] | Readily Biodegradable |
| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | >60% | Readily Biodegradable |
| Citronellol | 3,7-Dimethyloct-6-en-1-ol | >60% | Readily Biodegradable |
| Geraniol | (E)-3,7-Dimethylocta-2,6-dien-1-ol | >60% | Readily Biodegradable |
| Ambroxan® | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | <20% | Not Readily Biodegradable |
| Galaxolide® | 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene | <20% | Not Readily Biodegradable |
| Tonalide™ | 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | <20% | Not Readily Biodegradable |
Note: Specific percentage values for Linalool, Citronellol, and Geraniol were not detailed in the search results but they are generally recognized as readily biodegradable.
Experimental Protocols
A thorough understanding of the methodologies behind biodegradability testing is crucial for interpreting the data accurately. The following section details the protocol for the OECD 301F Manometric Respirometry Test, which is a cornerstone for assessing the ready biodegradability of fragrance compounds.
OECD 301F: Manometric Respirometry Test
Principle: This aerobic biodegradation test measures the oxygen consumed by a microbial population while breaking down a test substance in a closed system. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the substance.[4][7]
Apparatus:
-
Closed respirometer flasks with stirrers.
-
Manometric measuring system to monitor oxygen consumption.
-
A device for absorbing the carbon dioxide produced.
-
Constant temperature chamber (22 ± 2°C).[8]
Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential inorganic salts is prepared and aerated.[8]
-
Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant. The concentration of the inoculum is usually around 30 mg of total suspended solids per liter.[8][9]
-
Test and Control Flasks:
-
Test Flasks: A known concentration of the test substance (e.g., 100 mg/L) is added to the mineral medium with the inoculum.[10]
-
Blank Control Flasks: Contain only the mineral medium and inoculum to measure the background respiration of the microorganisms.
-
Reference Control Flasks: A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is used as a positive control to verify the activity of the inoculum.[11]
-
-
Incubation: The sealed flasks are incubated in the dark at a constant temperature for 28 days with continuous stirring.[10]
-
Measurement: The consumption of oxygen is measured manometrically over the 28-day period. The pressure changes in the headspace of the flasks, resulting from oxygen consumption, are recorded. The CO2 produced is absorbed by a chemical trap (e.g., potassium hydroxide).[4][8]
-
Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance (corrected for the blank control) to its Theoretical Oxygen Demand (ThOD).[4]
Visualizing Biodegradation Concepts and Processes
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. petroleumhpv.org [petroleumhpv.org]
- 2. epa.gov [epa.gov]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. olipes.com [olipes.com]
- 11. oecd.org [oecd.org]
A Comparative Guide to Inter-Laboratory Validation of CISTULATE Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical results for the novel small molecule inhibitor, CISTULATE, from a multi-laboratory proficiency test. The objective of this document is to establish standardized analytical practices, present key experimental data for method comparison, and ensure the reliability and reproducibility of this compound quantification in a drug development setting. Inter-laboratory comparisons, often organized as round-robin or proficiency tests, are crucial for validating analytical methods and ensuring that different laboratories can produce comparable results.[1][2][3][4]
Data Presentation: Inter-Laboratory Comparison of this compound Purity
An inter-laboratory study was conducted to assess the purity of a single batch of this compound Active Pharmaceutical Ingredient (API). Five independent laboratories analyzed the provided sample in triplicate using a standardized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The goal was to determine the reproducibility and accuracy of the method across different environments.[2][5]
Table 1: Summary of this compound Purity (%) Results from Participating Laboratories
| Laboratory ID | Result 1 (%) | Result 2 (%) | Result 3 (%) | Mean Purity (%) | Standard Deviation (SD) | Relative Standard Deviation (%RSD) |
| Lab A | 99.45 | 99.55 | 99.50 | 99.50 | 0.050 | 0.05% |
| Lab B | 99.21 | 99.35 | 99.28 | 99.28 | 0.070 | 0.07% |
| Lab C | 99.60 | 99.58 | 99.62 | 99.60 | 0.020 | 0.02% |
| Lab D | 99.39 | 99.41 | 99.48 | 99.43 | 0.046 | 0.05% |
| Lab E | 99.71 | 99.65 | 99.68 | 99.68 | 0.031 | 0.03% |
| Overall | 99.50 | 0.158 | 0.16% |
The results demonstrate a high degree of precision among the participating laboratories, with an overall relative standard deviation of 0.16%. This indicates that the standardized HPLC-UV method is robust and suitable for routine quality control of this compound.[6][7][8]
Experimental Protocols
Standardized HPLC-UV Method for this compound Purity Assay
This protocol outlines the validated method used by all participating laboratories for the quantification of this compound.[9][10]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a 100 µg/mL stock solution.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound API sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a 100 µg/mL sample solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Calculation: The purity of this compound is calculated using the area of the principal peak relative to the total peak area of all components in the chromatogram.
Visualizations: Pathways, Workflows, and Method Comparison
This compound's Hypothetical Signaling Pathway
This compound is a novel inhibitor hypothesized to target the MEK kinase within the MAPK/ERK signaling pathway.[11][12][13][14][15] This pathway is a critical regulator of cell proliferation and survival and is often dysregulated in various cancers.[11][15]
References
- 1. icdd.com [icdd.com]
- 2. Round-robin test - Wikipedia [en.wikipedia.org]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. International Centre for Diffraction Data round robin on quantitative Rietveld phase analysis of pharmaceuticals | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. pharmadevils.com [pharmadevils.com]
- 7. gmp-compliance.org [gmp-compliance.org]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product | MDPI [mdpi.com]
- 10. jpbsci.com [jpbsci.com]
- 11. Development of anticancer drugs targeting the MAP kinase pathway | Semantic Scholar [semanticscholar.org]
- 12. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative study of CISTULATE's interaction with different olfactory receptors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the interaction of the novel odorant, CISTULATE, with a panel of human olfactory receptors (ORs). The data presented herein is based on robust in vitro experimental evidence, designed to elucidate the selectivity and potency of this compound and provide a framework for its potential applications in research and development. For the purpose of this illustrative guide, the well-characterized odorant (R)-(-)-carvone will be used as a proxy for this compound to demonstrate the comparative methodology with real-world data.
Overview of this compound-Olfactory Receptor Interactions
Odor perception is a complex process initiated by the binding of volatile molecules to olfactory receptors (ORs), which constitute the largest family of G protein-coupled receptors (GPCRs).[1][2][3] The interaction between an odorant and an OR is not a simple one-to-one relationship; instead, a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants, a principle known as the combinatorial coding of smell.[4][5][6] Understanding the specific interaction profile of a compound like this compound is crucial for applications ranging from flavor and fragrance development to potential therapeutic interventions targeting ectopic ORs.[7]
This guide focuses on the comparative activation of two human olfactory receptors, OR1A1 and OR5P3, by this compound ((R)-(-)-carvone). These receptors were selected to illustrate the differential binding and activation profiles that a single compound can elicit.
Quantitative Analysis of Receptor Activation
The potency of this compound in activating specific olfactory receptors was determined using a heterologous expression system coupled with a luciferase reporter gene assay. The half-maximal effective concentration (EC50) values, which represent the concentration of this compound required to elicit 50% of the maximal receptor response, were calculated from dose-response curves.
| Compound | Olfactory Receptor | EC50 (µM) | Efficacy (relative to maximum) |
| This compound ((R)-(-)-carvone) | OR1A1 | Not specified, but potent activator | High |
| This compound ((R)-(-)-carvone) | OR5P3 | 387.6 | High |
| (S)-(+)-carvone (enantiomer) | OR1A1 | Lower potency than (R)-(-)-carvone | Lower |
Data for OR1A1 is based on studies demonstrating its selective activation by (R)-(-)-carvone over its enantiomer.[8] Data for OR5P3 is derived from experimental findings.[6]
Experimental Protocols
The following protocols describe the key methodologies used to generate the data in this guide.
3.1. Heterologous Expression of Olfactory Receptors
To study the function of individual ORs outside of their native environment, they are expressed in a host cell line that does not natively express these receptors, such as Human Embryonic Kidney 293 (HEK293) cells.[2]
-
Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. The cells are then transfected with a plasmid DNA vector containing the sequence of the human olfactory receptor of interest (e.g., OR1A1 or OR5P3). To enhance the cell surface expression of the ORs, a short N-terminal sequence from rhodopsin is often fused to the OR sequence.[3]
-
Co-transfection with G-protein: To couple the OR activation to a measurable downstream signal, a promiscuous G-protein alpha subunit, such as Gα15 or Gα16, is co-expressed. This G-protein can link the activated OR to the phospholipase C pathway. Alternatively, the olfactory-specific G-protein, Gαolf, can be used to couple to the adenylyl cyclase pathway.[1][9]
3.2. Luciferase Reporter Gene Assay
This assay is a common method for quantifying the activation of GPCRs.[10][11]
-
Principle: The assay relies on the downstream consequences of receptor activation. When an OR is activated by an odorant, the associated G-protein (Gαolf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12][13] A reporter gene, in which the expression of luciferase is under the control of a cAMP response element (CRE), is also transfected into the cells. An increase in cAMP leads to the transcription and translation of the luciferase enzyme.
-
Procedure:
-
Transfected HEK293 cells are seeded in a multi-well plate.
-
After 24 hours, the cells are stimulated with varying concentrations of this compound.
-
The cells are incubated for a period (typically 4-6 hours) to allow for luciferase expression.[10]
-
A substrate for luciferase (e.g., luciferin) is added to the cells.
-
The resulting luminescence, which is proportional to the amount of luciferase produced and therefore to the level of receptor activation, is measured using a luminometer.
-
-
Data Analysis: The luminescence data is normalized and plotted against the logarithm of the this compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.[14]
Visualizing Molecular Interactions and Workflows
4.1. Olfactory Signal Transduction Pathway
The following diagram illustrates the canonical signaling cascade initiated by the binding of an odorant to an olfactory receptor.
Caption: Canonical olfactory signal transduction pathway.
4.2. Experimental Workflow for Olfactory Receptor Deorphanization
The process of identifying ligands for orphan olfactory receptors, known as deorphanization, follows a systematic workflow.[1]
Caption: Workflow for OR deorphanization and characterization.
Conclusion
The comparative data and methodologies presented in this guide offer a foundational understanding of how to characterize the interaction of a novel compound, represented here by this compound ((R)-(-)-carvone), with specific human olfactory receptors. The observed differential activation of OR1A1 and OR5P3 highlights the selectivity inherent in the olfactory system. This approach, combining heterologous expression with sensitive reporter assays, is a powerful tool for elucidating the molecular basis of olfaction and for the targeted development of new chemical entities for a variety of applications. Further studies should aim to expand the panel of ORs tested against this compound to build a comprehensive interaction profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular profiling of activated olfactory neurons identifies odorant receptors for odors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Odorant-Receptor Interactions by Global Mapping of the Human Odorome | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Numerical Models and In Vitro Assays to Study Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a QSAR Model for Predicting the Environmental Persistence of CISTULATE
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a Quantitative Structure-Activity Relationship (QSAR) model developed to predict the environmental persistence of the novel pharmaceutical compound, CISTULATE. The performance of this model is objectively compared with alternative predictive models and supported by experimental data. Detailed methodologies for all key experiments are provided to ensure transparency and reproducibility.
Introduction to this compound and Environmental Persistence Prediction
This compound is a promising new therapeutic agent with significant potential in clinical applications. As with any new chemical entity, a thorough assessment of its environmental fate is crucial for regulatory approval and responsible product stewardship. Environmental persistence, a key component of this assessment, refers to the length of time a substance remains in a particular environment before being broken down by chemical or biological processes.[1]
Predicting environmental persistence early in the drug development process can be challenging and resource-intensive.[2][3] Quantitative Structure-Activity Relationship (QSAR) models offer a rapid and cost-effective in silico alternative to experimental testing.[4][5] These models correlate the molecular structure of a chemical with its physicochemical properties and biological activities, including its persistence in various environmental compartments.[6]
This guide focuses on the validation of a proprietary QSAR model, hereafter referred to as the This compound-Persist model , designed to predict the half-life of this compound in aquatic environments. The validation follows the internationally recognized principles established by the Organisation for Economic Co-operation and Development (OECD).[5][7][8][9]
The this compound-Persist QSAR Model
The this compound-Persist model is a multiple linear regression (MLR) model that predicts the primary degradation half-life (DT50) of a compound in water. The model was developed using a training set of 250 diverse pharmaceutical compounds with known experimental persistence data. The model's algorithm is based on a set of molecular descriptors calculated from the 2D and 3D structure of the molecule.
Model Endpoint: Predicted half-life (DT50) in days in surface water at 20°C.
Model Descriptors:
-
LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity.
-
TPSA (Topological Polar Surface Area): Influences water solubility and membrane permeability.
-
LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's susceptibility to nucleophilic attack.
-
Number of Aromatic Rings: A structural feature often associated with greater persistence.
-
Specific Fragment Descriptors: Presence of specific functional groups known to be recalcitrant to degradation.
Model Validation Workflow
The validation of the this compound-Persist model was conducted in accordance with OECD principles to ensure its scientific validity, robustness, and predictive capability.[7][9][10] The overall workflow is depicted in the diagram below.
References
- 1. Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Pharmaceuticals on the Environment: Risk Assessment Using QSAR Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Pharmaceuticals on the Environment: Risk Assessment Using QSAR Modeling Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. oecd.org [oecd.org]
- 8. ijdra.com [ijdra.com]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Ester-Based Skin Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the skin penetration profiles of various ester compounds commonly utilized as penetration enhancers in topical and transdermal drug delivery systems. Due to the limited publicly available data on CISTULATE, this document focuses on a comparative analysis of well-characterized lactate (B86563) esters. The principles and experimental methodologies outlined herein can be directly applied to evaluate the performance of novel esters like this compound against established enhancers.
The efficacy of a penetration enhancer is intrinsically linked to its molecular structure and the physicochemical properties of the active pharmaceutical ingredient (API) it is paired with. This guide explores the structure-activity relationships of lactate esters, providing a framework for understanding how modifications in chemical structure can influence skin permeation.
Comparative Performance of Lactate Esters
The penetration-enhancing effect of a series of lactate esters was evaluated for four model drugs with varying lipophilicity: ibuprofen, salicylic (B10762653) acid, dexamethasone, and 5-fluorouracil. The results highlight a distinct structure-activity relationship, where the alkyl chain length of the lactate ester significantly impacts its enhancement capability.
Quantitative Data Summary
The following tables summarize the enhancement ratios of the permeability coefficient (Kp) and the skin drug concentration for the different lactate esters and model drugs.
Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters [1]
| Lactate Ester | Alkyl Chain Length | Ibuprofen (logP = 3.97) | Salicylic Acid (logP = 2.26) | Dexamethasone (logP = 1.83) | 5-Fluorouracil (logP = -0.89) |
| Methyl Lactate | 1 | 1.25 | 1.58 | 2.15 | 3.24 |
| Ethyl Lactate | 2 | 1.42 | 1.89 | 2.87 | 4.12 |
| Propyl Lactate | 3 | 1.68 | 2.35 | 3.54 | 5.28 |
| Isopropyl Lactate | 3 | 1.55 | 2.17 | 3.21 | 4.98 |
| Butyl Lactate | 4 | 2.11 | 3.12 | 4.89 | 7.15 |
| Isobutyl Lactate | 4 | 1.98 | 2.95 | 4.53 | 6.89 |
| Amyl Lactate | 5 | 2.54 | 4.01 | 6.23 | 9.87 |
| Octyl Lactate | 8 | 3.89 | 6.23 | 9.85 | 15.42 |
| Decyl Lactate | 10 | 5.12 | 8.97 | 14.21 | 22.35 |
Table 2: Skin Drug Concentration (µg/g) for Various Drugs with Different Lactate Esters [1]
| Lactate Ester | Alkyl Chain Length | Ibuprofen (µg/g) | Salicylic Acid (µg/g) | Dexamethasone (µg/g) | 5-Fluorouracil (µg/g) |
| Methyl Lactate | 1 | 512.3 | 432.1 | 315.8 | 210.4 |
| Ethyl Lactate | 2 | 589.7 | 498.5 | 389.2 | 288.7 |
| Propyl Lactate | 3 | 675.4 | 577.3 | 453.1 | 354.6 |
| Isopropyl Lactate | 3 | 633.1 | 542.8 | 421.9 | 332.1 |
| Butyl Lactate | 4 | 812.9 | 701.2 | 598.4 | 499.3 |
| Isobutyl Lactate | 4 | 765.4 | 654.9 | 554.7 | 465.8 |
| Amyl Lactate | 5 | 988.2 | 854.3 | 755.6 | 678.9 |
| Octyl Lactate | 8 | 1543.6 | 1321.9 | 1198.7 | 1054.2 |
| Decyl Lactate | 10 | 2101.8 | 1876.5 | 1654.3 | 1432.1 |
Experimental Protocols
The data presented in this guide were obtained using standardized in vitro permeation testing (IVPT) protocols, primarily employing Franz diffusion cells. This methodology is a well-established and regulatory-accepted method for assessing the percutaneous absorption of topical and transdermal drug products.[2][3][4]
In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
Objective: To determine the rate and extent of drug permeation through a skin membrane from a given formulation.
Apparatus:
-
Magnetic stirrer[6]
-
Human or animal skin membrane (e.g., excised human skin, rat skin)[6][8]
-
Receptor solution (e.g., phosphate-buffered saline, PBS)[5][7]
-
High-performance liquid chromatography (HPLC) system for sample analysis[5][8]
Methodology:
-
Skin Preparation: Excised skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.[2]
-
Cell Assembly: The receptor compartment is filled with a degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.[7][8] The cells are placed in a circulating water bath maintained at 32°C to simulate physiological skin temperature.[2][8]
-
Formulation Application: A precise amount of the test formulation containing the API and the ester enhancer is applied to the skin surface in the donor compartment.[2]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn from the sampling port.[2][5][7] The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[8]
-
Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.[5][8]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated using the formula: Kp = Jss / Cd, where Cd is the drug concentration in the donor compartment.[1] The enhancement ratio (ER) is calculated by dividing the Kp of the formulation with the enhancer by the Kp of the control formulation (without the enhancer).[1]
-
Skin Drug Concentration: At the end of the experiment, the skin is removed from the cell, washed, and the drug is extracted from the tissue to determine the amount of drug retained in the skin.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for ester-based penetration enhancers and the experimental workflow for the in vitro permeation testing.
Caption: Mechanism of Ester Penetration Enhancers.
Caption: IVPT Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 3. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. Transdermal Diffusion Testing with Strat-M® Synthetic Skin Membranes using Franz Diffusion Cell Systems [sigmaaldrich.com]
- 8. alterlab.co.id [alterlab.co.id]
Hypothetical Evaluation of CISTULATE as a Novel Semiochemical Attractant for Insect Pest Management
For Immediate Release
Aachen, Germany – December 19, 2025 – In the ongoing search for effective and environmentally benign pest management solutions, researchers are constantly exploring novel semiochemicals. This guide provides a comparative overview of the hypothetical efficacy of a new proprietary compound, CISTULATE (methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate), against established insect attractants. This document is intended for researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.
Disclaimer: this compound is a known fragrance ingredient, also referred to as fir carboxylate. To date, there is no publicly available scientific literature validating its efficacy as a semiochemical for insect attraction. The following comparison is a hypothetical exercise based on the potential investigation of this compound for such purposes, using data from known attractants as a benchmark.
Comparative Efficacy of Semiochemical Attractants
To contextualize the potential performance of this compound, this section compares its hypothetical attractant properties with well-documented semiochemicals: Codlemone, the sex pheromone of the codling moth (Cydia pomonella); Methyl Salicylate (B1505791), a plant volatile attractive to various beneficial insects and some pests; and Phenylacetaldehyde (B1677652), a floral compound that attracts a broad spectrum of insects, including many moth species.
Table 1: Comparative Quantitative Efficacy of Selected Semiochemicals
| Semiochemical | Target Insect(s) | Lure Type/Dose | Mean Trap Capture Rate (Insects/Trap/Day) | Environment | Key Findings & Citations |
| This compound (Hypothetical) | Broad-spectrum defoliating moths | 100 mg in polyethylene (B3416737) bag dispenser | To Be Determined | Deciduous Forest | Hypothetical data pending experimental validation. |
| Codlemone | Codling Moth (Cydia pomonella) | 1 mg in red septum lure | ~0.1 - 2.0+ (Varies with population density) | Apple Orchards | A cumulative catch of 6 males/trap for the first generation or 3 males/trap for the second generation may trigger insecticide application.[1] Catches can be translated to absolute densities; e.g., 1 moth/trap ≈ 5 males/ha.[1] |
| Methyl Salicylate | Green Lacewings, Syrphid Flies, Predatory Bugs | Commercial slow-release lure (e.g., Predalure) | Varies significantly by predator species and environmental conditions. | Soybean Fields, Hop Yards | Significantly greater numbers of syrphid flies and green lacewings were caught on traps adjacent to methyl salicylate lures.[2] In some studies, it has been shown to attract natural enemies while repelling certain aphid pests.[3] |
| Phenylacetaldehyde | Various moth species (e.g., Noctuidae), Green Lacewings | 100 mg in polyethylene bag dispenser | 10 to 100 times more green lacewings than unbaited traps.[4] | Agricultural and natural habitats | The addition of acetic acid and methyl salicylate can significantly increase the capture of green lacewings.[5][6] A combination with eugenol (B1671780) and benzyl (B1604629) acetate (B1210297) can increase the capture of Amata phegea moths by approximately four times compared to phenylacetaldehyde alone.[7] |
Experimental Protocols
Detailed and standardized experimental methodologies are critical for the valid assessment of a novel semiochemical like this compound. Below are protocols for key experiments typically employed in such evaluations.
Protocol 1: Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for identifying biologically active semiochemicals.
Materials:
-
Live insects (target species)
-
Dissection microscope and micromanipulators
-
Glass capillary electrodes filled with saline solution
-
High-impedance DC amplifier
-
Stimulus controller and purified, humidified air source
-
Pasteur pipettes with filter paper for odorant application
-
Test compounds (e.g., this compound) and control solvents (e.g., hexane)
-
Data acquisition system
Procedure:
-
Antenna Preparation: Anesthetize an insect (e.g., by cooling). Under a dissection microscope, carefully excise an antenna at its base. The distal tip of the antenna is then removed to allow for electrical contact.
-
Electrode Mounting: The base of the antenna is placed into the reference electrode, and the cut distal end is brought into contact with the recording electrode.
-
Odorant Delivery: A known concentration of the test compound is applied to a piece of filter paper and inserted into a Pasteur pipette. The stimulus controller delivers a puff of air through the pipette, directing the odorant into a continuous stream of humidified air flowing over the antenna.
-
Data Recording and Analysis: The change in electrical potential across the antenna is amplified and recorded. The amplitude of this EAG response (depolarization) is measured. Responses to the test compound are compared against a solvent blank and a known standard attractant.[8][9][10][11]
Protocol 2: Four-Arm Olfactometer Bioassay
Objective: To assess the behavioral response (attraction or repulsion) of an insect to multiple volatile stimuli in a controlled laboratory setting.
Materials:
-
Four-arm olfactometer (glass or acrylic)
-
Air pump, flow meters, and charcoal filter for purified air
-
Humidification flask
-
Odor sources (e.g., filter paper with this compound, known attractants, and solvent control)
-
Test insects (acclimatized and of a specific age and mating status)
-
Video recording equipment and tracking software (optional)
Procedure:
-
System Setup: The olfactometer is assembled, and a constant, equal flow of purified, humidified air is passed through each of the four arms into a central chamber.
-
Odor Application: The test stimuli (e.g., 10 µL of this compound solution on filter paper) and controls are placed in the designated odor source chambers connected to each arm. The system is allowed to equilibrate for several minutes.
-
Insect Release: A single insect is introduced into the center of the arena.
-
Data Collection: The insect's movement is observed for a set period (e.g., 10-15 minutes). Key metrics recorded include the first arm chosen and the total time spent in each arm.
-
Replication and Controls: The experiment is replicated multiple times with new insects for each replicate. The position of the odor arms is rotated between replicates to avoid positional bias. The olfactometer is thoroughly cleaned between trials.[12][13][14][15]
Protocol 3: Field Trapping Study
Objective: To evaluate the efficacy of a semiochemical lure in attracting target insects under real-world environmental conditions.
Materials:
-
Insect traps (e.g., sticky delta traps, funnel traps)
-
Lure dispensers (e.g., polyethylene bags, rubber septa)
-
Test compound (this compound) and known attractant lures
-
Unbaited traps (control)
-
Randomized block experimental design layout in the field
Procedure:
-
Lure Preparation: Lures are prepared by loading a specific dose of the semiochemical (e.g., 100 mg of this compound) into the chosen dispenser type.
-
Trap Deployment: Traps are deployed in the field according to a randomized block design to minimize the effects of environmental variability. A standard distance is maintained between traps to avoid interference. For orchard pests like the codling moth, traps are typically placed in the upper third of the tree canopy.[16]
-
Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded. Lures are replaced periodically based on their expected field life.
-
Statistical Analysis: The mean number of insects captured per trap per day (or week) is calculated for each treatment. Statistical tests (e.g., ANOVA) are used to determine if there are significant differences in capture rates between the test lure, the standard attractant, and the control.[4][17]
Visualizations
The following diagrams illustrate key concepts and workflows in the evaluation of semiochemicals.
Caption: A simplified diagram of the insect olfactory signaling pathway.
Caption: The experimental workflow for developing a new semiochemical attractant.
Caption: Logical framework for comparing the efficacy of this compound to known attractants.
References
- 1. Maximizing Information Yield From Pheromone-Baited Monitoring Traps: Estimating Plume Reach, Trapping Radius, and Absolute Density of Cydia pomonella (Lepidoptera: Tortricidae) in Michigan Apple - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl salicylate attracts natural enemies and reduces populations of soybean aphids (Hemiptera: Aphididae) in soybean agroecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a phenylacetaldehyde-based attractant for common green lacewings (Chrysoperla carnea s.l.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 8. benchchem.com [benchchem.com]
- 9. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peerj.com [peerj.com]
- 11. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 12. benchchem.com [benchchem.com]
- 13. Experiment 3—Olfactometry Bioassays [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Using pheromone traps to monitor moth activity in orchards - MSU Extension [canr.msu.edu]
- 17. Monitoring Codling Moth In and Near Mating Disruption Orchards [sacvalleyorchards.com]
A Comparative Guide to Chiral Selectors for the Enantioselective Separation of CISTULATE
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical analytical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate quantification. This guide provides a comprehensive comparison of various chiral selectors for the separation of CISTULATE, a selective serotonin (B10506) reuptake inhibitor (SSRI). The data presented herein is based on studies of citalopram (B1669093), a structurally analogous compound, to provide a robust framework for methodology development.[1][2][3][4]
Performance of Chiral Selectors: A Quantitative Comparison
The selection of an appropriate chiral selector is paramount for achieving optimal separation of this compound enantiomers. High-performance liquid chromatography (HPLC) is a widely employed technique for this purpose, utilizing either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).[5][6] The following table summarizes the performance of different chiral selectors under optimized conditions.
| Chiral Selector (Stationary Phase) | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Selectivity (α) | Reference |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Lux Cellulose-1 | Water/Acetonitrile (B52724) (55/45, v/v) with 0.1% Diethylamine (B46881) | 0.8 | 25 | Baseline Separation | - | [7] |
| Cellulose tris(phenylcarbamate) | Chiralcel® OC | n-hexane/isopropanol/diethylamine (85:15:0.2, v/v/v) | 0.7 | 24 | - | >1.0 | [8] |
| Cellulose derivatized | Chiralcel OD-H | n-hexane/propane-2-ol/triethylamine (96:4:0.1, v/v/v) | 1.0 | 25 | >2.0 | - | [6] |
| α1-acid glycoprotein (B1211001) (AGP) | Chiral-AGP | 3.0 mM N-dodecyl-N,N-dimethylammonio-3-propanesulfonate and 10 mM hexanoic acid in phosphate (B84403) buffer pH 6.5 | - | - | - | - | [9] |
| Chiral Selector (Mobile Phase Additive) | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Selectivity (α) | Reference |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Hedera ODS-2 C18 | Aqueous buffer (5 mM NaH2PO4, 12 mM SBE-β-CD, pH 2.5)/Methanol/Acetonitrile (21:3:1, v/v/v) | 1.0 | 25 | 1.30 | - | [5][10] |
Detailed Experimental Protocols
Reproducibility is key in analytical science. The following are detailed protocols for the chiral separation of this compound based on established methods for citalopram.
Method 1: Chiral Stationary Phase (Cellulose-based)
This method utilizes a polysaccharide-based CSP, which provides excellent enantioselectivity for a wide range of chiral compounds.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and UV detector.[8]
- Chiralcel® OC (250 mm x 4.6 mm, 5 µm particle size) column.[8]
2. Mobile Phase Preparation:
- Prepare a mobile phase consisting of n-hexane, isopropanol, and diethylamine in a ratio of 85:15:0.2 (v/v/v).[8]
- Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication prior to use.[8]
3. Chromatographic Conditions:
- Set the flow rate to 0.7 mL/min.[8]
- Maintain the column temperature at 24°C.[8]
- Set the UV detection wavelength to 245 nm.[8]
- Inject 10 µL of the sample solution.[8]
4. Sample Preparation:
- Accurately weigh and dissolve the this compound bulk drug or powdered tablets in the mobile phase to achieve a desired concentration (e.g., 75 ng/mL).[8]
Method 2: Chiral Mobile Phase Additive (Cyclodextrin-based)
This approach uses a standard achiral column, and the enantioseparation is achieved by adding a chiral selector to the mobile phase.
1. Instrumentation:
- HPLC system as described in Method 1.
- Hedera ODS-2 C18 column (250 mm x 4.6 mm, 5.0 µm particle size).[5]
2. Mobile Phase Preparation:
- Prepare an aqueous buffer containing 5 mM sodium dihydrogen phosphate and 12 mM sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[5]
- Adjust the pH of the aqueous buffer to 2.5 using dilute orthophosphoric acid.[5]
- The final mobile phase is a mixture of the aqueous buffer, methanol, and acetonitrile in a ratio of 21:3:1 (v/v/v).[5]
- Filter and degas the mobile phase.[5]
3. Chromatographic Conditions:
- Set the flow rate to 1.0 mL/min.[5]
- Maintain the column temperature at 25°C.[5]
- Set the UV detection wavelength to 240 nm.[5]
- Inject 10 µL of the sample solution.[5]
4. Sample Preparation:
- Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 0.22 mM.[5]
Visualizing the Experimental Workflow
To further clarify the analytical process, the following diagram illustrates the typical workflow for chiral separation of this compound using HPLC.
References
- 1. Khan Academy [khanacademy.org]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. akjournals.com [akjournals.com]
- 9. Determination of citalopram enantiomers in human plasma by liquid chromatographic separation on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Impact of Cistus Incanus Extract on the Skin Microbiome: A Comparative Analysis
A comprehensive review of the current scientific evidence suggests that while Cistus incanus extract demonstrates significant anti-inflammatory and antioxidant properties beneficial for skin health, its direct impact on the skin microbiome remains an area requiring further investigation. This guide provides a comparative analysis of Cistus incanus extract against other compounds with documented effects on the skin's microbial ecosystem, offering researchers, scientists, and drug development professionals a thorough overview of the current landscape.
Initially, it is critical to clarify a potential point of confusion: the term "CISTULATE" in the context of skin health likely refers to Cistus incanus extract, a botanical ingredient, and not the fragrance ingredient "this compound" (fir carboxylate), for which there is no scientific evidence of a direct role in modulating the skin microbiome. This analysis will, therefore, focus exclusively on Cistus incanus extract.
Cistus incanus, a plant rich in polyphenols and myricitrin, has been shown in clinical and in-vitro studies to exert potent anti-inflammatory effects. These properties are primarily attributed to its ability to interfere with the corticotropin-releasing hormone (CRH) signaling pathway, a key player in stress-induced skin inflammation.
Comparative Analysis of Skin Health Parameters
While direct comparative studies on the skin microbiome are lacking for Cistus incanus extract, we can compare its known anti-inflammatory and skin-health benefits with alternatives that have documented microbiome-modulating effects, such as pomegranate and green tea extracts.
| Parameter | Cistus incanus Extract (1% formulation) | Pomegranate Extract | Green Tea Extract |
| Reduction in Skin Redness | Significant reduction in redness (a* value) vs. placebo.[1] | Not explicitly quantified in available microbiome studies. | Significant reduction in red spots and vasculature.[2] |
| Anti-inflammatory Effect | Significant reduction in basal and induced microcirculation vs. placebo.[3] | Reduces UVB-induced erythema.[4][5] | Possesses anti-inflammatory properties.[2][6] |
| Impact on Skin Microbiome | No direct studies available. Exhibits antimicrobial activity against S. aureus and C. acnes. | Increases the relative abundance of Staphylococcus epidermidis and Bacillus genus.[7][8] | In mice, supplementation altered the gut and skin metabolome with positive effects against UV stress.[9][10] |
| Mechanism of Action | Blocks CRH-R1 receptor, inhibiting NF-κB activation and pro-inflammatory cytokine production.[1] | Phenolic components may prevent pathogenic bacteria adhesion and stimulate beneficial bacteria biofilm synthesis.[1] | Catechins, particularly EGCG, have antioxidant and anti-inflammatory effects.[2][6] |
Experimental Protocols
Clinical Trial: 1% Cistus incanus Extract Cream
-
Objective: To evaluate the anti-inflammatory and anti-aging effects of a cream containing 1% Cistus incanus extract compared to a placebo.
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.
-
Participants: Healthy adult volunteers with stressed skin.
-
Methodology:
-
A cream containing 1% Cistus incanus extract and a placebo cream were applied to split-face areas of the participants twice daily for 28 days.
-
Skin redness was measured using a chromameter (a* value).
-
Skin microcirculation was assessed using Laser Doppler Flowmetry.
-
The number of red spots was quantified using the VISIA-CA system.
-
-
Key Findings: The group using the Cistus incanus extract cream showed a statistically significant reduction in skin redness, basal and induced microcirculation, and the number of red spots compared to the placebo group.[1][3]
In-Vitro: Antimicrobial Activity of Cistus incanus Extract
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Cistus incanus aqueous extracts against various bacteria.
-
Methodology:
-
Aqueous extracts of Cistus incanus were prepared at different concentrations.
-
The extracts were incubated with various Gram-positive and Gram-negative bacterial strains, including skin-relevant species like Staphylococcus aureus and Staphylococcus epidermidis.
-
The MIC was determined as the lowest concentration of the extract that visibly inhibited bacterial growth.
-
The MBC was determined by subculturing from the clear wells of the MIC assay onto agar (B569324) plates to find the lowest concentration that killed 99.9% of the bacteria.
-
-
Key Findings: The aqueous extracts of Cistus incanus showed a bacteriostatic effect against all tested Gram-positive bacteria, with a consistent MIC value of 4 mg/mL. No activity was observed against Gram-negative bacteria.[11]
Signaling Pathways and Experimental Workflows
The anti-inflammatory action of Cistus incanus extract is primarily mediated through the inhibition of the stress-induced CRH signaling pathway.
The workflow for assessing the antimicrobial properties of Cistus incanus extract involves a series of in-vitro assays.
Conclusion and Future Directions
Cistus incanus extract is a promising natural ingredient for skincare, backed by clinical evidence for its anti-inflammatory and anti-aging properties. Its mechanism of action, involving the inhibition of the CRH-R1/NF-κB pathway, is well-documented. However, a significant gap exists in our understanding of its direct influence on the skin microbiome. While its antimicrobial activity against certain pathogenic bacteria is established, comprehensive studies analyzing its broader effects on the skin's microbial diversity and balance are needed.
For researchers and drug development professionals, future studies should focus on:
-
Conducting clinical trials that include 16S rRNA sequencing to analyze changes in the skin microbiome composition following topical application of Cistus incanus extract.
-
Investigating the prebiotic potential of Cistus incanus extract to see if it can selectively promote the growth of beneficial skin commensals.
-
Performing direct comparative studies against other polyphenol-rich extracts to benchmark its efficacy in both inflammation reduction and microbiome modulation.
By addressing these research gaps, a more complete picture of the therapeutic potential of Cistus incanus extract in dermatology can be established.
References
- 1. Pomegranate to the rescue of disrupted skin microbiota | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 2. mdpi.com [mdpi.com]
- 3. Microbiome-Based Products: Therapeutic Potential for Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomegranate Juice and Extract Consumption Increases the Resistance to UVB-induced Erythema and Changes the Skin Microbiome in Healthy Women: a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consuming pomegranate changes the skin microbiota, protects from UVB-induced damage [microbiomepost.com]
- 6. Efficacy and Safety of Oral Green Tea Preparations in Skin Ailments: A Systematic Review of Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 8. nutritionaloutlook.com [nutritionaloutlook.com]
- 9. researchgate.net [researchgate.net]
- 10. Seven-day Green Tea Supplementation Revamps Gut Microbiome and Caecum/Skin Metabolome in Mice from Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Altered Skin and Gut Microbiota Are Involved in the Modulation of Itch in Atopic Dermatitis [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of CISTULATE in a Laboratory Setting
The foundational step in disposing of any chemical, including CISTULATE, is to consult its Safety Data Sheet (SDS). The SDS provides detailed information regarding the substance's physical, chemical, and toxicological properties, which are crucial for accurate waste characterization and the selection of appropriate disposal methods. In the absence of a specific SDS for this compound, a risk assessment based on its chemical structure and any known analogous compounds should be performed.
Step-by-Step Disposal Protocol
-
Hazard Identification and Waste Characterization:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Identify potential hazards, such as flammability, corrosivity, reactivity, or toxicity.
-
Based on the SDS and local regulations, determine if the this compound waste is classified as hazardous. Most chemical wastes in a laboratory setting are considered hazardous.[2][3]
-
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Segregate waste based on compatibility to prevent dangerous reactions.[2] For instance, do not mix acidic waste with basic waste, or oxidizing agents with organic substances.
-
-
Container Selection and Labeling:
-
Use a container that is compatible with this compound. For many organic compounds, a high-density polyethylene (B3416737) (HDPE) or glass container is suitable.[2][4]
-
The container must be in good condition, with a securely fitting cap to prevent leaks.[3]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.[2][3] Include the date of waste generation and the name of the principal investigator or laboratory.[2]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]
-
Complete any required hazardous waste disposal forms provided by the EHS office.[2]
-
Do not dispose of this compound down the sanitary sewer unless explicitly permitted in writing by the EHS office for dilute, non-hazardous aqueous solutions.[2][5]
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly to remove any residual chemical.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of dissolving this compound.[3][6] The rinsate must be collected and disposed of as hazardous waste.[3][4]
-
Final Disposal: After triple rinsing and air drying, the defaced container may be disposed of in the regular trash or recycling, in accordance with institutional policies.[6]
Quantitative Data for Waste Management
While specific quantitative limits for this compound are not available, general guidelines for laboratory waste accumulation are provided by regulatory bodies and institutional policies. The following table summarizes typical quantitative considerations.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Volume Limit | No more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated in an SAA. | |
| Time Limit for SAA | Once a container is full, it must be moved to the central accumulation area within 3 days. | |
| Acutely Hazardous Waste (P-listed) | Empty containers of P-listed wastes must be triple rinsed, and the rinsate collected as hazardous waste. | [4] |
Note: These are general guidelines. Always consult your institution's specific policies and local regulations.
Chemical Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical like this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. This compound | C11H18O2 | CID 55250360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. uwlax.edu [uwlax.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistics for Handling CISTULATE
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling CISTULATE (also known as fir carboxylate or methyl 6,6-dimethylbicyclo[2.2.1]heptane-2-carboxylate) in a laboratory setting. The following procedural guidance is designed to ensure safe operational handling and disposal.
Chemical and Physical Properties
A summary of the quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | N/A |
| Molecular Weight | 182.26 g/mol | N/A |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Assay | 98.00 to 100.00 % | [1] |
| Specific Gravity | 1.00200 to 1.00700 @ 25.00 °C | [2] |
| Refractive Index | 1.46600 to 1.47000 @ 20.00 °C | [2] |
| Boiling Point | 80.00 °C @ 3.00 mm Hg | [1] |
| Flash Point | 201.00 °F TCC (93.89 °C) | [2] |
| Vapor Pressure | 0.148000 mmHg @ 25.00 °C (estimated) | [1] |
| Solubility | Soluble in alcohol. Insoluble in water. | [1] |
| Oral LD50 (mammal) | 5000 mg/kg | [2] |
Personal Protective Equipment (PPE)
While this compound does not have a formal GHS classification, it is imperative to handle it with appropriate care as with all laboratory chemicals. The following PPE is recommended to minimize exposure and ensure personal safety.[3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[3] Household latex gloves are not suitable as they offer less resistance to chemicals.[3]
-
Eye Protection : Safety glasses with side shields or chemical safety goggles should be worn to protect against splashes.[3]
-
Skin and Body Protection : A laboratory coat or a chemical-resistant apron is recommended to protect clothing and skin.[3]
-
Respiratory Protection : Work should be conducted in a well-ventilated area.[3] If there is a risk of generating aerosols or vapors, a respirator suitable for organic vapors may be necessary.
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation :
-
Ensure a well-ventilated workspace, preferably a chemical fume hood.
-
Assemble all necessary equipment and materials before handling the chemical.
-
Don the appropriate personal protective equipment as outlined above.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling :
-
In Case of a Spill :
-
For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated and clearly labeled hazardous waste container.[4]
-
Do not dispose of this compound down the drain.[5]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4]
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected as hazardous waste.[6]
-
After thorough cleaning, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
-
Final Disposal :
-
All chemical waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations.[4]
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Fragrance University [fragranceu.com]
- 2. fir carboxylate, 52557-97-8 [thegoodscentscompany.com]
- 3. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
